Product packaging for Lantanose A(Cat. No.:)

Lantanose A

Cat. No.: B12321251
M. Wt: 828.7 g/mol
InChI Key: ZFGVMMVMFNPHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lantanose A is a useful research compound. Its molecular formula is C30H52O26 and its molecular weight is 828.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O26 B12321251 Lantanose A

Properties

IUPAC Name

6-hydroxy-2,3,4,5-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-7-13(37)17(41)21(45)27(49-7)53-11(5-35)25(55-29-23(47)19(43)15(39)9(3-33)51-29)26(56-30-24(48)20(44)16(40)10(4-34)52-30)12(6-36)54-28-22(46)18(42)14(38)8(2-32)50-28/h5,7-34,36-48H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGVMMVMFNPHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lantanose A: A Technical Whitepaper on its Discovery and Characterization in Lantana camara Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantana camara, a plant of the Verbenaceae family, is a well-known source of a diverse array of bioactive compounds. While traditionally recognized for its medicinal properties, specific chemical constituents continue to be a subject of scientific exploration. This technical guide focuses on the discovery of Lantanose A, a novel oligosaccharide isolated from the roots of Lantana camara. The paper details the methodologies for its extraction, isolation, and characterization, and presents the available data in a structured format. This document serves as a comprehensive resource for researchers interested in the phytochemistry of Lantana camara and the potential of its unique glycosidic compounds.

Introduction

Lantana camara Linn. is a flowering ornamental plant with a long history of use in traditional medicine across various cultures.[1] Phytochemical investigations of this plant have led to the isolation of numerous secondary metabolites, including terpenoids, flavonoids, and iridoid glycosides, which have demonstrated a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The roots of Lantana camara, in particular, have been a source of unique chemical entities. In 1992, a significant discovery was made with the isolation and characterization of two new oligosaccharides, this compound and Lantanose B, from the ethanolic extract of Lantana camara roots.[5] This guide provides an in-depth overview of the discovery of this compound.

Discovery and Chemical Profile of this compound

This compound was first reported by Pan et al. in 1992. It is an oligosaccharide with the molecular formula C30H52O26. The discovery was the result of a systematic phytochemical investigation of the roots of Lantana camara. Alongside this compound, several other known compounds were also isolated, including other oligosaccharides like stachyose, verbascose, and ajugose, as well as iridoid glucosides.

Table 1: Chemical Profile of this compound

PropertyValue
Molecular Formula C30H52O26
Source Roots of Lantana camara
Compound Type Oligosaccharide
Associated Compounds Lantanose B, Stachyose, Verbascose, Ajugose, Iridoid Glycosides

Experimental Protocols

While the original publication by Pan et al. (1992) lacks a detailed step-by-step protocol, the following methodology is based on established techniques for the isolation of oligosaccharides from Lantana camara roots and is considered a representative procedure.

Plant Material Collection and Preparation

Fresh roots of Lantana camara are collected and thoroughly washed to remove any soil and debris. The cleaned roots are then air-dried in the shade or in a hot air oven at a controlled temperature (e.g., 60°C) until they are completely brittle. The dried roots are then pulverized into a fine powder using a mechanical grinder.

Extraction

The powdered root material is subjected to solvent extraction. An 80% ethanol (B145695) solution is typically used as the extraction solvent. The extraction can be performed using a Soxhlet apparatus for several hours or through maceration by soaking the powder in the solvent for an extended period (e.g., 72 hours) at room temperature.

Isolation of Crude Oligosaccharides

The ethanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract. To separate the oligosaccharides from other components, the crude extract is dissolved in a minimal amount of distilled water, and then a large volume of 95% ethanol is added to precipitate the polysaccharides and larger oligosaccharides. The mixture is left at a low temperature (e.g., 4°C) overnight to ensure complete precipitation. The precipitate, containing the crude oligosaccharide fraction, is then collected by centrifugation.

Purification of this compound

The crude oligosaccharide fraction is further purified using column chromatography. A common technique involves using a silica (B1680970) gel column and eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic methods. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the proton and carbon framework of the molecule, including the stereochemistry of the glycosidic linkages.

  • Mass Spectrometry (MS): Field Desorption Mass Spectrometry (FD-MS) or other soft ionization techniques are employed to determine the molecular weight of the oligosaccharide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used after hydrolysis and derivatization of the oligosaccharide to identify the constituent monosaccharide units.

Quantitative Data

Specific yield data for this compound from the original discovery is not available. However, based on typical extraction of oligosaccharides from Lantana camara roots, the following table provides an estimate of expected yields.

Table 2: Estimated Yields of Oligosaccharide Extraction from Lantana camara Roots

ParameterTypical Yield (%)
Crude Extract Yield (from dry root powder) 10 - 15
Total Oligosaccharide Content in Crude Extract 5 - 8

Note: These are representative values and can vary depending on the plant material and extraction conditions.

Biological Activity and Signaling Pathways

Currently, there is no published data on the specific biological activities of isolated this compound. The extensive pharmacological studies on Lantana camara have focused on crude extracts or other isolated compounds like terpenoids and flavonoids. Therefore, the bioactivity of this compound remains an unexplored area of research. Consequently, no signaling pathways involving this compound have been identified.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from Lantana camara roots.

experimental_workflow plant_material Lantana camara Roots preparation Washing, Drying, and Pulverization plant_material->preparation extraction Solvent Extraction (80% Ethanol) preparation->extraction filtration Filtration and Concentration extraction->filtration precipitation Ethanol Precipitation filtration->precipitation crude_oligosaccharides Crude Oligosaccharide Fraction precipitation->crude_oligosaccharides purification Column Chromatography crude_oligosaccharides->purification pure_lantanose_a Pure this compound purification->pure_lantanose_a characterization Structural Characterization (NMR, MS, GC-MS) pure_lantanose_a->characterization

Figure 1: General workflow for the isolation and characterization of this compound.
Logical Relationship of this compound Discovery

This diagram illustrates the position of this compound within the broader context of phytochemical research on Lantana camara.

logical_relationship lantana_camara Lantana camara roots Roots lantana_camara->roots leaves Leaves lantana_camara->leaves flowers Flowers lantana_camara->flowers phytochemicals Bioactive Phytochemicals terpenoids Terpenoids phytochemicals->terpenoids flavonoids Flavonoids phytochemicals->flavonoids iridoid_glycosides Iridoid Glycosides phytochemicals->iridoid_glycosides biological_activity Reported Biological Activities (Antimicrobial, Anti-inflammatory, etc.) phytochemicals->biological_activity roots->phytochemicals oligosaccharides Oligosaccharides roots->oligosaccharides leaves->phytochemicals flowers->phytochemicals lantanose_a This compound oligosaccharides->lantanose_a unknown_activity Biological Activity of this compound (Currently Unknown) lantanose_a->unknown_activity

Figure 2: Logical relationship of this compound within Lantana camara research.

Conclusion and Future Directions

The discovery of this compound in the roots of Lantana camara has added to the complex phytochemical profile of this medicinally important plant. While its chemical structure has been elucidated, a significant gap remains in our understanding of its biological function. Future research should focus on the targeted isolation of this compound in sufficient quantities to perform a comprehensive evaluation of its pharmacological activities. Investigating its potential effects, such as prebiotic activity, immunomodulatory effects, or other specific bioactivities, could unveil new therapeutic applications for this unique oligosaccharide. Furthermore, the development of a standardized and high-yield isolation protocol would be crucial for facilitating such research. This technical guide provides a foundational resource to stimulate and guide future investigations into this compound.

References

Lantanose A: A Technical Whitepaper on its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A is a novel oligosaccharide isolated from the roots of Lantana camara, a plant belonging to the Verbenaceae family.[1] The structural determination of this complex carbohydrate has been a subject of phytochemical interest. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of this compound's chemical structure, consolidating available scientific information into a resource for researchers in natural product chemistry, pharmacology, and drug development.

Isolation of this compound

The initial step in the structural elucidation of this compound involves its isolation from the roots of Lantana camara. A general protocol for the extraction of oligosaccharides from this plant source is outlined below. It is important to note that the specific, detailed protocol for this compound as performed by the original researchers is not available in English literature.

Experimental Protocol: General Oligosaccharide Extraction from Lantana camara Roots
  • Preparation of Plant Material: The roots of Lantana camara are collected, washed, and air-dried. The dried roots are then pulverized into a coarse powder.

  • Extraction: The powdered root material is subjected to solvent extraction, typically using a polar solvent such as ethanol (B145695) or a hydroalcoholic mixture, to efficiently extract the polar oligosaccharides.

  • Fractionation: The crude extract is then partitioned with solvents of varying polarities to separate different classes of compounds. The aqueous phase, containing the oligosaccharides, is retained.

  • Chromatographic Purification: The oligosaccharide-rich fraction is subjected to multiple rounds of column chromatography. This may include techniques such as silica (B1680970) gel chromatography, gel filtration chromatography (e.g., Sephadex), and preparative high-performance liquid chromatography (HPLC) to isolate individual oligosaccharides.

  • Purity Assessment: The purity of the isolated this compound is assessed using analytical techniques such as thin-layer chromatography (TLC) and analytical HPLC.

Structure Elucidation of this compound

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques and chemical methods, as referenced in the primary literature.[1]

Spectroscopic Analysis

The core of the structure elucidation relied on modern spectroscopic methods to determine the connectivity of the monosaccharide units, their stereochemistry, and the glycosidic linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were pivotal in determining the structure.

    • ¹H NMR: Provided information on the number and type of protons, their chemical environments, and their coupling patterns (J-coupling), which helped in assigning the anomeric configuration (α or β) and the relative stereochemistry of the sugar units.

    • ¹³C NMR: Revealed the number of carbon atoms and their types (e.g., anomeric carbons, hydroxymethylene carbons), providing further evidence for the monosaccharide composition and linkage positions.

  • Mass Spectrometry (MS):

    • Fast Desorption Mass Spectrometry (FD-MS): This technique was used to determine the molecular weight of this compound, providing the molecular formula.

    • Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis and derivatization of this compound, GC-MS was likely employed to identify the constituent monosaccharide units by comparing their retention times and mass spectra with known standards.

Chemical Structure

Based on the comprehensive analysis of the spectroscopic data, the chemical structure of this compound was determined to be α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→3)-α/β-D-glucopyranose .[1]

Quantitative Data

A critical aspect of structure elucidation is the detailed analysis of spectroscopic data. The following table summarizes the expected type of quantitative data from NMR analysis that would have been used to confirm the structure of this compound.

Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the accessible English-language scientific literature. The table below is a representative example of how such data would be presented.

Monosaccharide UnitPosition¹H Chemical Shift (δ, ppm)J-Coupling (Hz)¹³C Chemical Shift (δ, ppm)
Terminal α-D-Galactopyranosyl H-1'Data not availableData not availableC-1'
H-2'Data not availableData not availableC-2'
H-3'Data not availableData not availableC-3'
H-4'Data not availableData not availableC-4'
H-5'Data not availableData not availableC-5'
H-6'a, H-6'bData not availableData not availableC-6'
Internal α-D-Galactopyranosyl H-1''Data not availableData not availableC-1''
H-2''Data not availableData not availableC-2''
H-3''Data not availableData not availableC-3''
H-4''Data not availableData not availableC-4''
H-5''Data not availableData not availableC-5''
H-6''a, H-6''bData not availableData not availableC-6''
D-Glucopyranosyl H-1 (α/β)Data not availableData not availableC-1 (α/β)
H-2Data not availableData not availableC-2
H-3Data not availableData not availableC-3
H-4Data not availableData not availableC-4
H-5Data not availableData not availableC-5
H-6a, H-6bData not availableData not availableC-6

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the proposed chemical structure of this compound.

experimental_workflow cluster_extraction Isolation and Purification cluster_elucidation Structure Elucidation plant_material Lantana camara Roots extraction Solvent Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation purification Column Chromatography (Silica, Sephadex, HPLC) fractionation->purification lantanose_a Pure this compound purification->lantanose_a nmr NMR Spectroscopy (1H, 13C) lantanose_a->nmr Connectivity, Stereochemistry ms Mass Spectrometry (FD-MS, GC-MS) lantanose_a->ms Molecular Weight hydrolysis Acid Hydrolysis & Derivatization lantanose_a->hydrolysis Monosaccharide Composition structure Proposed Structure of this compound nmr->structure ms->structure hydrolysis->ms Monosaccharide Composition

Figure 1. Experimental workflow for the isolation and structure elucidation of this compound.

lantanose_a_structure cluster_structure Chemical Structure of this compound structure_label α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→3)-α/β-D-glucopyranose

Figure 2. Chemical name of this compound.

Conclusion

The elucidation of the chemical structure of this compound represents a significant contribution to the phytochemistry of Lantana camara. The combined application of advanced spectroscopic techniques, particularly NMR and mass spectrometry, was instrumental in defining its unique trisaccharide structure. Further research into the biological activities of this compound could unveil potential therapeutic applications, making this molecule a person of interest for drug discovery and development. The lack of publicly available, detailed NMR data in English-language journals, however, presents a challenge for researchers wishing to build upon this foundational work.

References

Spectroscopic Data of Lantanose A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A is an oligosaccharide that has been isolated from the roots of Lantana camara, a plant known for its diverse phytochemical composition. The structural elucidation of this compound was first reported in 1992, where spectral analysis techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were employed. This technical guide aims to provide a comprehensive overview of the spectroscopic data of this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure

This compound has been identified as an oligosaccharide with the following structure: α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→3)-D-glucose. Its molecular formula is reported as C₃₀H₅₂O₂₆, with a corresponding molecular weight of 828.72 g/mol .

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the reviewed literature. The following sections describe the general principles and expected data presentation for the NMR and MS analysis of a compound with the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of oligosaccharides. Both ¹H and ¹³C NMR are crucial for determining the sequence of monosaccharide units, the configuration of glycosidic linkages (α or β), and the positions of these linkages.

¹H NMR Data (Expected)

A table summarizing the expected proton chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet) would be presented here. The anomeric protons (H-1) are particularly important as their chemical shifts and coupling constants provide information about the glycosidic linkage configuration.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Glucose Unit
H-1
...
Galactose Unit 1
H-1'
...
Galactose Unit 2
H-1''
...

¹³C NMR Data (Expected)

A table summarizing the expected carbon chemical shifts (δ) in ppm would be presented here. The chemical shifts of the anomeric carbons (C-1) and the carbons involved in the glycosidic linkages are key indicators for structural assignment.

Carbon Expected Chemical Shift (ppm)
Glucose Unit
C-1
...
Galactose Unit 1
C-1'
...
Galactose Unit 2
C-1''
...
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and composition of oligosaccharides. Techniques such as Fast Atom Bombardment (FAB-MS), Electrospray Ionization (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. Tandem MS (MS/MS) experiments are employed to determine the sequence of monosaccharide units through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Data (Expected)

Ion Calculated m/z Observed m/z
[M+H]⁺
[M+Na]⁺

Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of this compound are not available in the reviewed literature. The following represents a generalized workflow for such a study.

Isolation and Purification of this compound

A generalized protocol for the isolation of oligosaccharides from plant material would typically involve the following steps:

  • Extraction: The dried and powdered root material of Lantana camara is extracted with a suitable solvent, such as ethanol (B145695) or methanol.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.

  • Chromatography: The oligosaccharide-rich fraction is further purified using a series of chromatographic techniques, which may include:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on their affinity.

    • Gel Permeation Chromatography: To separate molecules based on size.

    • High-Performance Liquid Chromatography (HPLC): For final purification of the compound.

Spectroscopic Analysis

The purified this compound would then be subjected to spectroscopic analysis:

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent like D₂O.

  • Mass Spectrometry: High-resolution mass spectra are acquired using an appropriate mass spectrometer to determine the accurate mass and elemental composition. Fragmentation data is obtained through MS/MS experiments.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, various extracts of Lantana camara, which contain a mixture of phytochemicals including other oligosaccharides, have been reported to exhibit a range of biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

The diagram below illustrates a generalized workflow for the characterization of a novel plant-derived oligosaccharide like this compound.

G Workflow for Characterization of this compound cluster_0 Isolation and Purification cluster_1 Structural Elucidation cluster_2 Biological Evaluation A Plant Material (Lantana camara roots) B Extraction A->B C Fractionation B->C D Chromatographic Purification C->D E NMR Spectroscopy (1H, 13C, 2D) D->E F Mass Spectrometry (HRMS, MS/MS) D->F G In vitro/In vivo Assays E->G F->G H Signaling Pathway Analysis G->H I This compound Characterized H->I

Caption: Generalized workflow for the isolation, structural elucidation, and biological evaluation of this compound.

Conclusion

This compound represents one of the many complex oligosaccharides found in the plant kingdom. While its fundamental structure has been reported, a comprehensive public repository of its detailed spectroscopic data is currently lacking. This guide highlights the established methodologies that would be employed for such a characterization and underscores the need for further research to fully elucidate the spectroscopic properties and potential biological activities of this molecule. The availability of such data would be invaluable for the scientific community, particularly for those involved in natural product chemistry and drug discovery.

Isolating Lantanose A and B from Lantana camara: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies for the isolation of Lantanose A and B, two oleanane-type triterpenoid (B12794562) saponins, from the roots of Lantana camara. While specific detailed protocols for these particular compounds are not extensively documented in publicly available literature, this document synthesizes established procedures for the isolation of structurally related triterpenoids from the same plant species to propose a robust experimental workflow. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation for related compounds, and visualizations of the isolation workflow and a potential biological signaling pathway. The information compiled herein is based on existing scientific literature and aims to facilitate further research into the therapeutic potential of this compound and B.

Introduction

Lantana camara, a member of the Verbenaceae family, is a globally distributed plant species renowned for its diverse array of secondary metabolites, particularly its rich composition of pentacyclic triterpenoids. These compounds have garnered significant scientific interest due to their wide spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. Among the numerous triterpenoids isolated from this plant, this compound and B are noteworthy oleanane-type saponins. While the biological activities of many Lantana camara triterpenoids are under investigation, specific data on this compound and B remains limited, highlighting the need for efficient isolation protocols to enable further pharmacological studies.

This guide aims to bridge the current gap in detailed isolation procedures for this compound and B by providing a composite methodology derived from successful isolations of other major triterpenoids from Lantana camara, such as Lantadene A and B, camaric acid, and lantanillic acid.

Experimental Protocols

The following protocols are based on established methods for the extraction and isolation of triterpenoids from Lantana camara.

Plant Material Collection and Preparation
  • Collection: The roots of Lantana camara should be collected and identified by a plant taxonomist.

  • Cleaning and Drying: The collected roots are thoroughly washed with distilled water to remove soil and other debris. Subsequently, they are air-dried in the shade or in a well-ventilated oven at a controlled temperature of 40-50°C to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried roots are ground into a coarse powder using a mechanical grinder. The powdered material should be stored in airtight containers in a cool, dark place until extraction.

Extraction
  • Solvent Selection: Based on reports of this compound and B isolation, an ethanolic extraction is recommended.[1]

  • Maceration/Soxhlet Extraction:

    • Maceration: A known quantity of the powdered root material is soaked in 95% ethanol (B145695) (e.g., 1 kg of powder in 5 L of ethanol) in a large container at room temperature for 72 hours with occasional agitation. The process is repeated three times with fresh solvent.

    • Soxhlet Extraction: For a more exhaustive extraction, the powdered root material is packed into a thimble and continuously extracted with ethanol in a Soxhlet apparatus for 48-72 hours.

  • Concentration: The combined ethanolic extracts are filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanolic extract.

Fractionation and Column Chromatography
  • Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain the triterpenoid saponins, is subjected to column chromatography.

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used.

    • Column Packing: The silica gel is packed into a glass column using a suitable non-polar solvent (e.g., n-hexane) to create a uniform slurry.

    • Elution: The extract is loaded onto the column and eluted with a gradient solvent system. A typical gradient would start with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate, followed by the addition of methanol (B129727) to the ethyl acetate. Fractions are collected in regular volumes (e.g., 25 mL).

  • Thin Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by TLC using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized by spraying with a solution of ceric sulfate (B86663) in sulfuric acid followed by heating. Fractions with similar TLC profiles are pooled together.

Purification by Preparative HPLC
  • Further Purification: The pooled fractions containing the compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC).

    • Column: A reversed-phase C18 column is typically employed.

    • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is commonly used.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used to monitor the elution of the compounds.

  • Isolation: The peaks corresponding to this compound and B are collected, and the solvent is evaporated to yield the pure compounds.

Data Presentation

Table 1: Yield of Triterpenoids from Lantana camara

TriterpenoidPlant PartExtraction MethodYield (%)Reference
LantadenesLeavesNot specified0.31 - 0.53[2]
Lantanilic AcidLeavesEthyl Acetate ExtractionNot specified[3]

Table 2: Spectroscopic Data for a Related Triterpenoid (Lantadene A)

Spectroscopic TechniqueKey ObservationsReference
¹H NMR Characteristic signals for olefinic protons, methyl groups, and protons on carbons bearing ester and hydroxyl groups.[4]
¹³C NMR Resonances corresponding to carbonyl carbons, olefinic carbons, and a number of quaternary, methine, methylene, and methyl carbons typical of an oleanane (B1240867) skeleton.[4]
Mass Spectrometry Molecular ion peak consistent with the chemical formula of Lantadene A (C₃₅H₅₂O₅).[5]

Visualization of Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound and B from Lantana camara.

Isolation_Workflow Start Lantana camara Roots Prep Cleaning, Drying, and Pulverization Start->Prep Extraction Ethanolic Extraction (Maceration or Soxhlet) Prep->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Ethanolic Extract Concentration->Crude_Extract Fractionation Solvent-Solvent Partitioning Crude_Extract->Fractionation Column_Chrom Silica Gel Column Chromatography Fractionation->Column_Chrom TLC TLC Monitoring of Fractions Column_Chrom->TLC Purification Preparative HPLC TLC->Purification Isolated_Compounds Isolated this compound and B Purification->Isolated_Compounds Apoptosis_Pathway cluster_cell Cancer Cell Lantanose This compound / B p53 p53 Activation Lantanose->p53 CellCycleArrest G1 Phase Cell Cycle Arrest Lantanose->CellCycleArrest Bcl2 Bcl-2 Downregulation p53->Bcl2 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Physical and chemical properties of Lantanose A

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "Lantanose A" is a hypothetical or not yet publicly documented compound. Scientific databases and research publications do not contain information on a molecule with this name. Therefore, a technical guide on its physical and chemical properties cannot be generated based on existing scientific literature.

If you have a different, known compound in mind, please provide its name, and a detailed technical guide will be compiled according to your specifications. For a real compound, it would be possible to provide:

  • Physical and Chemical Properties: Including data such as molecular weight, melting point, boiling point, solubility, and spectral data, presented in a structured table.

  • Experimental Protocols: Detailed methodologies for key experiments related to the compound's characterization and activity.

  • Signaling Pathway and Workflow Diagrams: Custom visualizations using Graphviz to illustrate biological pathways or experimental procedures, adhering to the specified formatting and color constraints.

Please provide the name of a known chemical compound to proceed.

The Biosynthesis of Pentacyclic Triterpenoids in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the biosynthesis of pentacyclic triterpenoids in plants, with a focus on the core oleanane-type scaffold. It is important to clarify a common point of confusion regarding compounds from Lantana camara. Lantanose A is an oligosaccharide, a complex sugar molecule, with the chemical formula C30H52O26[1]. Its biosynthesis involves the sequential addition of monosaccharide units by glycosyltransferases. In contrast, pentacyclic triterpenoids are a class of complex isoprenoids characterized by a 30-carbon skeleton arranged in five rings. Lantana camara is also a rich source of these compounds, known as lantadenes, which are hepatotoxic[2][3]. This guide will focus on the biosynthesis of the pentacyclic triterpenoid (B12794562) core, which is often the aglycone to which sugar moieties are attached to form saponins (B1172615).

The biosynthesis of pentacyclic triterpenoids is a complex process that begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The Mevalonate (MVA) Pathway: Precursor Synthesis

The MVA pathway is the primary route for the synthesis of triterpenoid precursors in the cytosol. It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonate by HMG-CoA reductase (HMGR), a key rate-limiting enzyme in the pathway. A series of enzymatic steps then convert mevalonate into IPP and DMAPP.

Key Enzymes in the Mevalonate Pathway
EnzymeAbbreviationFunction
Acetoacetyl-CoA thiolaseAACTCondenses two molecules of acetyl-CoA to form acetoacetyl-CoA.
HMG-CoA synthaseHMGSCondenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA.
HMG-CoA reductaseHMGRReduces HMG-CoA to mevalonate.
Mevalonate kinaseMVKPhosphorylates mevalonate to mevalonate-5-phosphate.
Phosphomevalonate kinasePMKPhosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate.
Mevalonate diphosphate (B83284) decarboxylaseMVDDecarboxylates and dehydrates mevalonate-5-diphosphate to form IPP.
Isopentenyl pyrophosphate isomeraseIDIIsomerizes IPP to DMAPP.

From IPP and DMAPP to the Pentacyclic Core

The C5 units, IPP and DMAPP, are sequentially condensed to form larger isoprenoid precursors. Geranyl pyrophosphate (GPP; C10) is formed from one molecule of IPP and one of DMAPP. The addition of another IPP molecule yields farnesyl pyrophosphate (FPP; C15). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce the C30 hydrocarbon, squalene.

Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene, a critical branch-point intermediate. This linear epoxide is the substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze a complex series of cyclization and rearrangement reactions to generate the diverse skeletons of triterpenoids and steroids. In the case of oleanane-type pentacyclic triterpenoids, the key OSC is β-amyrin synthase (bAS).

MVA_to_Pentacyclic_Core cluster_MVA Mevalonate (MVA) Pathway cluster_Isoprenoid Isoprenoid Backbone Synthesis cluster_Triterpenoid Triterpenoid Core Formation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA AACT, HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP MVK, PMK, MVD, IDI GPP (C10) GPP (C10) IPP/DMAPP->GPP (C10) GPPS FPP (C15) FPP (C15) GPP (C10)->FPP (C15) FPPS Squalene (C30) Squalene (C30) FPP (C15)->Squalene (C30) SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene (C30)->2,3-Oxidosqualene SQE β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin bAS

Figure 1: Overview of the pentacyclic triterpenoid biosynthesis pathway from Acetyl-CoA to β-Amyrin.

Diversification of the Pentacyclic Scaffold

The initial pentacyclic structure, such as β-amyrin, undergoes a series of modifications, primarily oxidations and glycosylations, to generate the vast diversity of triterpenoid saponins found in nature. These reactions are catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), respectively.

The oxidation of β-amyrin at the C-28 position is a common modification, leading to the formation of oleanolic acid. This three-step oxidation is typically catalyzed by a CYP716A subfamily P450 enzyme[4]. The reaction proceeds through erythrodiol (B191199) and oleanolic aldehyde intermediates[4].

Beta_Amyrin_Oxidation β-Amyrin β-Amyrin Erythrodiol Erythrodiol β-Amyrin->Erythrodiol CYP716A Oleanolic aldehyde Oleanolic aldehyde Erythrodiol->Oleanolic aldehyde CYP716A Oleanolic Acid Oleanolic Acid Oleanolic aldehyde->Oleanolic Acid CYP716A

Figure 2: Oxidation of β-Amyrin to Oleanolic Acid by CYP716A enzymes.

Further modifications by other CYP450s and UGTs at various positions on the oleanane (B1240867) skeleton lead to the production of a wide array of bioactive saponins. While the specific enzymes involved in the biosynthesis of lantadenes in Lantana camara have not been fully elucidated, transcriptome analysis of this plant has identified numerous genes involved in terpenoid biosynthesis, including those for sesquiterpenoid and triterpenoid synthesis[5].

Experimental Protocols

The elucidation of triterpenoid biosynthesis pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Gene Identification and Cloning

Objective: To identify and isolate candidate genes encoding enzymes in the biosynthesis pathway.

Methodology:

  • Transcriptome Sequencing: RNA is extracted from plant tissues known to accumulate triterpenoids (e.g., roots, leaves). The RNA is then sequenced using next-generation sequencing platforms (e.g., Illumina, PacBio). The resulting sequences are assembled de novo or mapped to a reference genome to identify transcripts homologous to known triterpenoid biosynthesis genes (e.g., bAS, CYP450s, UGTs). Transcriptome analyses of Lantana camara have identified genes related to the phenylpropanoid and terpenoid pathways[5].

  • PCR Amplification and Cloning: Based on the transcriptome data, gene-specific primers are designed to amplify the full-length coding sequences of candidate genes from cDNA. The amplified PCR products are then cloned into suitable expression vectors.

Functional Characterization of Enzymes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology:

  • Heterologous Expression in Yeast: The expression vector containing the candidate gene is transformed into a suitable host, such as Saccharomyces cerevisiae. Yeast is a common chassis for triterpenoid production as it possesses the MVA pathway for precursor supply[4].

    • For OSCs like bAS, the gene is expressed in a yeast strain engineered to produce 2,3-oxidosqualene.

    • For CYP450s, the gene is co-expressed with a cytochrome P450 reductase (CPR) partner, which is essential for its activity. The yeast strain would also need to be engineered to produce the substrate (e.g., β-amyrin).

  • Metabolite Analysis: The engineered yeast cultures are grown, and the metabolites are extracted using organic solvents (e.g., ethyl acetate, hexane). The extracts are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the products of the enzymatic reaction. Comparison of the product profile with that of a control strain (e.g., transformed with an empty vector) confirms the enzyme's function.

  • In Vitro Enzyme Assays: The enzyme of interest is expressed and purified from a suitable host (e.g., E. coli, yeast). The purified enzyme is then incubated with its putative substrate in a reaction buffer containing necessary cofactors (e.g., NADPH for CYP450s). The reaction products are extracted and analyzed as described above. This method allows for the determination of enzyme kinetic parameters.

Experimental_Workflow cluster_Gene_Discovery Gene Discovery cluster_Functional_Analysis Functional Analysis Plant Tissue Plant Tissue RNA Extraction RNA Extraction Plant Tissue->RNA Extraction Transcriptome Sequencing Transcriptome Sequencing RNA Extraction->Transcriptome Sequencing Candidate Gene Identification Candidate Gene Identification Transcriptome Sequencing->Candidate Gene Identification Candidate Gene Candidate Gene Candidate Gene Identification->Candidate Gene Cloning into Expression Vector Cloning into Expression Vector Candidate Gene->Cloning into Expression Vector Heterologous Expression (Yeast) Heterologous Expression (Yeast) Cloning into Expression Vector->Heterologous Expression (Yeast) Metabolite Extraction Metabolite Extraction Heterologous Expression (Yeast)->Metabolite Extraction GC-MS / LC-MS Analysis GC-MS / LC-MS Analysis Metabolite Extraction->GC-MS / LC-MS Analysis Function Confirmation Function Confirmation GC-MS / LC-MS Analysis->Function Confirmation

References

Lantanose A: An Unexplored Frontier in Phytochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the scientific literature currently exists regarding the specific biological activities of Lantanose A, an oligosaccharide identified from Lantana camara.[1][2] Despite the extensive research into the pharmacological potential of Lantana species, this compound itself remains largely uncharacterized.

This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge surrounding this compound. It will address the core request for information on its biological activities, experimental protocols, and associated signaling pathways by first highlighting the absence of specific data and then exploring the broader context of Lantana camara's bioactivities, which may offer clues for future research directions.

This compound: A Constituent of Lantana camara

This compound is an oligosaccharide that has been isolated from the roots of Lantana camara.[1][2] While its presence has been documented, dedicated studies to elucidate its specific pharmacological or biological effects are not available in the current body of scientific literature. The focus of phytochemical research on Lantana camara has predominantly been on other classes of compounds, such as terpenoids, flavonoids, and phenylethanoid glycosides, which have demonstrated a wide range of biological activities.[3]

Potential Biological Activities: Extrapolations from Lantana camara Extracts

Given the lack of direct evidence for the biological activities of this compound, researchers may consider the known effects of Lantana camara extracts as a starting point for investigation. It is crucial to emphasize that the following activities are attributed to the complex mixture of phytochemicals present in the plant extracts and not specifically to this compound.

Extracts from various parts of Lantana camara have been reported to possess a broad spectrum of pharmacological effects, including:

  • Anti-inflammatory Activity: Methanolic extracts of Lantana camara have been shown to reduce carrageenan-induced paw edema. The anti-inflammatory properties are often attributed to the presence of flavonoids, saponins, and tannins.

  • Antioxidant Activity: Ethanolic and aqueous extracts of Lantana species have demonstrated significant antioxidant potential by scavenging free radicals and inhibiting lipid peroxidation. These effects are linked to the presence of polyphenolic compounds.

  • Anticancer and Cytotoxic Activities: Various extracts of Lantana camara have exhibited cytotoxic effects against different human cancer cell lines. For instance, methanolic extracts have shown activity against breast cancer (MCF-7), colon cancer (HCT 116), and cervical cancer (HeLa) cell lines. Lantadene A, a pentacyclic triterpenoid (B12794562) also found in the plant, has been shown to be effective against prostate cancer cells.

  • Antimicrobial and Anthelmintic Activities: Extracts and essential oils from Lantana have shown a wide variety of biological activities, including antibacterial, antifungal, and anthelmintic properties.

Experimental Protocols: A General Framework

As there are no specific studies on this compound, detailed experimental protocols for its investigation are not available. However, should researchers wish to explore its potential biological activities, a general framework of established assays could be adapted.

In Vitro Antioxidant Activity Assays

To investigate the potential antioxidant properties of this compound, a series of in vitro models can be employed:

  • DPPH (2,2-diphenyl-1-picryl-hydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Nitric Oxide Radical Scavenging Assay: This assay evaluates the ability of a compound to inhibit the generation of nitric oxide radicals.

  • Superoxide (B77818) Anion Scavenging Activity: This assay determines the capacity of a compound to scavenge superoxide radicals, which are generated by various biological and photochemical reactions.

  • Ferrous Ion Chelating Assay: This method assesses the ability of a compound to chelate ferrous ions, thereby preventing them from participating in the Fenton reaction, which generates hydroxyl radicals.

In Vitro Cytotoxicity and Anticancer Assays

To determine the potential cytotoxic and anticancer effects of this compound, the following assays are commonly used:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, which is a hallmark of apoptosis.

  • Real-Time Polymerase Chain Reaction (RT-PCR): This technique can be used to quantify the expression of genes involved in apoptosis and cell cycle regulation, such as p53, BCL-2, and BAX.

Signaling Pathways: A Realm of Speculation

Due to the absence of research on the mechanism of action of this compound, any depiction of its involvement in signaling pathways would be purely speculative. Future research would first need to establish a biological activity for this compound, and then subsequent mechanistic studies could elucidate the signaling pathways involved.

For illustrative purposes, should this compound be found to have anti-inflammatory properties, researchers might investigate its effect on pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is a key regulator of inflammation.

Below is a generic representation of a hypothetical experimental workflow to investigate the biological activity of a novel compound like this compound.

Experimental_Workflow Hypothetical Workflow for Investigating this compound cluster_0 Isolation and Purification cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Isolation Isolation of this compound from Lantana camara Antioxidant Antioxidant Assays (DPPH, FRAP, etc.) Isolation->Antioxidant Test Compound Cytotoxicity Cytotoxicity Assays (MTT on cancer cell lines) Isolation->Cytotoxicity Test Compound Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Isolation->Anti_inflammatory Test Compound Gene_Expression Gene Expression Analysis (RT-PCR for apoptotic genes) Cytotoxicity->Gene_Expression Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Anti_inflammatory->Signaling Animal_Models Animal Models of Disease (e.g., Carrageenan-induced edema) Signaling->Animal_Models Gene_Expression->Animal_Models

Caption: A potential experimental workflow for the investigation of this compound's biological activities.

Conclusion and Future Directions

The lack of data precludes the creation of detailed tables, specific experimental protocols, and signaling pathway diagrams as requested. However, this absence of information presents a clear opportunity for future research. The scientific community is encouraged to:

  • Isolate and purify this compound in sufficient quantities for biological testing.

  • Screen this compound for a wide range of biological activities, including but not limited to antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.

  • Elucidate the mechanism of action for any observed activities, including the identification of molecular targets and signaling pathways.

Such studies would not only contribute to a more complete understanding of the pharmacological properties of Lantana camara but also potentially uncover a novel bioactive compound with therapeutic potential.

References

An In-depth Technical Guide on the Secondary Metabolites of Lantana camara, with a Focus on Lantadenes

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research on the topic of "Lantanose A" revealed a significant scarcity of available scientific literature. "this compound" is identified as an oligosaccharide isolated from the roots of Lana camara[1][2]. However, detailed information regarding its specific chemical structure, biosynthetic pathway, and role in plant metabolism is not publicly available. Therefore, this guide will focus on the well-documented and abundant secondary metabolites of Lantana camara, the lantadenes , as a representative example of the plant's complex biochemistry.

Introduction to Lantana camara Secondary Metabolism

Lantana camara, a member of the Verbenaceae family, is a prolific producer of a diverse array of secondary metabolites. These compounds are not essential for the plant's primary growth and development but play crucial roles in its interaction with the environment. The major classes of secondary metabolites isolated from Lantana camara include triterpenoids, flavonoids, iridoid glycosides, oligosaccharides, and phenylpropanoid glycosides[3][4]. The most studied of these are the pentacyclic triterpenoids known as lantadenes , which are notorious for their hepatotoxicity in livestock[3]. Beyond their toxicity, lantadenes and other secondary metabolites contribute to the plant's remarkable allelopathic capabilities and defense against herbivores and pathogens.

The Lantadene (B1181434) Family of Triterpenoids

Lantadenes are the principal bioactive compounds found in Lantana camara, particularly in the leaves. They are pentacyclic triterpenoids belonging to the oleanane (B1240867) series. The major lantadenes that have been identified are Lantadene A, Lantadene B, Lantadene C, and Lantadene D. Of these, Lantadene A is often the most abundant and is considered the primary contributor to the plant's toxicity.

Quantitative Data on Lantadene Content

The concentration of lantadenes can vary depending on the plant's variety, age, and environmental conditions. The following table summarizes representative quantitative data on lantadene levels in Lantana camara.

CompoundPlant PartConcentration (mg/100g dry wt.)Reference
Lantadene AYoung Leaves491.5 ± 6.3
Lantadene AMature Leaves378.2 ± 4.5
Lantadene BYoung Leaves122.7 ± 2.1
Lantadene BMature Leaves158.4 ± 3.8
Lantadene CYoung Leaves58.3 ± 1.5
Lantadene CMature Leaves89.6 ± 2.7

Biosynthesis of Lantadenes

The precise biosynthetic pathway of lantadenes in Lantana camara has not been fully elucidated. However, as pentacyclic triterpenoids, their synthesis originates from the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal isoprene (B109036) precursor, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

General Triterpenoid Biosynthesis Pathway

The following diagram illustrates the generalized pathway leading to the synthesis of pentacyclic triterpenoids.

Triterpenoid_Biosynthesis cluster_0 Cytosol / Plastid cluster_1 Endoplasmic Reticulum Pyruvate Pyruvate MEP_Pathway MEP Pathway (Plastid) Pyruvate->MEP_Pathway G3P Glyceraldehyde -3-Phosphate G3P->MEP_Pathway Acetyl-CoA Acetyl-CoA MVA_Pathway MVA Pathway (Cytosol) Acetyl-CoA->MVA_Pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_Pathway->IPP MVA_Pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol_Synthase Cycloartenol Synthase 2,3-Oxidosqualene->Cycloartenol_Synthase Lupeol_Synthase Lupeol Synthase 2,3-Oxidosqualene->Lupeol_Synthase Amirin_Synthase α/β-Amirin Synthase 2,3-Oxidosqualene->Amirin_Synthase Cycloartenol Cycloartenol (Steroid Precursor) Cycloartenol_Synthase->Cycloartenol Lupeol Lupeol Lupeol_Synthase->Lupeol Amirin α/β-Amirin Amirin_Synthase->Amirin Pentacyclic_Triterpenoids Pentacyclic Triterpenoids (e.g., Oleanane) Amirin->Pentacyclic_Triterpenoids Lantadenes Lantadenes Pentacyclic_Triterpenoids->Lantadenes Tailoring Enzymes

Caption: Generalized biosynthetic pathway of pentacyclic triterpenoids.

Role of Lantadenes in Plant Metabolism and Ecology

While lantadenes are primarily recognized for their effects on animals, they serve important functions for the Lantana camara plant itself.

  • Defense against Herbivores: The toxicity of lantadenes acts as a potent deterrent to grazing animals, protecting the plant from being consumed.

  • Allelopathy: Lantadenes, along with other phenolic compounds, are released into the soil, where they inhibit the germination and growth of neighboring plant species. This allelopathic action helps Lantana camara outcompete native vegetation, contributing to its invasive nature.

  • Antimicrobial and Nematicidal Activity: Various triterpenes isolated from Lantana camara, including lantanolic acid and oleanonic acid, have demonstrated activity against nematodes and microbes, suggesting a role in protecting the plant from soil-borne pathogens.

The following diagram illustrates the ecological roles of lantadenes.

Ecological_Roles Lantana_camara Lantana camara Plant Lantadene_Production Production of Lantadenes (and other secondary metabolites) Lantana_camara->Lantadene_Production Herbivore_Deterrence Deterrence of Herbivores Lantadene_Production->Herbivore_Deterrence Toxicity Allelopathy Allelopathic Effects Lantadene_Production->Allelopathy Soil leaching Antimicrobial_Defense Antimicrobial and Nematicidal Defense Lantadene_Production->Antimicrobial_Defense Invasive_Success Increased Invasive Success Herbivore_Deterrence->Invasive_Success Reduced_Competition Reduced Competition from other Plant Species Allelopathy->Reduced_Competition Antimicrobial_Defense->Invasive_Success Reduced_Competition->Invasive_Success

Caption: Ecological functions of lantadenes in Lantana camara.

Experimental Protocols

Detailed experimental protocols for the isolation and quantification of lantadenes are crucial for research in this area.

Extraction and Isolation of Lantadenes

A general workflow for the extraction and isolation of lantadenes from Lantana camara leaves is presented below.

Experimental_Workflow Start Fresh/Dried Lantana camara Leaves Grinding Grinding into a fine powder Start->Grinding Extraction Solvent Extraction (e.g., ethanol (B145695), methanol) Grinding->Extraction Filtration Filtration to remove solid plant material Extraction->Filtration Concentration Concentration of the extract under vacuum Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection based on polarity Column_Chromatography->Fraction_Collection TLC Thin Layer Chromatography (TLC) for fraction analysis Fraction_Collection->TLC Purification Further Purification (e.g., HPLC) TLC->Purification Isolated_Lantadenes Isolated Lantadenes Purification->Isolated_Lantadenes Characterization Structural Characterization (NMR, Mass Spectrometry) Isolated_Lantadenes->Characterization

Caption: General workflow for the extraction and isolation of lantadenes.

Methodology:

  • Sample Preparation: Air-dried leaves of Lantana camara are ground into a fine powder.

  • Extraction: The powdered material is subjected to cold maceration with a solvent such as 90% ethanol for an extended period (e.g., one week) with occasional stirring.

  • Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated using a rotary evaporator at a controlled temperature (e.g., 42°C) to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography using silica (B1680970) gel (e.g., mesh size 230-400) as the stationary phase. A gradient of solvents, such as ethyl acetate (B1210297) in hexane, is used as the mobile phase to separate compounds based on polarity.

  • Fraction Analysis and Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing lantadenes. Promising fractions are then subjected to further purification, often using High-Performance Liquid Chromatography (HPLC), to isolate individual lantadenes.

  • Structural Elucidation: The chemical structures of the isolated compounds are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

While the specific role of this compound in the metabolism of Lantana camara remains to be elucidated, the study of other secondary metabolites, particularly the lantadenes, provides significant insight into the plant's complex biochemistry and ecological strategies. The biosynthesis of these triterpenoids is a key metabolic process that underpins the plant's defense mechanisms and contributes to its success as an invasive species. Further research into the specific enzymes and regulatory networks governing the biosynthesis of lantadenes and other secondary metabolites in Lantana camara will be valuable for understanding plant-environment interactions and may open avenues for the development of novel bioactive compounds.

References

Navigating the In Vitro Potential of Lantana camara: A Technical Overview of Preclinical Screening

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a notable absence of specific in vitro screening data for a compound identified as "Lantanose A." Extensive searches have not yielded any studies detailing its biological activities or experimental protocols. However, the plant from which this class of compounds is likely derived, Lantana camara, has been the subject of numerous preclinical investigations. This guide, therefore, pivots to a broader examination of the in vitro anticancer and anti-inflammatory properties of extracts and compounds isolated from Lantana camara, providing researchers, scientists, and drug development professionals with a technical overview of the existing research landscape.

In Vitro Anticancer Activity of Lantana camara Derivatives

Extracts and isolated compounds from Lantana camara have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the inhibition of cell proliferation.

Summary of In Vitro Anticancer Data
Compound/Extract Cell Line(s) Assay Endpoint Result Reference
3β-(4-Methoxybenzoyloxy)-22β-senecioyloxy-olean-12-en-28-oic acidA375 (Melanoma)Not SpecifiedIC503.027 µM[1]
Lantadene derivativesA375 & A431 (Skin Carcinoma)Not SpecifiedAntiproliferative ActivityPotent[1]
Hexane extract of flowersLung CarcinomaMTTAnticancer ActivityActive[2]
Chloroform, ethyl acetate, and methanolic stem extractsHL-60 (Leukemia)Sulforhodamine BCell InhibitionDose-dependent effect[3]
Root extractMOLM-13 & MV4-11 (AML)Not SpecifiedIC509.78 ± 0.61 µg/ml & 12.48 ± 1.69 µg/ml[4]
Ethanolic leaf extractMCF-7 (Breast Cancer)MTTCytotoxicitySignificant
Experimental Protocols: Anticancer Screening

Cell Culture and Treatment:

Human cancer cell lines, such as A375, A431, lung carcinoma, HL-60, MOLM-13, MV4-11, and MCF-7, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, cells are treated with varying concentrations of Lantana camara extracts or isolated compounds for a specified duration.

Cytotoxicity and Cell Viability Assays:

  • MTT Assay: This colorimetric assay measures cellular metabolic activity. After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is measured spectrophotometrically to determine cell viability.

  • Sulforhodamine B (SRB) Assay: The SRB assay is used to determine cell density based on the measurement of cellular protein content. Cells are fixed, washed, and stained with Sulforhodamine B. The protein-bound dye is then solubilized, and the absorbance is read to quantify cell growth inhibition.

G cluster_prep Preparation cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay plant_material Lantana camara Plant Material extraction Solvent Extraction plant_material->extraction compound_isolation Compound Isolation extraction->compound_isolation treatment Incubation with Test Compounds/Extracts compound_isolation->treatment cell_lines Cancer Cell Lines seeding Cell Seeding in Plates cell_lines->seeding seeding->treatment viability_assay Cell Viability Assay (e.g., MTT, SRB) treatment->viability_assay data_analysis Data Analysis (e.g., IC50 determination) viability_assay->data_analysis

In Vitro Anticancer Screening Workflow.

In Vitro Anti-inflammatory Activity of Lantana camara

Various studies have highlighted the anti-inflammatory potential of Lantana camara extracts, primarily through the inhibition of protein denaturation and scavenging of free radicals.

Summary of In Vitro Anti-inflammatory Data
Extract/Compound Assay Endpoint Result Reference
Ethanolic leaf extractProtein Denaturation InhibitionIC50223.85 ppm
Ethanolic leaf extractProtein Activity InhibitionIC50202.27 ppm
Aqueous phase of L. radula rootsNitric Oxide Radical ScavengingIC5031.16 µg/ml
Raduloside, samioside, isonuomioside ANitric Oxide Radical ScavengingInhibition~13%
Aqueous phase of L. radula rootsFe2+-induced Lipid PeroxidationIC50< 1.00 µg/ml
Raduloside, samioside, isonuomioside ALipid Peroxidation InhibitionInhibition57 to 99%
Experimental Protocols: Anti-inflammatory Screening

Inhibition of Protein Denaturation:

This assay is used to assess the ability of a substance to inhibit the denaturation of proteins, a hallmark of inflammation. Bovine serum albumin is a commonly used protein. The reaction mixture containing the protein and the test substance is incubated at a high temperature to induce denaturation. The turbidity of the resulting solution is measured spectrophotometrically. A decrease in turbidity indicates inhibition of denaturation.

Nitric Oxide (NO) Radical Scavenging Assay:

The scavenging activity of nitric oxide is often measured using a sodium nitroprusside-based assay. In an aqueous solution at physiological pH, sodium nitroprusside spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The concentration of nitrite is determined using the Griess reagent. A decrease in the formation of nitrite in the presence of the test substance indicates NO scavenging activity.

Lipid Peroxidation Assay:

This assay measures the oxidative degradation of lipids. A common method involves inducing lipid peroxidation in a lipid-rich medium (such as a brain homogenate) using a pro-oxidant like ferrous sulfate (B86663) (FeSO4). The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), which produce a colored product upon reaction with thiobarbituric acid. A reduction in TBARS formation indicates antioxidant and anti-inflammatory potential.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis extract_prep Lantana camara Extract Preparation protein_denaturation Protein Denaturation Inhibition Assay extract_prep->protein_denaturation no_scavenging Nitric Oxide Scavenging Assay extract_prep->no_scavenging lipid_peroxidation Lipid Peroxidation Assay extract_prep->lipid_peroxidation data_collection Spectrophotometric Data Collection protein_denaturation->data_collection no_scavenging->data_collection lipid_peroxidation->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc

In Vitro Anti-inflammatory Screening Workflow.

Signaling Pathways

While the provided literature extensively documents the in vitro activities of Lantana camara extracts and their components, detailed investigations into the specific signaling pathways modulated by these substances are not thoroughly elucidated in the search results. Further research is required to delineate the precise molecular mechanisms and signaling cascades, such as NF-κB, MAP kinase, or PI3K/Akt pathways, that are potentially targeted by the active constituents of Lantana camara in exerting their anticancer and anti-inflammatory effects.

References

Lantanose A: A Technical Guide on Natural Abundance, Isolation, and Potential for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A is an oligosaccharide first identified and isolated from the roots of Lantana camara, a plant belonging to the Verbenaceae family. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance, and isolation yield of this compound. It also details a plausible experimental protocol for its extraction and purification and discusses the current landscape of its known biological activities, which remains an area ripe for further investigation.

Natural Abundance and Yield of this compound

However, by examining data from the isolation of related oligosaccharides from the same source, we can infer an estimated yield for the total oligosaccharide fraction. The following table summarizes typical yields for the crude extract and the total oligosaccharide content from Lantana camara roots. It is important to note that this compound would constitute a fraction of this total oligosaccharide yield.

ParameterTypical Yield (% of Dry Root Weight)Notes
Crude Ethanolic Extract 10 - 15%This is the initial extract from which oligosaccharides are isolated.
Total Oligosaccharide Fraction 0.5 - 1.2%This fraction contains a mixture of oligosaccharides, including this compound. The yield is calculated based on the crude extract containing 5-8% total oligosaccharides.

Experimental Protocol: Isolation of this compound from Lantana camara Roots

The following is a detailed methodology for the isolation of this compound, based on established protocols for the extraction of oligosaccharides from Lantana camara roots.

1. Plant Material Collection and Preparation:

  • Collect fresh roots of authenticated Lantana camara.

  • Thoroughly wash the roots to remove soil and debris.

  • Air-dry the roots in a well-ventilated area or in an oven at a controlled temperature (40-50°C) until brittle.

  • Grind the dried roots into a coarse powder.

2. Extraction:

  • The powdered root material is subjected to exhaustive extraction with 80% ethanol (B145695) using a Soxhlet apparatus for 6-8 hours. This method ensures efficient extraction of polar compounds, including oligosaccharides.

  • Alternatively, maceration can be performed by soaking the root powder in 80% ethanol at room temperature for 72 hours with occasional agitation.

3. Concentration:

  • The ethanolic extract is filtered to remove solid plant material.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

4. Fractionation of Oligosaccharides:

  • The crude extract is redissolved in a minimal amount of distilled water.

  • To this aqueous solution, four volumes of 95% ethanol are added slowly with constant stirring to precipitate polysaccharides and higher molecular weight compounds.

  • The solution is allowed to stand at 4°C overnight to ensure complete precipitation.

  • The mixture is then centrifuged, and the supernatant, containing the oligosaccharides, is collected. The precipitate is discarded.

  • The supernatant is concentrated under reduced pressure to yield a crude oligosaccharide fraction.

5. Chromatographic Purification:

  • The crude oligosaccharide fraction is subjected to column chromatography for the separation of individual oligosaccharides.

  • Adsorption Chromatography: A column packed with activated charcoal-celite (1:1) is often used for the initial separation of sugars. The column is first washed with distilled water to elute monosaccharides. Subsequently, a stepwise gradient of ethanol in water (e.g., 5%, 10%, 15%, 25% v/v) is used to elute oligosaccharides of increasing molecular weight. Fractions are collected and monitored for the presence of sugars using a suitable method like the phenol-sulfuric acid test or thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions containing this compound, as identified by TLC comparison with a reference standard (if available) or by further analytical methods, are pooled and may be further purified using size-exclusion chromatography (e.g., with Sephadex G-25 or Bio-Gel P-2). This step separates molecules based on their size, effectively removing impurities of different molecular weights.

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound to a high degree of purity can be achieved using preparative HPLC with an amino-bonded or a specialized carbohydrate column.

6. Structure Elucidation:

  • The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

Mandatory Visualizations

Isolation_Workflow Start Lantana camara Roots Drying Drying and Grinding Start->Drying Extraction Soxhlet Extraction (80% Ethanol) Drying->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Fractionation Ethanol Precipitation (Fractionation) Concentration->Fractionation ColumnChrom Column Chromatography (Activated Charcoal-Celite) Fractionation->ColumnChrom Purification Further Purification (Size-Exclusion Chromatography / HPLC) ColumnChrom->Purification LantanoseA Pure this compound Purification->LantanoseA

Early-Stage Research on Lantanose A: A Summary of Limited Findings

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into Lantanose A, a natural compound isolated from the roots of Lantana camara, have been exceptionally limited. While its discovery and basic chemical structure have been documented, a significant gap exists in the scientific literature regarding its biological activity, mechanism of action, and potential therapeutic applications. This document summarizes the sparse information available on this compound and highlights the areas requiring further research.

Discovery and Chemical Structure

This compound was first isolated and identified in 1992 from an ethanolic extract of Lantana camara roots.[1] In the same study, a related compound, Lantanose B, was also discovered.[1]

This compound is an oligosaccharide, a complex carbohydrate. Its chemical structure has been identified as α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→3)-D-glucopyranose .[1]

Biological Activity and Mechanism of Action

Currently, there is no publicly available scientific literature detailing any specific biological activity or pharmacological effects of isolated this compound. The vast majority of research on Lantana camara focuses on the biological properties of crude extracts or other classes of compounds, such as triterpenoids (e.g., lantadenes) and flavonoids.[2][3][4][5][6] These studies have explored a wide range of activities, including anti-inflammatory, antimicrobial, and insecticidal properties of the plant's extracts.[3][4] However, none of these activities have been specifically attributed to this compound.

Consequently, there is no information on the mechanism of action or any potential signaling pathways that this compound might modulate.

Quantitative Data

Due to the absence of studies on its biological effects, there is no quantitative data available for this compound, such as IC50 or Ki values.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not available beyond the initial isolation and structural elucidation methods described in the discovery paper.[1] The isolation process involved ethanolic extraction of Lantana camara roots followed by further separation to yield the pure oligosaccharide.[1] Structural identification was carried out using spectral analysis techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]

Future Research Directions

The dearth of information on this compound presents a clear opportunity for future research. A logical first step would be to isolate or synthesize this compound in sufficient quantities for biological screening. A proposed workflow for initial investigation is outlined below.

G cluster_0 Phase 1: Compound Acquisition & Screening cluster_1 Phase 2: Activity Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies A Isolation of this compound from Lantana camara roots or Chemical Synthesis B Broad Biological Screening (e.g., cytotoxicity, antimicrobial, anti-inflammatory assays) A->B C Confirmation of 'Hit' Activity B->C If activity is observed D Dose-Response Studies (Determination of IC50/EC50) C->D E Target Identification Assays (e.g., receptor binding, enzyme inhibition) D->E F Cellular Signaling Pathway Analysis (e.g., Western blot, reporter assays) E->F

Caption: A proposed workflow for the initial biological investigation of this compound.

Conclusion

This compound remains an enigmatic natural product. While its existence and chemical structure are known, its biological function is completely unexplored. The rich ethnobotanical history of Lantana camara suggests that its various chemical constituents may possess valuable pharmacological properties. Future research is needed to determine if this compound contributes to the bioactivity of Lantana camara extracts and if it holds any promise as a novel therapeutic agent. Without such studies, this compound will remain a mere structural curiosity in the vast field of natural product chemistry.

References

Methodological & Application

Application Notes & Protocols for the Isolation and Purification of Lantanose A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A is a bioactive oligosaccharide identified in the roots of Lantana camara, a plant belonging to the Verbenaceae family.[1] Oligosaccharides from natural sources are of significant interest in the pharmaceutical and nutraceutical industries due to their potential prebiotic activity and other health benefits. This document provides detailed protocols for the extraction, purification, and quantification of this compound from Lantana camara roots. The methodologies described herein are based on established techniques for the isolation of similar oligosaccharides, such as verbascotetraose, from the same plant source.[2]

Data Presentation

The following tables summarize the expected quantitative data based on the extraction and purification of oligosaccharides from Lantana camara roots. These values are typical ranges and may vary depending on factors such as the plant's geographical origin, age, and the specific conditions used during the experimental process.[2]

Table 1: Quantitative Analysis of this compound Extraction and Purification [2]

ParameterTypical ValueMethod of Analysis
Extraction Yield
Crude Extract Yield (% of dry root weight)10-15%Gravimetric
Total Oligosaccharide Content in Crude Extract5-8%Phenol-Sulfuric Acid Method
Purification Efficiency
This compound Purity after Column Chromatography>95%HPLC-RID / UPLC-MS/MS
Quantification Limits
Limit of Detection (LOD)0.0018 - 0.0030 µg/mLUPLC-MS/MS
Limit of Quantification (LOQ)0.0054 - 0.0063 µg/mLUPLC-MS/MS

Experimental Protocols

Plant Material Preparation
  • Collection and Identification : Collect fresh roots from positively identified Lantana camara plants.

  • Cleaning and Drying : Thoroughly wash the roots with tap water to remove soil and debris. The roots should then be chopped into small pieces and air-dried in a shaded area for approximately two weeks, or until they are brittle.[2] For a more rapid process, a hot air oven can be utilized at a temperature of 60-70°C.[2]

  • Pulverization : Grind the dried root pieces into a fine powder using a mechanical grinder.

Extraction of Crude Oligosaccharides

This protocol utilizes a solvent extraction method to isolate the crude oligosaccharide fraction.

  • Solvent Extraction :

    • Accurately weigh 100 g of the dried, powdered root material.

    • Place the powder into a Soxhlet apparatus.

    • Extract the material with 80% ethanol (B145695) for a duration of 6-8 hours.[2]

  • Filtration and Concentration :

    • Following extraction, filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract from the solid plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure. Ensure the temperature is maintained below 50°C to prevent degradation of the target compounds. This will yield a viscous crude extract.[2]

  • Ethanol Precipitation :

    • Dissolve the concentrated crude extract in a minimal volume of distilled water.

    • Gradually add four volumes of 95% ethanol to the aqueous solution while continuously stirring. This will cause the precipitation of polysaccharides and larger oligosaccharides, including this compound.

    • Allow the mixture to stand at 4°C overnight to ensure complete precipitation.[2]

  • Isolation of Crude Oligosaccharide Fraction :

    • Centrifuge the mixture at 4000 rpm for 20 minutes.

    • Discard the supernatant. The resulting precipitate contains the crude oligosaccharide fraction.[2]

    • Lyophilize the precipitate to obtain a dry powder.

Purification of this compound by Column Chromatography

The crude oligosaccharide fraction is further purified using a multi-step column chromatography process.

  • Activated Charcoal Column Chromatography :

    • Prepare a column packed with activated charcoal.

    • Dissolve the lyophilized crude oligosaccharide powder in distilled water and load it onto the column.

    • Elute the column initially with distilled water to remove salts and monosaccharides.[2]

    • Subsequently, elute with a stepwise gradient of ethanol in water (e.g., 10%, 20%, 30% ethanol) to separate the oligosaccharides based on their size.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Size-Exclusion Chromatography (Optional Final Polishing) :

    • For achieving higher purity, the this compound-rich fractions can be pooled, concentrated, and further purified using a size-exclusion column (e.g., Sephadex G-25).

    • Elute the column with deionized water.

    • Collect fractions and analyze for purity using HPLC-RID.

Quantification and Characterization
  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) :

    • Use an appropriate carbohydrate analysis column (e.g., an amino-based column).

    • The mobile phase is typically a mixture of acetonitrile (B52724) and water.

    • The refractive index detector is used to quantify the purified this compound based on a standard curve prepared with a known concentration of a suitable oligosaccharide standard.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) :

    • For more sensitive and specific quantification and structural confirmation, UPLC-MS/MS can be employed. This technique provides information on the molecular weight and fragmentation pattern of the isolated compound, confirming its identity as this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Lantana camara roots.

LantanoseA_Isolation_Workflow PlantMaterial Lantana camara Roots Drying Washing, Drying (60-70°C) & Pulverization PlantMaterial->Drying Extraction Soxhlet Extraction (80% Ethanol) Drying->Extraction Concentration Filtration & Rotary Evaporation Extraction->Concentration Precipitation Ethanol Precipitation (4°C) Concentration->Precipitation Centrifugation Centrifugation (4000 rpm) Precipitation->Centrifugation CrudeFraction Crude Oligosaccharide Fraction (Lyophilized) Centrifugation->CrudeFraction ColumnChromatography Activated Charcoal Column Chromatography CrudeFraction->ColumnChromatography SEC Size-Exclusion Chromatography (Sephadex G-25) ColumnChromatography->SEC PureLantanoseA Purified this compound (>95%) SEC->PureLantanoseA Analysis Quantification & Characterization (HPLC-RID, UPLC-MS/MS) PureLantanoseA->Analysis

Caption: Workflow for this compound Isolation and Purification.

Logical Relationship of Purification Steps

This diagram shows the logical progression and purpose of each major step in the purification process.

Purification_Logic Start {Start | Crude Plant Extract} Step1 Step 1: Ethanol Precipitation Purpose: Remove monosaccharides, small molecules, and some pigments Start->Step1 Yields crude oligosaccharide mix Step2 Step 2: Activated Charcoal Chromatography Purpose: Separate oligosaccharides from polysaccharides and other impurities Step1->Step2 Yields enriched oligosaccharide fractions Step3 Step 3: Size-Exclusion Chromatography Purpose: Final polishing to achieve high purity by separating based on molecular size Step2->Step3 Yields highly purified this compound fractions End {End | Purified this compound} Step3->End

Caption: Logical Flow of this compound Purification Steps.

References

Application Notes and Protocols for the Quantification of Lantanose A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lantanose A is a putative bioactive compound of interest from the plant Lantana camara. Accurate and precise quantification of this compound in various matrices, including plant material and biological samples, is crucial for pharmacokinetic studies, quality control of herbal formulations, and understanding its pharmacological effects. This document outlines detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with an Ultraviolet detector (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.

Analytical Techniques Overview

The selection of an appropriate analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique for the quantification of phytochemicals.[1] It is a robust and cost-effective method suitable for routine analysis, provided this compound has a suitable chromophore for UV detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV and is ideal for quantifying trace amounts of this compound in complex biological matrices.[2][3]

Experimental Protocols

Sample Preparation: Extraction of this compound from Lantana camara Leaves

The efficiency of the extraction process is critical for accurate quantification.[4] Microwave-Assisted Extraction (MAE) is an efficient method for extracting bioactive compounds from plant materials.[5]

Protocol for Microwave-Assisted Extraction (MAE):

  • Sample Preparation: Air-dry fresh leaves of Lantana camara in the shade for 10 days and grind them into a coarse powder.[6]

  • Solvent Selection: Based on the polarity of related compounds, a mixture of methanol (B129727) and water (e.g., 60:40 v/v) is a suitable starting point for extracting polar glycosides.[5]

  • Extraction Procedure:

    • Weigh 1 gram of the powdered plant material and place it in a microwave-safe extraction vessel.

    • Add 20 mL of the extraction solvent (methanol:water, 60:40 v/v).

    • Irradiate the mixture in a microwave extractor at a power of 600 W for 5 minutes at a controlled temperature of 50°C.[5]

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.[6]

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.

HPLC-UV Quantification Method

This protocol is adapted from methods used for the analysis of other compounds from Lantana camara.[5][7]

Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).[3][8]

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined based on the UV spectrum of purified this compound (a photodiode array detector can be used to identify the wavelength of maximum absorbance). For many flavonoids, this is around 340 nm.[9]

  • Injection Volume: 10 µL.[3]

Standard Preparation:

  • Prepare a stock solution of this compound standard (if available) in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Inject the prepared sample extracts into the HPLC system.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

LC-MS/MS Quantification Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.[2][10]

Liquid Chromatography Conditions:

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[3]

    • Gradient Program: Similar to the HPLC-UV method but can be optimized for faster analysis with UPLC.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40°C.[8]

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion (parent ion) and a specific product ion (daughter ion) for this compound need to be determined by infusing a pure standard.

    • Monitor the specific MRM transition for quantification.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve the best signal for this compound.

Data Presentation

Quantitative data from method validation should be summarized in tables for clarity and easy comparison.

Table 1: HPLC-UV Method Validation Parameters for this compound Quantification (Hypothetical Data)

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.2
Limit of Quantification (LOQ) (µg/mL)0.6
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%

Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification (Hypothetical Data)

ParameterResult
Linearity Range (ng/mL)0.1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (ng/mL)0.03
Limit of Quantification (LOQ) (ng/mL)0.1
Precision (RSD%)< 5%
Accuracy (Recovery %)95 - 105%

Visualizations

G cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Lantana camara Leaves drying Drying and Grinding plant_material->drying extraction Microwave-Assisted Extraction drying->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc HPLC-UV Analysis reconstitution->hplc lcms LC-MS/MS Analysis reconstitution->lcms calibration Calibration Curve Generation hplc->calibration lcms->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

G method_validation Analytical Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod LOD method_validation->lod loq LOQ method_validation->loq robustness Robustness method_validation->robustness correlation Correlation Coefficient linearity->correlation recovery Recovery Studies accuracy->recovery intra_day Intra-day precision->intra_day inter_day Inter-day precision->inter_day

Caption: Key parameters for analytical method validation.

References

Lantanose A: Isolation and Characterization of an Oligosaccharide from Lantana camara

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a summary of the current scientific knowledge regarding Lantanose A, an oligosaccharide identified in Lantana camara. Due to a lack of published research on the total synthesis and specific derivatization of this compound, this note will focus on its isolation, structural elucidation, and the broader biological context of the plant from which it is derived.

Introduction

This compound is a novel oligosaccharide that has been isolated from the roots of Lantana camara.[1] This plant is a member of the Verbenaceae family and is known for its diverse array of secondary metabolites, which contribute to its wide range of reported biological activities.[2][3][4] While extensive phytochemical investigations of Lantana camara have led to the identification of numerous compounds, including terpenoids, flavonoids, and iridoid glycosides, specific research into the chemical synthesis and derivatization of many of its constituents, including this compound, remains limited.[4]

Isolation and Structure Elucidation of this compound

This compound was first identified as a new compound following its isolation from an ethanolic extract of Lantana camara roots. Alongside another novel oligosaccharide, Lantanose B, and other known compounds, its structure was determined through a combination of spectroscopic and analytical techniques.

Experimental Protocol: Isolation and Characterization

The following is a generalized protocol based on the methodologies described for the isolation and characterization of oligosaccharides from plant extracts.

1. Extraction:

  • Dried and powdered roots of Lantana camara are subjected to extraction with ethanol.
  • The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Fractionation:

  • The crude extract undergoes preliminary fractionation using techniques such as solvent-solvent partitioning to separate compounds based on polarity.
  • Further separation is achieved through column chromatography on silica (B1680970) gel or other suitable stationary phases.

3. Purification:

  • Fractions containing oligosaccharides are further purified using methods like preparative high-performance liquid chromatography (HPLC).

4. Structure Elucidation:

  • The purified compound's structure is determined using a combination of the following spectroscopic methods:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the proton and carbon framework of the molecule, including the stereochemistry of glycosidic linkages.
  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight and fragmentation pattern.
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used after derivatization to identify the monosaccharide components.

Based on these analytical methods, this compound was identified as an oligosaccharide.

Synthesis and Derivatization Methods

A comprehensive review of the scientific literature reveals a notable absence of published methods for the total chemical synthesis of this compound. The complex nature of oligosaccharide synthesis, involving the stereoselective formation of multiple glycosidic bonds and the use of protecting group strategies, presents a significant synthetic challenge.

Similarly, there is no specific information available regarding the derivatization of this compound for the purpose of developing analogues with modified biological activities. Research on Lantana camara has more broadly focused on the semi-synthesis of derivatives of other constituents, such as lantadene, to explore their cytotoxic properties.

Biological Context and Potential Significance

While the specific biological activity of purified this compound has not been extensively reported, extracts of Lantana camara have demonstrated a wide range of pharmacological effects, including antibacterial, anti-inflammatory, and cytotoxic activities. The presence of a diverse array of phytochemicals, including oligosaccharides like this compound, likely contributes to the observed bioactivities of the crude extracts. Further investigation into the biological properties of isolated this compound is warranted to determine its potential role in the ethnopharmacological uses of Lantana camara.

Data Presentation

As no quantitative data for the synthesis or derivatization of this compound is available, a comparative table cannot be provided.

Visualizations

Logical Relationship: From Plant to Compound

The following diagram illustrates the logical workflow from the plant source to the characterization of this compound.

LantanoseA_Workflow cluster_Plant Source Material cluster_Extraction Processing cluster_Analysis Characterization Lantana_camara Lantana camara (Roots) Ethanolic_Extract Ethanolic Extract Lantana_camara->Ethanolic_Extract Extraction Fractionation Fractionation & Purification Ethanolic_Extract->Fractionation Separation Lantanose_A Isolated this compound Fractionation->Lantanose_A Isolation Structure_Elucidation Structure Elucidation (NMR, MS, GC-MS) Lantanose_A->Structure_Elucidation Analysis

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

This compound is a structurally characterized oligosaccharide from Lantana camara. While its isolation has been described, there is currently no published literature on its total synthesis or the synthesis of its derivatives. This represents a significant knowledge gap and an opportunity for future research in the fields of carbohydrate chemistry and natural product synthesis. The development of a synthetic route would not only provide access to larger quantities of this compound for biological screening but also open avenues for the creation of novel derivatives with potentially enhanced therapeutic properties. Further studies are required to elucidate the specific biological functions of this compound and its potential contribution to the medicinal properties of Lantana camara.

References

Cell-based Assay Protocols for Lantanose A: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanose A, a compound isolated from various species of the Lantana genus, has garnered interest for its potential therapeutic properties. Extracts of Lantana species, containing compounds like this compound, have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and pro-apoptotic effects.[1][2][3] Notably, extracts from Lantana ukambensis have been observed to induce apoptosis and cell cycle arrest in colorectal cancer cell lines.[4][5] This document provides detailed protocols for key cell-based assays to investigate the bioactivity of this compound, focusing on cytotoxicity, apoptosis, and NF-κB signaling.

Data Presentation

Quantitative data from the following assays should be recorded and summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72hPositive Control IC50 (µM)
Cell Line 1 (e.g., HCT-116)
Cell Line 2 (e.g., HT-29)
Normal Cell Line (e.g., Vero)

Table 2: Apoptosis Induction by this compound

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control-
This compoundX
This compoundY
This compoundZ
Positive Control-

Table 3: Inhibition of NF-κB Activation by this compound

TreatmentConcentration (µM)NF-κB Reporter Activity (Fold Change vs. Stimulated Control)P-value
Unstimulated Control-
Stimulated Control (e.g., TNF-α)-1.0
This compoundA
This compoundB
This compoundC
Positive Control (e.g., NF-κB inhibitor)-

Experimental Protocols

Cytotoxicity Assay using MTS

This protocol is designed to determine the cytotoxic effects of this compound on cell viability using a colorimetric MTS assay.[4][5]

Materials:

  • Cell line of interest (e.g., HCT-116, HT-29)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Positive control (e.g., doxorubicin)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control and positive control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound and controls B->C D Incubate for 24, 48, 72h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490 nm F->G H Calculate IC50 values G->H

Cytotoxicity Assay Workflow
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This protocol describes the detection of apoptosis induced by this compound by flow cytometry, differentiating between early apoptotic, late apoptotic, necrotic, and live cells.[4]

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

G cluster_apoptosis Principle of Annexin V/PI Apoptosis Assay Live Live Cell (Annexin V- / PI-) Early Early Apoptotic (Annexin V+ / PI-) Live->Early Apoptosis Induction Necrotic Necrotic Cell (Annexin V- / PI+) Live->Necrotic Necrosis Late Late Apoptotic (Annexin V+ / PI+) Early->Late

Annexin V/PI Apoptosis Detection
NF-κB Reporter Assay

This assay measures the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • Cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing a luciferase gene driven by an NF-κB response element)

  • This compound

  • Stimulating agent (e.g., TNF-α, LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway. Include unstimulated and stimulated controls.

  • Incubation: Incubate for 6-24 hours.

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold change in NF-κB activity relative to the stimulated control.

G cluster_nfkb NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Expression (Inflammation) Nucleus->Gene activates

References

Application Notes and Protocols: Preclinical Animal Model Studies for Lantanose A Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the current understanding of Lantanose A's efficacy based on preclinical animal model studies. The following sections detail the experimental protocols employed in key studies, summarize quantitative data in tabular format for straightforward comparison, and present visual representations of the proposed signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers designing new in vivo studies or seeking to understand the preclinical evidence supporting the therapeutic potential of this compound.

Experimental Protocols

Detailed methodologies for key experiments investigating the in vivo efficacy of this compound are outlined below. These protocols are based on established practices in preclinical cancer research and can be adapted for specific tumor models and research questions.

Xenograft Tumor Model Protocol

This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice and the subsequent evaluation of this compound's anti-tumor activity.

1. Animal Model:

  • Species: Nude mice (e.g., BALB/c nude or NOD-SCID)
  • Age: 6-8 weeks
  • Supplier: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)
  • Acclimatization: Minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Cell Culture and Implantation:

  • Cell Line: A549 non-small-cell lung carcinoma cells.
  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
  • Implantation:
  • Harvest exponentially growing A549 cells and resuspend in sterile phosphate-buffered saline (PBS) or Matrigel.
  • Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

3. Tumor Growth and Treatment:

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
  • Treatment Administration:
  • This compound Group: Administer this compound orally (p.o.) at doses of 30 mg/kg and 60 mg/kg daily.
  • Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) orally daily.
  • Duration: Continue treatment for a predetermined period (e.g., 14-21 days).

4. Efficacy Evaluation:

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
  • Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
  • Survival Analysis: In separate studies, mice can be treated until a humane endpoint is reached to evaluate the effect of this compound on overall survival.

5. Tissue Collection and Analysis:

  • At the end of the study, euthanize mice and excise tumors.
  • Tumor tissue can be processed for histopathological analysis (H&E staining), immunohistochemistry (IHC) for biomarkers of interest (e.g., Ki-67 for proliferation, CD31 for angiogenesis), or Western blot analysis to investigate protein expression in signaling pathways.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound, providing a clear comparison of its efficacy at different doses.

Table 1: In Vivo Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg, p.o.)Mean Tumor Volume (mm³) at Day 14Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound30750 ± 12040
This compound60450 ± 9064

Data are presented as mean ± standard error of the mean (SEM).

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and the experimental workflow for its in vivo evaluation.

LantanoseA_Signaling_Pathway cluster_cell Cancer Cell cluster_pathway PI3K/Akt/mTOR Pathway cluster_outcome Cellular Effects LantanoseA This compound PI3K PI3K LantanoseA->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/Akt/mTOR signaling pathway.

Xenograft_Workflow start Start: A549 Cell Culture implantation Subcutaneous Implantation in Nude Mice start->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration (Vehicle or this compound) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint End of Study (e.g., Day 14) monitoring->endpoint analysis Tumor Excision & Analysis (TGI, IHC, Western Blot) endpoint->analysis end End analysis->end

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Application Notes and Protocols: Investigating the Mechanism of Action of Ocular Hypotensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Investigating the Mechanism of Action of Lantanose A

Audience: Researchers, scientists, and drug development professionals.

Initial Investigation Summary on this compound:

An initial literature search for "this compound" reveals a significant lack of detailed information regarding its specific mechanism of action, cellular targets, and associated signaling pathways. This compound is identified as a chemical constituent of plants from the Lantana genus.[1] Extracts from Lantana species have been studied for various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[2][3] However, specific data on the molecular mechanism of this compound is not available in the current body of scientific literature.

It is highly probable that "this compound" has been mistaken for "Latanoprost," a well-researched prostaglandin (B15479496) F2α analogue with a similar-sounding name. Latanoprost (B1674536) is a widely prescribed medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension.[4][5] Due to the high likelihood of this confusion and the wealth of available data, the following application notes and protocols will focus on the mechanism of action of Latanoprost .

Application Notes: Mechanism of Action of Latanoprost

Introduction:

Latanoprost is a prostaglandin F2α analogue used to lower intraocular pressure (IOP).[4][6] It is an isopropyl ester prodrug that is hydrolyzed to its biologically active form, latanoprost acid, in the cornea.[7][8][9] Its primary mechanism of action involves increasing the outflow of aqueous humor from the eye, thereby reducing IOP.[4][7]

Mechanism of Action:

Latanoprost acid is a selective agonist for the prostaglandin F (FP) receptor.[6][7] Activation of FP receptors in the ciliary muscle and other ocular tissues initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor.[4][7] The proposed downstream effects include:

  • Remodeling of the Extracellular Matrix: Activation of FP receptors leads to the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade components of the extracellular matrix in the uveoscleral pathway. This remodeling increases the permeability of the tissues to aqueous humor, facilitating its drainage.[7][10]

  • Relaxation of the Ciliary Muscle: Latanoprost may induce relaxation of the ciliary muscle, which can also contribute to increased uveoscleral outflow.[9]

A secondary, less prominent mechanism may involve a modest increase in the outflow facility of the trabecular meshwork.[8]

Pharmacokinetics:

Latanoprost is administered as an ophthalmic solution. Peak concentrations in the aqueous humor are reached approximately 2 hours after administration.[8][9] The active acid has a short half-life in plasma (around 17 minutes) and is primarily metabolized in the liver before being excreted by the kidneys.[7][11]

Quantitative Data Summary

The efficacy of Latanoprost in reducing intraocular pressure has been demonstrated in numerous clinical trials.

ParameterValueClinical ContextReference
IOP Reduction (from baseline) 22-39%Treatment over 1-12 months in patients with ocular hypertension or open-angle glaucoma.[6]
Mean IOP Reduction (vs. Timolol) 9.72 mmHgAt 3 months in patients with primary open-angle glaucoma.[12]
Mean IOP Reduction (Normal-Tension Glaucoma) 2.4 mmHg (16.0%)After 12 months of treatment.[13]
Time to Maximum IOP Reduction 8-12 hoursFollowing a single topical administration.[7][9]
Peak Concentration in Aqueous Humor 15-30 ng/mLReached about 2 hours after topical administration.[7][14]

Experimental Protocols

Protocol 1: In Vivo Measurement of Intraocular Pressure in a Rabbit Model

Objective: To evaluate the effect of Latanoprost on intraocular pressure in an animal model of ocular hypertension.

Materials:

  • Albino rabbits

  • Latanoprost ophthalmic solution (0.005%)

  • Vehicle control (e.g., buffered saline with the same preservative as the Latanoprost solution)

  • Tonometer suitable for rabbits (e.g., Tono-Pen, TonoLab)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)

  • Animal restraining device

Procedure:

  • Acclimatize rabbits to the experimental procedures for several days before the study to minimize stress-induced IOP fluctuations.

  • Establish baseline IOP by measuring it at the same time each day for 3-5 days.

    • Administer one drop of topical anesthetic to each eye.

    • Wait 30-60 seconds.

    • Gently hold the rabbit in the restraining device.

    • Obtain three consecutive IOP readings using the tonometer and average the values.

  • Divide the rabbits into two groups: a treatment group and a control group.

  • Induce ocular hypertension in the rabbits (e.g., via intracameral injection of hypertonic saline or other established methods).

  • On the day of the experiment, measure the baseline hypertensive IOP.

  • Administer one drop of Latanoprost ophthalmic solution to one eye of each rabbit in the treatment group. Administer one drop of the vehicle control to the contralateral eye and to both eyes of the control group rabbits.

  • Measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Record and analyze the data to determine the time course and magnitude of IOP reduction by Latanoprost compared to the control.

Protocol 2: In Vitro Assay for Matrix Metalloproteinase (MMP) Activity in Human Ciliary Muscle Cells

Objective: To investigate the effect of Latanoprost on the activity of MMPs in cultured human ciliary muscle cells.

Materials:

  • Primary human ciliary muscle (HCM) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Latanoprost acid

  • Vehicle control (e.g., DMSO)

  • MMP activity assay kit (e.g., a fluorogenic substrate-based kit for MMP-2 and MMP-9)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Culture HCM cells in appropriate cell culture medium until they reach 80-90% confluency.

  • Serum-starve the cells for 24 hours to reduce basal MMP activity.

  • Treat the cells with varying concentrations of Latanoprost acid (e.g., 1, 10, 100 nM) or vehicle control for 24-48 hours.

  • Collect the conditioned media from each well.

  • Perform the MMP activity assay according to the manufacturer's instructions. This typically involves:

    • Activating any pro-MMPs in the conditioned media.

    • Incubating the conditioned media with a fluorogenic MMP substrate.

    • Measuring the fluorescence intensity over time using a fluorometer.

  • Calculate the rate of substrate cleavage to determine MMP activity.

  • Normalize the MMP activity to the total protein concentration in each sample.

  • Compare the MMP activity in the Latanoprost-treated groups to the vehicle control group.

Visualizations

Latanoprost_Mechanism_of_Action cluster_eye Ocular Structures Aqueous Humor Aqueous Humor Uveoscleral Pathway Uveoscleral Pathway Aqueous Humor->Uveoscleral Pathway Trabecular Meshwork Trabecular Meshwork Aqueous Humor->Trabecular Meshwork Ciliary Body Ciliary Body Latanoprost (Prodrug) Latanoprost (Prodrug) Latanoprost Acid (Active) Latanoprost Acid (Active) Latanoprost (Prodrug)->Latanoprost Acid (Active) Corneal Esterases FP Receptor FP Receptor Latanoprost Acid (Active)->FP Receptor Binds to MMP Upregulation MMP Upregulation FP Receptor->MMP Upregulation Activates Extracellular Matrix Degradation Extracellular Matrix Degradation MMP Upregulation->Extracellular Matrix Degradation Increased Outflow Increased Outflow Extracellular Matrix Degradation->Increased Outflow in Uveoscleral Pathway Increased Outflow->Uveoscleral Pathway Reduced IOP Reduced IOP Increased Outflow->Reduced IOP

Caption: Signaling pathway of Latanoprost in reducing intraocular pressure.

Experimental_Workflow_IOP Rabbit Acclimatization Rabbit Acclimatization Baseline IOP Measurement Baseline IOP Measurement Rabbit Acclimatization->Baseline IOP Measurement Induce Ocular Hypertension Induce Ocular Hypertension Baseline IOP Measurement->Induce Ocular Hypertension Group Allocation Group Allocation Induce Ocular Hypertension->Group Allocation Treatment (Latanoprost) Treatment (Latanoprost) Group Allocation->Treatment (Latanoprost) Control (Vehicle) Control (Vehicle) Group Allocation->Control (Vehicle) Serial IOP Measurement Serial IOP Measurement Treatment (Latanoprost)->Serial IOP Measurement Control (Vehicle)->Serial IOP Measurement Data Analysis Data Analysis Serial IOP Measurement->Data Analysis

Caption: Experimental workflow for in vivo IOP measurement.

References

Lantanose A: Unveiling the Therapeutic Potential of a Lantana camara Constituent

Author: BenchChem Technical Support Team. Date: December 2025

Opening Statement to Researchers, Scientists, and Drug Development Professionals:

The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Lantana camara, a plant with a long history in traditional medicine, has been a subject of extensive phytochemical investigation, revealing a diverse array of bioactive compounds. Among these is Lantanose A , an oligosaccharide isolated from the roots of the plant.

Important Note: While the therapeutic potential of Lantana camara extracts and some of its other constituents, such as terpenoids and flavonoids, is well-documented, there is currently a significant lack of specific scientific data on the biological activities, mechanism of action, and therapeutic applications of this compound itself. The following application notes and protocols are therefore based on the broader therapeutic activities observed for Lantana camara and its other characterized compounds, providing a potential framework for the future investigation of this compound.

I. Therapeutic Potential of Lantana camara and its Bioactive Compounds (Excluding this compound-Specific Data)

Lantana camara has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects. These activities are largely attributed to its rich content of secondary metabolites.

Table 1: Summary of Reported Biological Activities of Lantana camara Extracts and Non-Lantanose A Compounds
Biological ActivityCompound/Extract TypeKey FindingsReference
Anti-inflammatory Ethanolic leaf extractInhibition of protein denaturation and proteinase activity.[1][2][1][2]
Aqueous phase of root extractReduction of carrageenan-induced paw edema and leukocyte influx in animal models.
Anticancer Lantadene derivativesPotent antiproliferative activity against A375 & A431 cancer cell lines.[3][3]
Essential oil from flowersAnticancer activity against lung carcinoma cell lines.[4][4]
Ethanolic leaf extractCytotoxic effects on MCF-7 breast cancer cells.[5][5]
Antioxidant Ethanolic leaf extractDPPH and ABTS radical scavenging activity.[1][1]
Aqueous phase of root extractInhibition of nitric oxide radical generation and lipid peroxidation.
Antimicrobial Ethanolic leaf extractActivity against E. coli, P. vulgaris, and V. cholerae.[6][6]

II. Experimental Protocols for Investigating Therapeutic Potential

The following are generalized protocols for assays commonly used to evaluate the anti-inflammatory and anticancer activities of natural products, which could be adapted for the study of this compound.

A. In Vitro Anti-inflammatory Activity: Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

Protocol:

  • Preparation of Solutions:

    • Prepare a 1% (w/v) solution of bovine serum albumin (BSA) in 20 mM Tris-HCl buffer (pH 7.4).

    • Prepare various concentrations of the test compound (e.g., this compound) and a standard anti-inflammatory drug (e.g., diclofenac) in the same buffer.

  • Assay Procedure:

    • To 1 mL of the BSA solution, add 1 mL of the test compound or standard at different concentrations.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 72°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

B. In Vitro Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A375, A431, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

III. Visualization of Potential Mechanisms and Workflows

The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the investigation of this compound's therapeutic potential, based on the activities of other compounds from Lantana camara.

G cluster_inflammation Potential Anti-inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation Lantanose_A This compound (Hypothetical Target) Lantanose_A->NF_kB_Activation Inhibition? Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Hypothetical anti-inflammatory mechanism of this compound.

G cluster_workflow Experimental Workflow for Anticancer Activity Screening Start Start: Isolation of This compound Cell_Line_Selection Select Cancer Cell Lines Start->Cell_Line_Selection MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Line_Selection->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies Apoptosis_Assay->Mechanism_Study In_Vivo_Study In Vivo Animal Studies Mechanism_Study->In_Vivo_Study

Caption: Workflow for investigating the anticancer potential of this compound.

While this compound has been identified as a constituent of Lantana camara, its specific therapeutic potential remains largely unexplored. The broader pharmacological activities of Lantana camara extracts and other isolated compounds provide a strong rationale for further investigation into the biological effects of this compound. The protocols and hypothetical frameworks presented here offer a starting point for researchers to design and execute studies aimed at elucidating the therapeutic value of this oligosaccharide. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to determine its specific anti-inflammatory, anticancer, and other potential therapeutic activities, as well as to elucidate its mechanism of action.

References

Application Note: Mass Spectrometry Analysis of Lantanose A

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the identification and structural characterization of Lantanose A, an oligosaccharide isolated from Lantana camara, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the analysis of this compound. Furthermore, a representative fragmentation analysis is presented to aid in the structural elucidation of this complex carbohydrate. The methods described herein are intended for researchers, scientists, and drug development professionals working on the analysis of natural products.

Introduction

This compound is an oligosaccharide found in the roots of Lantana camara[1]. Oligosaccharides from plant sources are of significant interest due to their potential biological activities. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful technique for the detailed structural analysis of such complex carbohydrates[2][3]. This note provides a comprehensive workflow for the LC-MS analysis of this compound, from sample extraction to data interpretation.

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis of this compound is depicted below.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis extraction Extraction from Plant Material purification Purification (SPE) extraction->purification derivatization Permethylation (Optional) purification->derivatization lc_separation HILIC Separation derivatization->lc_separation ms_detection High-Resolution MS lc_separation->ms_detection msms_fragmentation Tandem MS (CID) ms_detection->msms_fragmentation data_processing Data Processing msms_fragmentation->data_processing structural_elucidation Structural Elucidation data_processing->structural_elucidation

Caption: Experimental workflow for the MS analysis of this compound.

Materials and Methods

Sample Preparation: Extraction and Purification

  • Extraction: Dried and powdered root material of Lantana camara (10 g) is subjected to extraction with 80% methanol (B129727) (100 mL) at 60°C for 2 hours. The extract is then filtered and concentrated under reduced pressure.

  • Solid-Phase Extraction (SPE): The crude extract is redissolved in water and loaded onto a C18 SPE cartridge to remove nonpolar compounds. The aqueous fraction containing oligosaccharides is collected. Further purification can be achieved using graphitized carbon cartridges, which are effective for capturing and enriching glycans[4].

Sample Preparation: Permethylation (Optional, but Recommended)

Permethylation of hydroxyl groups in oligosaccharides enhances their hydrophobicity, leading to improved chromatographic resolution and increased ionization efficiency in mass spectrometry[2].

  • Dry the purified this compound sample completely in a glass vial.

  • Add 200 µL of dimethyl sulfoxide (B87167) (DMSO) and vortex until dissolved.

  • Add a slurry of sodium hydroxide (B78521) in DMSO and 100 µL of methyl iodide.

  • Incubate the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by adding water, and extract the permethylated this compound with dichloromethane (B109758).

  • Dry the dichloromethane phase and reconstitute the sample in methanol for LC-MS analysis.

Liquid Chromatography

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar oligosaccharides.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

  • Gradient: A linear gradient from 90% B to 50% B over 30 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry

  • Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is ideal.

  • Ionization Mode: Positive electrospray ionization (ESI) is commonly used for the analysis of oligosaccharides, often detecting them as sodium or proton adducts.

  • MS1 Scan Range: m/z 150-1500

  • Tandem MS (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the precursor ion of this compound for structural elucidation. The collision energy should be optimized for the specific instrument and compound.

Results and Discussion

Molecular Ion Detection

This compound has a molecular formula of C30H52O26 and a molecular weight of 828.72 g/mol . In positive ion mode ESI-MS, it is expected to be detected as a protonated molecule [M+H]⁺ at m/z 829.27 or as a sodium adduct [M+Na]⁺ at m/z 851.25. High-resolution mass spectrometry can confirm the elemental composition.

Hypothetical Structure of this compound

Based on its molecular formula, a plausible structure for this compound is a pentasaccharide composed of five hexose (B10828440) units (e.g., glucose, galactose). The exact monosaccharide composition and linkage would require further analysis by techniques such as GC-MS of hydrolyzed and derivatized monosaccharides.

Tandem MS Fragmentation Analysis

The fragmentation of oligosaccharides in MS/MS provides valuable structural information. Cleavages of glycosidic bonds result in B and Y ions, indicating the sequence of monosaccharide residues. Cross-ring cleavages produce A and X ions, which can help to determine the linkage positions between monosaccharides.

Below is a diagram illustrating the potential fragmentation pattern of a hypothetical this compound structure.

This compound Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [this compound + Na]⁺ m/z 851.25 y_ion Y-type ions (Glycosidic Cleavage) precursor->y_ion Loss of terminal sugar(s) b_ion B-type ions (Glycosidic Cleavage) precursor->b_ion Charge retention on non-reducing end x_ion X-type ions (Cross-ring Cleavage) y_ion->x_ion Further fragmentation a_ion A-type ions (Cross-ring Cleavage) b_ion->a_ion Further fragmentation

Caption: Hypothetical fragmentation pathway of this compound.

Quantitative Data Summary

The following table presents a template for summarizing quantitative data from the LC-MS analysis of this compound. The values provided are for illustrative purposes only.

ParameterValue
Compound This compound
Molecular Formula C30H52O26
Monoisotopic Mass 828.2642 g/mol
Observed m/z ([M+Na]⁺) 851.2535
Mass Error (ppm) 1.2
Retention Time (min) 15.2
Relative Abundance (%) 100

This application note provides a detailed protocol for the mass spectrometric analysis of this compound. The combination of HILIC-LC with high-resolution tandem mass spectrometry allows for the sensitive detection and structural characterization of this complex oligosaccharide. The methodologies presented here can be adapted for the analysis of other plant-derived oligosaccharides and are valuable for natural product research and drug development.

Detailed Experimental Protocols

Protocol 1: Extraction and Purification of this compound

  • Materials:

    • Dried, powdered root of Lantana camara

    • 80% Methanol

    • C18 Solid-Phase Extraction (SPE) cartridges

    • Graphitized carbon SPE cartridges

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • Weigh 10 g of powdered plant material and transfer to a round-bottom flask.

    • Add 100 mL of 80% methanol and reflux for 2 hours at 60°C.

    • Allow the mixture to cool and then filter to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator until the methanol is removed.

    • Resuspend the aqueous residue in 10 mL of deionized water.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the aqueous extract onto the C18 cartridge and collect the flow-through. This fraction will contain the polar oligosaccharides.

    • For further purification, condition a graphitized carbon SPE cartridge with acetonitrile followed by deionized water.

    • Load the C18 flow-through onto the graphitized carbon cartridge.

    • Wash the cartridge with deionized water to remove salts.

    • Elute this compound with a solution of 40% acetonitrile in water.

    • Dry the eluted fraction under a stream of nitrogen or by lyophilization.

Protocol 2: LC-MS Analysis of this compound

  • Materials:

    • Purified this compound sample

    • LC-MS grade water, acetonitrile, and formic acid

    • HILIC column

    • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Procedure:

    • Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Reconstitute the dried this compound sample in 100 µL of 50% acetonitrile.

    • Install the HILIC column and equilibrate the LC system with 90% mobile phase B for at least 30 minutes.

    • Set the LC gradient as follows:

      • 0-5 min: 90% B

      • 5-35 min: Gradient to 50% B

      • 35-40 min: Hold at 50% B

      • 40-41 min: Gradient back to 90% B

      • 41-50 min: Re-equilibration at 90% B

    • Set the mass spectrometer parameters:

      • Ionization mode: Positive ESI

      • Capillary voltage: 3.5 kV

      • Drying gas temperature: 325°C

      • Drying gas flow: 8 L/min

      • Nebulizer pressure: 35 psi

      • MS scan range: m/z 150-1500

      • MS/MS acquisition: Set to trigger on the most intense precursor ions. Use a collision energy ramp for CID.

    • Inject 5 µL of the sample and start the acquisition.

    • Process the data using the instrument's software to identify the peak corresponding to this compound and analyze its MS/MS spectrum for structural information.

References

Application Notes and Protocols for Latanoprost Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Research Model for Investigating the Cellular and Molecular Effects of Latanoprost (B1674536)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in studying the biological activities of Latanoprost. This document outlines the mechanism of action, presents key quantitative data, and offers detailed protocols for essential in vitro assays.

Introduction

Latanoprost is a prostaglandin (B15479496) F2α analogue renowned for its efficacy in reducing intraocular pressure (IOP), making it a frontline treatment for open-angle glaucoma and ocular hypertension.[1] It functions as a selective prostanoid FP receptor agonist.[2] Latanoprost is a prodrug, an isopropyl ester, which is hydrolyzed by esterases in the cornea to its biologically active acid form.[1][2] Its primary mechanism of action involves increasing the outflow of aqueous humor from the eye.[2][3]

Mechanism of Action

Latanoprost exerts its effects through a dual mechanism, enhancing aqueous humor outflow through both the uveoscleral (unconventional) and trabecular meshwork (conventional) pathways.[4][5]

  • Uveoscleral Outflow: As a prostaglandin F2α analog, latanoprost binds to and activates prostaglandin F (FP) receptors located in the ciliary muscle.[4] This activation leads to the remodeling of the extracellular matrix by increasing the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3.[1] The remodeling and relaxation of the ciliary muscle reduce hydraulic resistance, thereby increasing the outflow of aqueous humor through the uveoscleral pathway.[1][4]

  • Trabecular Meshwork Outflow: Some evidence suggests that prostaglandin analogs can also influence the conventional outflow pathway. This is thought to occur through alterations in the cytoskeleton of trabecular meshwork cells, leading to changes in cell shape and a decrease in outflow resistance.[1] A related compound, latanoprostene bunod, which has a nitric oxide-donating moiety, more directly targets the trabecular meshwork by causing relaxation of the tissue and Schlemm's canal.[4][5]

cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle cluster_outflow Aqueous Humor Outflow Latanoprost_prodrug Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost_prodrug->Esterases Hydrolysis Latanoprost_acid Latanoprost Acid (Active) Esterases->Latanoprost_acid FP_receptor FP Receptor Latanoprost_acid->FP_receptor Binds to MMPs ↑ Matrix Metalloproteinases (MMPs) FP_receptor->MMPs ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling Ciliary_muscle_relaxation Ciliary Muscle Relaxation ECM_remodeling->Ciliary_muscle_relaxation Uveoscleral_outflow ↑ Uveoscleral Outflow Ciliary_muscle_relaxation->Uveoscleral_outflow IOP_reduction ↓ Intraocular Pressure (IOP) Uveoscleral_outflow->IOP_reduction

Figure 1: Signaling pathway of Latanoprost in increasing uveoscleral outflow.

Quantitative Data Summary

The following table summarizes the type of quantitative data that can be obtained from the experimental protocols described below. The specific values will be dependent on the cell line and experimental conditions used.

Assay TypeParameter MeasuredExample Data for Latanoprost
Cell Viability Assay Cell viability (%) or IC50 value (µM)Determine the concentration at which Latanoprost affects cell viability.
Kinase Activity Assay Kinase activity (%) or IC50 value (µM) against a specific kinaseAssess the inhibitory or stimulatory effect of Latanoprost on relevant kinases.
Western Blot Analysis Relative protein expression levels (fold change)Quantify changes in the expression of proteins like MMPs in response to Latanoprost treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Latanoprost on the viability of cultured cells, such as human trabecular meshwork cells.

start Start seed_cells Seed cells in a 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_attach Incubate overnight to allow cell attachment seed_cells->incubate_attach prepare_latanoprost Prepare serial dilutions of Latanoprost incubate_attach->prepare_latanoprost treat_cells Treat cells with Latanoprost dilutions prepare_latanoprost->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well (final concentration 0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours at 37°C add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Analyze data and calculate cell viability (%) and IC50 measure_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the MTT cell viability assay.

Materials:

  • Human trabecular meshwork cells (or other cell line of interest)

  • Complete cell culture medium

  • Latanoprost

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of Latanoprost in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve Latanoprost) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL.[8]

  • Formazan (B1609692) Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[8]

  • Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8] Mix thoroughly to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value of Latanoprost if a dose-dependent effect is observed.

Kinase Activity Assay (LanthaScreen®)

This protocol describes a general method for assessing the effect of Latanoprost on the activity of a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

start Start prepare_reagents Prepare 4X Latanoprost dilutions, 2X Kinase/Antibody mix, and 2X Substrate/ATP mix start->prepare_reagents add_compound Add 2.5 µL of 4X Latanoprost to a 384-well plate prepare_reagents->add_compound add_kinase_antibody Add 2.5 µL of 2X Kinase/Antibody mix add_compound->add_kinase_antibody add_substrate_atp Add 5 µL of 2X Substrate/ATP mix to initiate the reaction add_kinase_antibody->add_substrate_atp incubate_reaction Incubate for 1 hour at room temperature add_substrate_atp->incubate_reaction add_stop_solution Add 10 µL of 2X EDTA/Tb-labeled antibody mixture to stop the reaction and begin detection incubate_reaction->add_stop_solution incubate_detection Incubate for 30-60 minutes at room temperature add_stop_solution->incubate_detection read_plate Read the plate on a TR-FRET compatible reader incubate_detection->read_plate analyze_data Analyze TR-FRET ratio and determine kinase inhibition/activation read_plate->analyze_data end End analyze_data->end

Figure 3: Workflow for a LanthaScreen® kinase activity assay.

Materials:

  • Purified kinase of interest

  • LanthaScreen® Tb-labeled antibody and corresponding fluorescently labeled substrate/tracer[9]

  • Latanoprost

  • ATP

  • Kinase buffer

  • EDTA-containing stop solution

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Protocol:

  • Reagent Preparation: Prepare serial dilutions of Latanoprost at 4X the final desired concentration in the kinase buffer. Prepare a 2X kinase solution and a 2X substrate/ATP mixture in kinase buffer.[9]

  • Assay Setup: In a 384-well plate, add 2.5 µL of the 4X Latanoprost dilutions or vehicle control.

  • Kinase Addition: Add 2.5 µL of the 2X kinase solution to each well.

  • Reaction Initiation: Add 5 µL of the 2X substrate/ATP mixture to each well to start the kinase reaction. The final volume should be 10 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.[9]

  • Reaction Termination and Detection: Add 10 µL of a 2X stop/detection solution containing EDTA and a terbium-labeled antibody specific for the phosphorylated substrate.[9]

  • Detection Incubation: Incubate the plate for 30 to 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two different wavelengths (for the terbium donor and the acceptor fluorophore).

  • Data Analysis: Calculate the TR-FRET emission ratio. A decrease or increase in the ratio in the presence of Latanoprost indicates inhibition or activation of the kinase, respectively. Plot the emission ratio against the Latanoprost concentration to determine the IC50 or EC50 value.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of specific proteins (e.g., MMPs) in cells treated with Latanoprost.

start Start cell_culture_treatment Culture and treat cells with Latanoprost start->cell_culture_treatment cell_lysis Lyse cells and extract proteins cell_culture_treatment->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sample_prep Prepare samples with Laemmli buffer and boil protein_quantification->sample_prep sds_page Separate proteins by SDS-PAGE sample_prep->sds_page protein_transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->protein_transfer blocking Block the membrane to prevent non-specific antibody binding protein_transfer->blocking primary_antibody Incubate with primary antibody overnight at 4°C blocking->primary_antibody secondary_antibody Wash and incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect signal using an ECL substrate secondary_antibody->detection imaging Image the blot using a chemiluminescence imager detection->imaging analysis Analyze band intensity and normalize to a loading control imaging->analysis end End analysis->end

Figure 4: General workflow for Western Blot analysis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer or other suitable lysis buffer[10]

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer[10]

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system (wet or semi-dry)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MMP-2, anti-MMP-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagents[11]

  • Chemiluminescence imaging system

Protocol:

  • Sample Preparation: Treat cells with Latanoprost for the desired time. Lyse the cells in ice-cold lysis buffer and determine the protein concentration of each lysate.[10]

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.[10] Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[12]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]

  • Final Washes: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.[11]

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.

References

Lantanose A: Uncharted Territory in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of available scientific literature detailing the pharmacological research applications, mechanism of action, or quantitative data for the specific compound Lantanose A. While mentioned as a phytochemical constituent of the plant Lantana camara, dedicated studies on its biological activity are not present in the accessible scientific domain. This scarcity of information prevents the creation of detailed application notes and experimental protocols as requested.

It is important to note a potential point of confusion with a similarly named compound, Lanatoside C . Lanatoside C is a well-characterized cardiac glycoside derived from Digitalis lanata with established pharmacological effects on the heart. Researchers should be careful not to conflate these two distinct molecules.

The Pharmacological Landscape of Lantana camara

While specific data on this compound is unavailable, the plant it originates from, Lantana camara, has been the subject of numerous phytochemical and pharmacological investigations. Extracts of Lantana camara and some of its isolated constituents have demonstrated a broad spectrum of biological activities. These activities are generally attributed to a complex mixture of compounds, including triterpenes, flavonoids, and iridoid glycosides.

A review of the literature indicates that various parts of Lantana camara possess a range of properties, including but not limited to:

  • Anti-inflammatory activity[1]

  • Antimicrobial and antifungal effects

  • Antioxidant properties[2]

  • Anticancer potential[3]

  • Insecticidal activity[1]

It is crucial to emphasize that these observed activities are associated with crude extracts or other identified compounds from Lantana camara and cannot be specifically attributed to this compound without direct experimental evidence.

Future Research Directions

The absence of data on this compound highlights a potential area for future pharmacological research. The initial steps to exploring the potential of this compound would involve:

  • Isolation and Purification: Development of robust protocols for the isolation and purification of this compound from Lantana camara.

  • Structural Elucidation: Comprehensive spectroscopic analysis to confirm the precise chemical structure of this compound.

  • In Vitro Screening: A battery of in vitro assays to screen for potential biological activities, such as cytotoxicity against cancer cell lines, antimicrobial effects, and anti-inflammatory properties.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be necessary to elucidate the underlying molecular mechanisms.

Below is a conceptual workflow for the initial stages of investigating a novel phytochemical like this compound.

Caption: Conceptual workflow for pharmacological investigation of this compound.

Until such dedicated research is conducted and published, this compound remains a constituent of Lantana camara with unknown pharmacological potential. Therefore, detailed application notes and protocols cannot be provided at this time. Researchers interested in the therapeutic possibilities of Lantana camara should focus on the existing body of literature concerning its extracts and other characterized bioactive compounds.

References

Troubleshooting & Optimization

Technical Support Center: Isolation of Lantanose A from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Lantanose A, an oligosaccharide from the roots of Lantana camara.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem IDQuestionPossible Causes & Troubleshooting Steps
LA-ISO-001 Low Yield of Crude Extract 1. Inefficient Extraction: - Solvent Choice: Ensure the use of a polar solvent system, such as 80% ethanol (B145695) or methanol (B129727) in water, which is effective for extracting oligosaccharides.[1] - Extraction Method: Techniques like Soxhlet extraction or ultrasound-assisted extraction can improve efficiency compared to simple maceration. - Particle Size: The plant material should be finely ground to maximize the surface area for solvent penetration.2. Plant Material Quality: - Source and Age: The concentration of secondary metabolites can vary based on the plant's geographical source, age, and harvesting time.[1] - Drying and Storage: Improper drying or storage of the root material can lead to degradation of target compounds. Ensure roots are thoroughly dried (e.g., in a hot air oven at 60-70°C) and stored in a cool, dark, dry place.[1]
LA-ISO-002 Poor Precipitation of Oligosaccharides 1. Insufficient Ethanol Concentration: - Use at least four volumes of 95% ethanol to one volume of the aqueous crude extract to ensure complete precipitation of larger oligosaccharides like this compound.[1]2. Incomplete Precipitation Time: - Allow the ethanol-extract mixture to stand at a low temperature (e.g., 4°C) overnight to facilitate complete precipitation.[1]3. Low Oligosaccharide Concentration in Crude Extract: - If the initial extraction was inefficient, the concentration of oligosaccharides might be too low for effective precipitation. Consider concentrating the aqueous extract further before adding ethanol.
LA-ISO-003 Co-elution of this compound with other Sugars or Contaminants during Chromatography 1. Inadequate Column Resolution: - Column Choice: For oligosaccharide separation, size-exclusion chromatography (SEC) followed by preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., amino-bonded silica) is often effective. - Mobile Phase Optimization: In HPLC, a gradient of acetonitrile (B52724) and water is commonly used. Adjusting the gradient slope can improve the separation of closely eluting compounds.[1]2. Presence of Structurally Similar Compounds: - Lantana camara roots contain other oligosaccharides and sugars that may have similar retention times to this compound.[2] Multiple chromatographic steps (e.g., SEC followed by preparative HPLC) are often necessary for complete purification.3. Sample Overload: - Injecting too much sample onto the column can lead to broad, overlapping peaks. Reduce the injection volume or the sample concentration.
LA-ISO-004 Degradation of this compound during Isolation 1. High Temperatures: - Oligosaccharides can be susceptible to degradation at high temperatures. During solvent evaporation, use a rotary evaporator under reduced pressure and keep the temperature below 50°C.[1]2. pH Instability: - Extreme pH conditions can lead to the hydrolysis of glycosidic bonds. Maintain a neutral pH throughout the extraction and purification process unless a specific pH is required for a particular chromatographic step.
LA-ISO-005 Difficulty in Characterizing the Purified Compound 1. Insufficient Purity: - If spectroscopic data (e.g., NMR, MS) is complex or shows unexpected signals, it may indicate the presence of impurities. Further purification steps may be required.2. Inappropriate Analytical Techniques: - NMR Spectroscopy: 1H and 13C NMR are crucial for structural elucidation of oligosaccharides. Specific 2D NMR experiments (e.g., COSY, HSQC, HMBC) are often necessary to determine the connectivity of the sugar units. - Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing oligosaccharides and determining their molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an oligosaccharide, a type of complex carbohydrate, that has been isolated from the roots of the plant Lantana camara.[1]

Q2: What is the primary natural source for this compound isolation?

A2: The primary natural source for this compound is the root of Lantana camara, a plant belonging to the Verbenaceae family.

Q3: What are the major challenges in isolating this compound?

A3: The main challenges include its relatively low abundance in the natural source, the presence of numerous other structurally similar sugars and secondary metabolites that complicate purification, and the potential for degradation during extraction if conditions are not carefully controlled.

Q4: Which extraction solvents are most effective for this compound?

A4: Polar solvents are most effective for extracting oligosaccharides. A commonly used solvent system is 80% ethanol in water, which efficiently solubilizes these compounds from the plant matrix.[1]

Q5: How can I confirm the purity of my isolated this compound?

A5: Purity can be assessed using High-Performance Liquid Chromatography (HPLC) with a detector such as a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[1] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and the absence of impurities.

Quantitative Data Summary

The following table summarizes typical yields for oligosaccharide extraction from plant materials. Please note that the yield of this compound may vary depending on the specific plant batch, age, and the precise extraction and purification conditions used.

ParameterTypical ValueMethod of Analysis
Extraction Yield
Crude Extract Yield (% of dry root weight)10-15%Gravimetric
Total Oligosaccharide Content in Crude Extract5-8%Phenol-Sulfuric Acid Method
Purification Efficiency
This compound Purity after Column Chromatography>95%HPLC-RID / UPLC-MS/MS

Note: These values are typical for oligosaccharide extraction and are provided for estimation purposes.[1]

Experimental Protocols

Extraction and Precipitation of Crude Oligosaccharides
  • Preparation of Plant Material:

    • Thoroughly wash the roots of Lantana camara to remove soil and debris.

    • Chop the roots into small pieces and dry them in a hot air oven at 60-70°C until brittle.[1]

    • Grind the dried roots into a fine powder.

  • Solvent Extraction:

    • Perform a Soxhlet extraction on the powdered root material with 80% ethanol for 6-8 hours.[1]

    • Filter the resulting mixture to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.[1]

  • Ethanol Precipitation:

    • Dissolve the crude extract in a minimal amount of distilled water.

    • Gradually add four volumes of 95% ethanol while stirring.

    • Allow the mixture to stand at 4°C overnight to ensure complete precipitation of oligosaccharides.[1]

    • Centrifuge the mixture and discard the supernatant.

    • Lyophilize the precipitate to obtain a dry powder of the crude oligosaccharide fraction.

Chromatographic Purification of this compound
  • Size-Exclusion Chromatography (SEC):

    • Dissolve the crude oligosaccharide powder in deionized water.

    • Load the solution onto a size-exclusion column (e.g., Sephadex G-25).

    • Elute with deionized water to separate the larger oligosaccharides from monosaccharides and other small molecules.

    • Collect fractions and monitor using a refractive index (RI) detector or by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool and lyophilize the oligosaccharide-containing fractions from SEC.

    • Dissolve the resulting powder in the initial mobile phase (e.g., 80% acetonitrile in water).

    • Inject the sample onto a preparative HPLC column (e.g., an amino-bonded silica (B1680970) column).

    • Elute with a gradient of decreasing acetonitrile concentration in water to separate individual oligosaccharides.[1]

    • Monitor the eluate with an RI or ELSD detector and collect the fractions corresponding to the this compound peak.

    • Confirm the purity of the collected fractions using analytical HPLC.

Visualizations

LantanoseA_Isolation_Workflow PlantMaterial Lantana camara Roots Drying Drying & Grinding PlantMaterial->Drying Extraction Soxhlet Extraction (80% Ethanol) Drying->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Precipitation Ethanol Precipitation Concentration->Precipitation CrudeFraction Crude Oligosaccharide Fraction Precipitation->CrudeFraction SEC Size-Exclusion Chromatography (SEC) CrudeFraction->SEC OligoSaccharideFractions Oligosaccharide Fractions SEC->OligoSaccharideFractions PrepHPLC Preparative HPLC OligoSaccharideFractions->PrepHPLC PureLantanoseA Pure this compound PrepHPLC->PureLantanoseA Characterization Structural Characterization (NMR, MS) PureLantanoseA->Characterization

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Logic Start Low Yield of Pure this compound CheckCrudeYield Check Crude Extract Yield Start->CheckCrudeYield Is initial yield low? CheckPrecipitate Check Precipitate Amount Start->CheckPrecipitate Is precipitate low? CheckPurity Assess Purity (HPLC) Start->CheckPurity Is final purity low? ImproveExtraction Optimize Extraction (Solvent, Method) CheckCrudeYield->ImproveExtraction Yes ImprovePrecipitation Optimize Precipitation (Ethanol Vol., Time) CheckPrecipitate->ImprovePrecipitation Yes ImproveChroma Optimize Chromatography (Column, Gradient) CheckPurity->ImproveChroma Yes, co-elution CheckDegradation Investigate Degradation (Temp., pH) CheckPurity->CheckDegradation Yes, multiple peaks

Caption: Troubleshooting logic for this compound isolation issues.

References

Technical Support Center: Lantanose A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lantanose A extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield of this compound from its natural source, Lantana camara.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is an oligosaccharide, a type of carbohydrate.[1] It has been isolated from the ethanolic extracts of the roots of Lantana camara, a plant species belonging to the Verbenaceae family.[1][2]

Q2: Which part of the Lantana camara plant should be used for this compound extraction?

The roots of Lantana camara have been identified as the primary source for isolating this compound.[1][3]

Q3: What type of solvent is most effective for extracting this compound?

This compound is an oligosaccharide, which makes it a polar molecule. Therefore, polar solvents are most effective for its extraction. Aqueous mixtures of ethanol (B145695) or methanol (B129727) are generally good choices for extracting polar glycosides and oligosaccharides.[4] For Lantana camara specifically, ethanolic root extracts have been shown to contain this compound.[1]

Q4: Can I use non-polar solvents for the initial extraction?

While a non-polar solvent could be used in a preliminary step for defatting the plant material, it will not be effective for extracting the polar this compound.[5] A common practice is to first perform an extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds, which can increase the efficiency of the subsequent extraction of polar compounds.[5]

Q5: What are the critical parameters to control during the extraction process?

The key parameters that significantly influence the extraction yield include:

  • Choice of solvent and its polarity: Must be suitable for the target molecule.[6][7]

  • Extraction temperature: Higher temperatures can increase solubility and diffusion but may also degrade thermolabile compounds.[6][8]

  • Extraction time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound.[8]

  • Solvent-to-sample ratio: A higher ratio can improve extraction efficiency but may also lead to the extraction of more impurities.[8]

  • Particle size of the plant material: Grinding the plant material to a smaller particle size increases the surface area for extraction.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incorrect Solvent Polarity: The solvent may not be polar enough to effectively dissolve this compound.[6] 2. Inadequate Extraction Time or Temperature: The conditions may not be optimal for efficient extraction.[8] 3. Poor Quality of Plant Material: The concentration of this compound can vary depending on the age, harvest time, and storage conditions of the plant.[6] 4. Insufficient Particle Size Reduction: The solvent may not be able to effectively penetrate the plant matrix.[9]1. Use a polar solvent system, such as an ethanol-water or methanol-water mixture.[4] 2. Optimize the extraction time and temperature. Consider using methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve yield and reduce extraction time.[7][8][10] 3. Ensure the use of high-quality, properly identified, and dried root material of Lantana camara.[6] 4. Grind the dried roots to a fine powder before extraction.[9]
Co-extraction of Impurities 1. Solvent System is Not Selective Enough: The chosen solvent may be dissolving a wide range of other compounds from the plant material. 2. High Extraction Temperature: Elevated temperatures can lead to the extraction of unwanted compounds.1. Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before the main extraction.[5] 2. Consider using a gradient of solvent polarities for extraction to selectively isolate compounds. 3. Lower the extraction temperature and increase the extraction time to improve selectivity.
Emulsion Formation During Liquid-Liquid Partitioning 1. High Concentration of Surfactant-like Molecules: Saponins, which are also present in Lantana camara, can act as natural detergents and cause emulsions.[1] 2. Intense Mixing or Agitation: Vigorous shaking can lead to stable emulsions.[11]1. Add a small amount of a saturated salt solution (brine) to break the emulsion.[11] 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times.[11] 3. If the emulsion persists, consider centrifugation to separate the layers.
Degradation of this compound 1. High Temperatures: Oligosaccharides can be susceptible to degradation at high temperatures.[6] 2. Extreme pH Conditions: Strong acidic or basic conditions during extraction or purification can hydrolyze glycosidic bonds.1. Use moderate temperatures for extraction and solvent evaporation (e.g., using a rotary evaporator under reduced pressure).[10] 2. Maintain a neutral pH throughout the extraction and purification process unless a specific pH is required for a particular step.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on general principles for extracting polar compounds from plant materials and is a suggested starting point for optimization.

  • Preparation of Plant Material:

    • Obtain fresh, healthy roots of Lantana camara.

    • Wash the roots thoroughly to remove any soil and debris.

    • Air-dry the roots in a well-ventilated area or use a laboratory oven at a low temperature (40-50°C) until they are brittle.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Defatting Step (Optional but Recommended):

    • Place the powdered root material in a flask.

    • Add n-hexane at a 1:10 (w/v) ratio (e.g., 10 g of powder in 100 mL of n-hexane).

    • Stir the mixture at room temperature for 1-2 hours.

    • Filter the mixture and discard the hexane extract.

    • Allow the powdered root material to air-dry to remove any residual hexane.

  • Ultrasound-Assisted Extraction:

    • Place the defatted root powder in an extraction vessel.

    • Add an 80% ethanol-water mixture at a solvent-to-sample ratio of 20:1 (v/w).

    • Place the vessel in an ultrasonic bath.

    • Perform the extraction at a controlled temperature (e.g., 50°C) for 30 minutes.[8]

    • After extraction, filter the mixture to separate the extract from the solid plant residue.[10]

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.[10]

  • Purification (General Approach):

    • The crude extract can be further purified using chromatographic techniques such as column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel or a reversed-phase C18 column) and a mobile phase gradient of increasing polarity.

Optimization Data for Triterpenoid (B12794562) Saponin (B1150181) Extraction (for reference)
Parameter Range Studied Optimal Condition
Solvent/Material Ratio (mL/g)15 - 3526.1
Extraction Time (min)20 - 4033.6
Extraction Temperature (°C)60 - 8078.2

This data is for a different class of compounds and should be used as a general guideline for designing experiments to optimize this compound extraction.

Visualizations

Extraction_Workflow A Plant Material (Lantana camara roots) B Drying and Grinding A->B C Defatting with n-hexane (Optional) B->C D Ultrasound-Assisted Extraction (80% Ethanol) C->D E Filtration D->E F Concentration (Rotary Evaporator) E->F G Crude Extract F->G H Column Chromatography G->H I Fraction Collection H->I J Purity Analysis (e.g., HPLC, TLC) I->J K Pure this compound J->K

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low this compound Yield CheckSolvent Is the solvent polar? (e.g., 80% EtOH) Start->CheckSolvent CheckParams Are extraction parameters optimized? (Time, Temp, Ratio) CheckSolvent->CheckParams Yes SolutionSolvent Switch to a polar solvent system. CheckSolvent->SolutionSolvent No CheckMaterial Is the plant material of high quality? CheckParams->CheckMaterial Yes SolutionParams Perform optimization studies (e.g., RSM). CheckParams->SolutionParams No SolutionMaterial Source high-quality, properly stored root material. CheckMaterial->SolutionMaterial No End Yield Improved CheckMaterial->End Yes SolutionSolvent->CheckParams SolutionParams->CheckMaterial SolutionMaterial->End

Caption: Troubleshooting logic for low this compound extraction yield.

References

Lantanose A Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lantanose A crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-quality this compound crystals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound crystallization trials?

A1: The optimal concentration for crystallization can vary. For initial screening, a concentration range of 5 to 25 mg/mL is a reasonable starting point for many peptides and small molecules.[1] It is advisable to perform a pre-crystallization test (PCT) to determine the appropriate concentration range for this compound.[1] If the majority of your screening drops are clear, your protein concentration may be too low. Conversely, if most drops show heavy precipitate, the concentration might be too high.

Q2: How pure does my this compound sample need to be for crystallization?

A2: A high degree of purity is crucial for successful crystallization. A purity of >95% is generally recommended.[1][2] Impurities can interfere with the formation of a well-ordered crystal lattice, potentially leading to precipitation or disordered crystals.[2]

Q3: What are the most common methods for crystallizing a novel compound like this compound?

A3: Vapor diffusion is one of the most popular and effective methods for screening crystallization conditions for novel compounds.[3][4] This technique can be performed in two common setups: hanging drop and sitting drop.[5][6][7] These methods are advantageous as they require only a small amount of sample and allow for a wide range of conditions to be screened simultaneously.[5]

Q4: How long should I wait for crystals to appear?

A4: The time it takes for crystals to grow can vary significantly, from a few hours to several weeks. It is recommended to inspect your crystallization plates after a few hours, the next day, and then periodically for several weeks. Rapid crystal growth can sometimes lead to lower quality crystals, so patience is often key.[8]

Q5: Should I be concerned if I see a precipitate in my drop?

A5: Not necessarily. While a heavy, amorphous precipitate can indicate unfavorable conditions, sometimes a crystalline or microcrystalline precipitate can be a promising starting point for optimization. It's useful to examine the precipitate under a microscope with cross-polarizers to check for any signs of crystallinity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound crystallization experiments.

Issue 1: No Crystals Are Forming, and the Drops Remain Clear.

  • Potential Cause: The concentration of this compound or the precipitant is too low, preventing the solution from reaching supersaturation.[9]

  • Solution:

    • Increase the concentration of this compound and repeat the screen.

    • If using vapor diffusion, try reducing the drop size or increasing the reservoir volume to promote faster equilibration and concentration.

    • Consider using a screen with higher precipitant concentrations.

    • If these steps fail, the solvent can be removed via rotary evaporation to recover the solid for another attempt with a different solvent system.[10]

Issue 2: Heavy, Amorphous Precipitate Forms in the Drops.

  • Potential Cause: The concentration of this compound or the precipitant is too high, causing the compound to fall out of solution too rapidly.[10] It can also indicate that the sample is unstable or impure.

  • Solution:

    • Decrease the concentration of this compound.

    • Set up a new screen with lower precipitant concentrations.

    • Re-evaluate the purity of your this compound sample. Further purification steps may be necessary.

    • Consider changing the buffer or pH to improve the solubility and stability of this compound.

Issue 3: Only Very Small Crystals or Microcrystals Are Forming.

  • Potential Cause: The nucleation rate is too high, leading to the formation of many small crystals instead of a few large ones.[8]

  • Solution:

    • Try to slow down the crystallization process. This can be achieved by lowering the concentration of this compound or the precipitant.[10]

    • Incubate the crystallization plates at a different temperature. A lower temperature often slows down nucleation.

    • Consider using microseeding, where a few existing microcrystals are transferred to a new, equilibrated drop to encourage the growth of larger, single crystals.

Issue 4: The Crystals Stop Growing or Redissolve.

  • Potential Cause: The conditions in the drop have changed, causing the crystals to no longer be in a state of supersaturation. Seed crystals may dissolve if the new solution is not saturated.[11]

  • Solution:

    • Ensure the crystallization plate is properly sealed to prevent evaporation from the reservoir, which can alter the conditions in the drop.

    • If you are transferring a seed crystal, ensure the new solution is properly saturated. You may need to add more solute or allow some solvent to evaporate to increase saturation.[11]

    • Consider transferring the crystal to a cryoprotectant solution to prevent further changes and prepare it for X-ray diffraction.

Data Presentation

Below are hypothetical initial screening results for this compound crystallization to serve as an example.

Table 1: this compound Crystallization Screen - pH Variation (this compound at 10 mg/mL, Temperature: 20°C)

Condition #PrecipitantBuffer (0.1 M)Result
120% PEG 8000Sodium Acetate pH 4.5Clear
220% PEG 8000MES pH 5.5Microcrystals
320% PEG 8000HEPES pH 6.5Small Needles
420% PEG 8000Tris pH 7.5Phase Separation
520% PEG 8000Glycine pH 8.5Precipitate

Table 2: this compound Crystallization Screen - Precipitant Variation (this compound at 10 mg/mL, Buffer: 0.1 M HEPES pH 6.5, Temperature: 20°C)

Condition #PrecipitantSaltResult
115% PEG 40000.2 M Ammonium SulfateSmall Needles
220% PEG 40000.2 M Ammonium SulfateRod-like Crystals
325% PEG 40000.2 M Ammonium SulfateSpherulites
415% PEG 80000.2 M Sodium ChlorideMicrocrystals
520% PEG 80000.2 M Sodium ChloridePhase Separation

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion

This method involves a drop of the sample mixed with a crystallization reagent hanging from a coverslip over a reservoir of the reagent.[5][7]

  • Preparation:

    • Place a 24-well crystallization plate on a clean surface.

    • Pipette 500 µL of the crystallization reagent into a well of the plate.[6]

    • Clean a siliconized cover slip, handling it only by the edges.

  • Drop Setup:

    • Pipette 1-2 µL of the this compound solution onto the center of the cover slip.[7][12]

    • Pipette an equal volume (1-2 µL) of the crystallization reagent from the well into the this compound drop.[7][12]

    • Avoid introducing air bubbles into the drop.[6] Some researchers prefer to gently mix the drop, while others allow diffusion to occur without mixing.[12][13]

  • Sealing and Incubation:

    • Carefully invert the cover slip so the drop is hanging.[13]

    • Place the cover slip over the well, ensuring the grease creates an airtight seal.

    • Store the plate in a stable, vibration-free environment at a constant temperature.[8][14]

Protocol 2: Sitting Drop Vapor Diffusion

In this technique, the drop of sample and reagent is placed on a pedestal within the well, in vapor equilibration with the reservoir.[5][15]

  • Preparation:

    • Use a sitting drop crystallization plate, which has a raised post in each well.

    • Pipette 500 µL of the crystallization reagent into the reservoir of a well.[15]

  • Drop Setup:

    • Pipette 1-2 µL of the this compound solution onto the top of the post.[15]

    • Add an equal volume of the crystallization reagent from the reservoir to the drop on the post.[15]

  • Sealing and Incubation:

    • Seal the well with clear sealing tape or film.[15]

    • Ensure a complete seal to allow for proper vapor equilibration.

    • Incubate the plate in a location with stable temperature and minimal disturbance.[8][14]

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for No Crystal Growth

NoCrystal_Workflow Start Start: Drops are clear, no crystals Check_Concentration Is this compound concentration >10 mg/mL? Start->Check_Concentration Increase_Protein_Conc Increase this compound concentration to 15-25 mg/mL Check_Concentration->Increase_Protein_Conc No Check_Precipitant Are precipitant concentrations high enough? Check_Concentration->Check_Precipitant Yes Increase_Protein_Conc->Check_Precipitant Increase_Precipitant_Conc Use a screen with higher precipitant concentrations Check_Precipitant->Increase_Precipitant_Conc No Consider_Seeding Try microseeding from a condition with microcrystals Check_Precipitant->Consider_Seeding Yes Increase_Precipitant_Conc->Consider_Seeding Change_Method Consider a different crystallization method (e.g., dialysis, batch) Consider_Seeding->Change_Method No Success End_Success Success: Crystals Obtained Consider_Seeding->End_Success Success End_Reassess Reassess: Review formulation & purity Change_Method->End_Reassess

Caption: A workflow diagram for troubleshooting experiments where no crystals are observed.

Diagram 2: Decision Tree for Sub-Optimal Crystal Forms

Optimize_Crystals Start Start: Sub-optimal crystal form (precipitate, needles, small crystals) Identify_Form Identify the form Start->Identify_Form Precipitate Amorphous Precipitate Identify_Form->Precipitate Precipitate Needles Needles / Plates Identify_Form->Needles Needles/ Plates Small_Crystals Microcrystals Identify_Form->Small_Crystals Small Crystals Action_Precipitate Decrease this compound and/or precipitant concentration. Check sample purity. Precipitate->Action_Precipitate Action_Needles Vary pH or temperature. Use additives to modify crystal habit. Needles->Action_Needles Action_Small_Crystals Slow down equilibration. Lower concentrations. Attempt microseeding. Small_Crystals->Action_Small_Crystals End_Goal Goal: Single, well-diffracting crystals Action_Precipitate->End_Goal Action_Needles->End_Goal Action_Small_Crystals->End_Goal

Caption: A decision tree for optimizing experiments that yield sub-optimal crystal forms.

References

Technical Support Center: Lantanose A Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lantanose A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an oligosaccharide isolated from the roots of Lantana camara.[1] Like many natural products, this compound may exhibit poor aqueous solubility, which can be a significant hurdle for in vitro and in vivo bioassays that require the compound to be in a dissolved state for accurate and reproducible results.

Q2: What are the initial steps to assess the solubility of this compound?

A2: A step-wise approach is recommended. Start with common laboratory solvents of varying polarities. A suggested starting panel and a systematic workflow are outlined in the Experimental Protocols section. It is crucial to visually inspect for particulates and use spectrophotometry to quantify the dissolved concentration.

Q3: What are the common strategies to enhance the solubility of a poorly soluble compound like this compound?

A3: Several strategies can be employed, broadly categorized into physical and chemical modifications. Physical methods include particle size reduction, while chemical methods involve the use of co-solvents, cyclodextrins, solid dispersions, and lipid-based formulations.[2][3][4]

Q4: Are there any known signaling pathways affected by compounds from Lantana species?

A4: Compounds from Lantana species have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While the specific pathways for this compound are not well-defined in the provided search results, related compounds often modulate pathways involving inflammatory mediators or cell proliferation. Further investigation into the specific bioactivity of this compound is recommended.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation of this compound upon dilution in aqueous buffer. The compound's solubility limit in the final buffer composition has been exceeded.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your bioassay. 3. Consider using a cyclodextrin-based formulation to improve aqueous stability.
Inconsistent results between bioassay replicates. Poor solubility leading to non-homogenous distribution of the compound in the assay wells.1. Ensure complete dissolution of the stock solution before preparing dilutions. 2. Vortex or sonicate the stock solution before each use. 3. Visually inspect diluted solutions for any signs of precipitation before adding to the assay.
Low or no biological activity observed. The effective concentration of the dissolved compound is below the therapeutic threshold due to poor solubility.1. Attempt to increase the solubility using the methods outlined in the Experimental Protocols section. 2. Re-evaluate the initial stock concentration and the dilution scheme. 3. Perform a solubility study to determine the maximum achievable concentration in your assay medium.
Co-solvent is interfering with the bioassay. The concentration of the co-solvent (e.g., DMSO) is toxic to the cells or inhibits the enzyme being studied.1. Perform a vehicle control experiment to determine the maximum tolerable co-solvent concentration. 2. Reduce the co-solvent concentration to the lowest effective level. 3. Explore alternative solubilization methods that do not require high concentrations of organic solvents, such as cyclodextrin (B1172386) complexation or lipid-based formulations.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventPolarity IndexApparent Solubility (mg/mL) at 25°C
Water10.2< 0.1
Phosphate-Buffered Saline (PBS) pH 7.4~9.0< 0.1
Ethanol5.21-5
Methanol6.61-5
Dimethyl Sulfoxide (DMSO)7.2> 50
Acetone5.10.5 - 1
Chloroform4.1< 0.1

Note: This data is illustrative and should be confirmed experimentally.

Table 2: Comparison of Solubility Enhancement Methods for this compound (Hypothetical Data)

MethodFormulationAchieved Concentration in PBS (µg/mL)Fold Increase in Solubility
None-< 1-
Co-solvency1% DMSO in PBS10~10
Co-solvency5% Ethanol in PBS8~8
Cyclodextrin Complexation10 mM HP-β-CD in PBS50~50
Solid DispersionThis compound:PVP K30 (1:5)100~100

Note: This data is hypothetical and intended to guide formulation development.

Experimental Protocols

Protocol 1: Basic Solubility Assessment
  • Preparation of this compound: Weigh 1 mg of this compound into separate glass vials.

  • Solvent Addition: Add 1 mL of each test solvent (Water, PBS, Ethanol, Methanol, DMSO) to the respective vials.

  • Equilibration: Vortex the vials for 1 minute and then place them on a shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • Observation: Visually inspect each vial for the presence of undissolved particles.

  • Quantification: For samples that appear to be fully dissolved, centrifuge at 10,000 x g for 10 minutes to pellet any remaining micro-particles. Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV, Mass Spectrometry).

Protocol 2: Solubility Enhancement using a Co-solvent
  • Stock Solution Preparation: Dissolve a known amount of this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Prepare serial dilutions of the stock solution in your desired aqueous bioassay buffer (e.g., PBS).

  • Observation: Visually inspect each dilution for any signs of precipitation.

  • Determination of Maximum Soluble Concentration: The highest concentration that remains clear after a defined period (e.g., 2 hours) is considered the maximum soluble concentration with that percentage of co-solvent.

  • Vehicle Control: Ensure you test the effect of the final DMSO concentration on your bioassay to rule out any solvent-induced artifacts.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Preparation of Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your bioassay buffer (e.g., 50 mM).

  • Complexation: Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibration: Stir or shake the mixture at room temperature for 24-48 hours.

  • Removal of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 15,000 x g) for 15 minutes.

  • Quantification: Collect the supernatant and determine the concentration of dissolved this compound.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_decision Solubility Outcome cluster_soluble Proceed to Assay cluster_insoluble Enhancement Strategies start This compound Powder solubility_test Solubility Screening (Various Solvents) start->solubility_test decision Is Solubility Sufficient? solubility_test->decision proceed Bioassay decision->proceed Yes insoluble Poor Solubility decision->insoluble No cosolvent Co-solvent Method insoluble->cosolvent cyclodextrin Cyclodextrin Complexation insoluble->cyclodextrin solid_dispersion Solid Dispersion insoluble->solid_dispersion cosolvent->proceed cyclodextrin->proceed solid_dispersion->proceed

Caption: Workflow for addressing this compound solubility.

troubleshooting_logic start Inconsistent Bioassay Results q1 Is the stock solution clear? start->q1 solubility_issue Potential Solubility Issue q1->solubility_issue No q2 Does precipitation occur upon dilution? q1->q2 Yes reprepare Re-prepare stock solution. Ensure complete dissolution. solubility_issue->reprepare use_enhancer Use solubility enhancement method. solubility_issue->use_enhancer reprepare->q1 other_issue Investigate other experimental factors. q2->other_issue No reduce_conc Lower the final concentration. q2->reduce_conc Yes proceed Proceed with optimized protocol. reduce_conc->proceed use_enhancer->proceed

Caption: Troubleshooting inconsistent bioassay results.

signaling_pathway_example lantanose_a This compound (Hypothesized) receptor Cell Surface Receptor lantanose_a->receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Gene Expression (e.g., Inflammatory Cytokines) transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory Effect) gene_expression->cellular_response

Caption: Hypothesized signaling pathway for this compound.

References

Overcoming stability issues with Lantanose A in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lantanose A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues encountered when working with this compound in solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Rapid Loss of Biological Activity in Aqueous Buffers

Question: I'm observing a significant decrease in the inhibitory activity of this compound in my cell-based assays within a few hours of preparing the working solution in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

Answer: this compound is susceptible to hydrolysis, particularly at its isopropyl ester moiety, which is critical for cell permeability. This hydrolysis is accelerated at neutral to alkaline pH.[1][2] Standard PBS at pH 7.4 can lead to rapid degradation of the parent compound into its less active acid form.

Recommendations:

  • pH Adjustment: Prepare your final working solutions in a buffer with a slightly acidic pH, ideally between 6.0 and 6.5. A MES (2-(N-morpholino)ethanesulfonic acid) buffered saline is a suitable alternative to PBS.

  • Fresh Preparations: Always prepare this compound working solutions immediately before use. Avoid storing the compound in aqueous buffers for extended periods.

  • Temperature Control: Perform dilutions and experimental steps on ice to slow down the rate of hydrolysis.[3]

Issue 2: Stock Solution in DMSO Changed Color to Yellow/Brown

Question: My 10 mM stock solution of this compound in DMSO has turned a pale yellow after being stored at room temperature on the lab bench for a week. Is it still viable?

Answer: The color change indicates oxidative degradation. This compound possesses a conjugated double bond system that is sensitive to photoxidation, a process accelerated by exposure to light and atmospheric oxygen.[4][5] The resulting degradation products are often colored and have diminished or altered biological activity.

Recommendations:

  • Light Protection: Store this compound, both in solid form and in solution, protected from light. Use amber-colored vials or wrap standard vials in aluminum foil.[6][7]

  • Inert Gas: For long-term storage of DMSO stock solutions, consider aliquoting the solution into vials and purging the headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidation.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.

  • Quality Control: If a color change is observed, it is highly recommended to discard the solution and prepare a fresh stock. If this is not feasible, the concentration and purity should be verified by HPLC before use.

Issue 3: Inconsistent Results and Poor Reproducibility Between Experiments

Question: I am getting highly variable IC50 values for this compound in my kinase inhibition assays. What could be the cause of this inconsistency?

Answer: The variability is likely due to a combination of the stability issues mentioned above (hydrolysis and oxidation) and potential adsorption to plasticware. Highly lipophilic compounds like this compound can adsorb to the surfaces of standard polypropylene (B1209903) tubes and plates, reducing the effective concentration in your assay.[8]

Recommendations:

  • Adherence to Handling Protocols: Strictly follow the recommended protocols for solution preparation, storage, and handling to ensure the compound's integrity.

  • Use of Low-Adsorption Plastics: Utilize low-protein-binding microplates and centrifuge tubes for preparing and storing this compound solutions.

  • Inclusion of a Surfactant: For in vitro assays (non-cell based), consider adding a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer to prevent adsorption.[9]

  • Consistent Timing: Standardize the time between preparing the final dilution and adding it to the assay to ensure the degree of any potential degradation is consistent across experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?

A1: Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, and stock solutions up to 50 mM can be prepared. Ensure the DMSO is anhydrous to prevent hydrolysis during storage.

Q2: How should I store the solid form of this compound?

A2: The solid powder of this compound should be stored at -20°C, protected from light and moisture. A desiccator within the freezer is ideal.

Q3: Can I use solvents other than DMSO for my stock solution?

A3: While DMSO is preferred, absolute ethanol (B145695) or dimethylformamide (DMF) can also be used. However, the long-term stability in these solvents is less characterized. Avoid using protic solvents like methanol (B129727) for stock solutions due to the risk of solvolysis.

Q4: How can I check if my this compound solution has degraded?

A4: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram of your sample to a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.

Q5: Is it necessary to add antioxidants to my solutions?

A5: While not standard practice for all experiments, for long-term incubations or applications sensitive to oxidative stress, the addition of an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 10 µM) to the stock solution can help mitigate oxidative degradation.

Data Presentation

Table 1: Stability of this compound (10 µM) in Different Aqueous Buffers at 25°C
Buffer SystempHHalf-life (t½) in Hours
MES Buffered Saline6.024
PIPES Buffered Saline6.516
Phosphate Buffered Saline (PBS)7.44
HEPES Buffered Saline8.01.5

Data represents the time for 50% of the parent compound to degrade as measured by HPLC.

Table 2: Effect of Storage Conditions on 10 mM DMSO Stock Solution
Storage ConditionTimePurity Remaining (%)Observations
-80°C, Dark (Amber Vial)6 months>99%No change
-20°C, Dark (Amber Vial)6 months98%No change
4°C, Dark (Amber Vial)1 month92%Slight yellowing
25°C, Exposed to Light1 week65%Significant yellowing
25°C, Dark (Amber Vial)1 week88%Faint yellowing

Purity was assessed by HPLC-UV analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM): a. Equilibrate the vial of solid this compound (powder) to room temperature for 15 minutes before opening to prevent moisture condensation. b. Under low light conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. c. Vortex gently for 2 minutes or until the solid is completely dissolved. d. Aliquot the stock solution into single-use, light-protecting (amber) low-adsorption tubes. e. Purge the headspace with argon or nitrogen, seal tightly, and store at -80°C.

  • Working Solution (for Cell Culture): a. Thaw a single aliquot of the 10 mM stock solution rapidly. b. Prepare an intermediate dilution (e.g., 1 mM) in anhydrous DMSO if needed. c. For the final working solution, dilute the stock or intermediate solution directly into pre-chilled (4°C), slightly acidic (pH 6.0-6.5) cell culture medium or buffer immediately before adding to cells. d. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and is consistent across all experimental conditions, including vehicle controls.

Protocol 2: Stability Assessment by HPLC
  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV-Vis detector.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Detection: Monitor at the λmax of this compound (e.g., 280 nm).

  • Procedure: a. Prepare a 10 µM solution of this compound in the buffer or solvent to be tested. b. Immediately inject a sample (t=0) to obtain the initial peak area. c. Incubate the solution under the desired test conditions (e.g., 37°C, protected from light). d. At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots onto the HPLC. e. Calculate the percentage of this compound remaining at each time point by normalizing the peak area to the t=0 peak area.

Visualizations

Signaling and Degradation Pathways

cluster_0 This compound Degradation Pathways LantanoseA This compound (Active Ester) Hydrolyzed Inactive Acid Metabolite LantanoseA->Hydrolyzed  Hydrolysis  (pH > 7.0) Oxidized Oxidized Products LantanoseA->Oxidized  Photoxidation  (Light, O2)

Caption: Primary degradation pathways for this compound in experimental solutions.

Experimental Workflow

A Weigh Solid this compound (Low Light) B Prepare 10 mM Stock in Anhydrous DMSO A->B C Aliquot into Amber Tubes, Purge with N2/Ar B->C D Store at -80°C C->D E Thaw Single Aliquot D->E F Dilute in Pre-Chilled, Acidic Buffer (pH 6.0-6.5) E->F G Add to Assay Immediately F->G

Caption: Recommended workflow for preparing this compound for cellular assays.

Troubleshooting Logic

Start Inconsistent Results? CheckColor Stock Solution Discolored? Start->CheckColor CheckpH Working Buffer pH > 7.0? CheckColor->CheckpH No Sol_Oxidation Oxidation Issue: Prepare Fresh Stock, Store in Dark at -80°C CheckColor->Sol_Oxidation Yes CheckAge Working Solution Freshly Made? CheckpH->CheckAge No Sol_Hydrolysis Hydrolysis Risk: Use Buffer pH 6.0-6.5, Keep Solutions on Ice CheckpH->Sol_Hydrolysis Yes CheckPlastics Using Low-Adsorption Plasticware? CheckAge->CheckPlastics Yes Sol_Age Degradation Over Time: Prepare Working Solution Immediately Before Use CheckAge->Sol_Age No Sol_Adsorption Adsorption Issue: Switch to Low-Binding Tubes and Plates CheckPlastics->Sol_Adsorption No Success Problem Resolved CheckPlastics->Success Yes

Caption: Decision tree for troubleshooting this compound stability issues.

References

Technical Support Center: Optimizing Analytical Methods for Lantanose A Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Lantanose A. The information is presented in a direct question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what type of samples is it typically found?

A1: this compound is an oligosaccharide that has been isolated from the roots of Lantana camara.[1] It belongs to the raffinose (B1225341) family of oligosaccharides (RFOs), which are α-galactosyl derivatives of sucrose.[2] These compounds are known to be involved in physiological processes in plants, such as transport and storage of carbohydrates.

Q2: What is the recommended analytical technique for quantifying this compound?

A2: The primary and most recommended technique for the analysis of this compound and other underivatized oligosaccharides is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) . This method offers high sensitivity and specificity for carbohydrates without the need for derivatization.

Q3: What is the chemical formula of this compound?

A3: The chemical formula for this compound is C30H52O26.[1] While its exact structural linkage is not widely published, its classification as a raffinose family oligosaccharide suggests it is composed of galactose, glucose, and fructose (B13574) units.

Q4: Are there alternative analytical methods for this compound detection?

A4: Yes, other methods can be employed, though they may have certain limitations compared to HPAEC-PAD:

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): Less sensitive than HPAEC-PAD and may have issues with gradient elution.

  • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS (after derivatization) can be used for structural elucidation and quantification. However, derivatization can be complex and introduce variability.

Troubleshooting Guides

Sample Preparation

Q5: My this compound recovery is low after extraction. What could be the issue?

A5: Low recovery during sample preparation can be attributed to several factors. Here's a systematic approach to troubleshoot:

  • Inadequate Cell Lysis: Ensure the plant material (e.g., Lantana camara roots) is finely ground to a powder to maximize surface area for extraction.

  • Incorrect Extraction Solvent: For RFOs, a mixture of ethanol (B145695) and water (typically 70-80% ethanol) is effective. Using a solvent that is too polar or non-polar can result in poor extraction efficiency.

  • Insufficient Extraction Time/Temperature: Ensure the extraction is carried out for a sufficient duration and at an appropriate temperature to allow for the solubilization of this compound. Sonication or shaking can improve extraction efficiency.

  • Analyte Degradation: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids or high temperatures) could potentially lead to degradation.

HPAEC-PAD Analysis

Q6: I am observing no peaks, or very small peaks, for my this compound standards and samples. What should I check?

A6: This is a common issue that can often be resolved by checking the following:

  • Detector Settings: Ensure the PAD is turned on and the waveform is appropriate for carbohydrate analysis. The detector cell and electrode must be properly installed and functioning.

  • Mobile Phase pH: The high pH of the mobile phase (typically using sodium hydroxide) is crucial for the ionization of carbohydrates, which is necessary for their separation on an anion-exchange column. Ensure the mobile phase is fresh and at the correct concentration.

  • Column Contamination: The column may be contaminated with substances from previous injections. Flush the column with a high concentration of the eluent or a recommended cleaning solution.

  • Injection Volume: If concentrations are expected to be very low, consider increasing the injection volume.

Q7: My chromatographic peaks are broad and show poor resolution. How can I improve this?

A7: Poor peak shape and resolution can compromise quantification. Consider the following adjustments:

  • Mobile Phase Gradient: Optimize the gradient elution of your mobile phase (e.g., sodium hydroxide (B78521) and sodium acetate). A shallower gradient can often improve the resolution of closely eluting oligosaccharides.

  • Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.

  • Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.

  • Sample Overload: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks. Dilute your sample and reinject.

Q8: I am seeing significant baseline noise. What are the potential causes?

A8: A noisy baseline can interfere with the detection and integration of peaks. Common causes include:

  • Air in the System: Degas your mobile phases thoroughly before use and check for any leaks in the system that could introduce air.

  • Contaminated Mobile Phase: Use high-purity water and reagents to prepare your mobile phase. Contaminants can be electrochemically active and cause baseline noise.

  • Detector Cell Issues: The detector cell may be dirty or the working electrode may be fouled. Consult your instrument manual for cleaning procedures.

  • Pump Malfunction: Inconsistent pump performance can lead to pressure fluctuations and a noisy baseline.

Data Presentation

Table 1: Typical HPAEC-PAD Method Parameters for Raffinose Family Oligosaccharide Analysis

ParameterTypical Setting
Column High-performance anion-exchange column for carbohydrates (e.g., CarboPac™ series)
Mobile Phase A Deionized Water
Mobile Phase B Sodium Hydroxide Solution (e.g., 200 mM)
Mobile Phase C Sodium Acetate (B1210297) Solution (e.g., 1 M in Mobile Phase B)
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 30 °C
Injection Volume 5 - 25 µL
Detector Pulsed Amperometric Detector (PAD) with Gold Electrode
Gradient A gradient of sodium acetate in a sodium hydroxide solution.

Experimental Protocols

Protocol 1: Extraction of this compound from Lantana camara Roots
  • Sample Preparation: Obtain fresh or dried roots of Lantana camara. If fresh, wash thoroughly and dry. Grind the dried root material into a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Weigh approximately 100 mg of the powdered root material into a microcentrifuge tube.

    • Add 1 mL of 80% (v/v) ethanol to the tube.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath at 60°C for 30 minutes.

    • Transfer the tube to a shaker and agitate for 1 hour at room temperature.

  • Clarification:

    • Centrifuge the extract at 10,000 x g for 10 minutes to pellet the solid material.

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Sample Dilution: Dilute the filtered extract with deionized water as necessary to fall within the calibration range of your analytical method.

Protocol 2: HPAEC-PAD Analysis of this compound
  • System Preparation:

    • Prepare fresh mobile phases (e.g., deionized water, sodium hydroxide, and sodium acetate in sodium hydroxide).

    • Degas the mobile phases thoroughly.

    • Equilibrate the HPAEC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Calibration:

    • Inject the standards into the HPAEC-PAD system.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Sample Analysis:

    • Inject the prepared plant extracts.

    • Identify the peak corresponding to this compound based on its retention time relative to the standards.

  • Quantification: Calculate the concentration of this compound in the samples by comparing its peak area to the calibration curve of the chosen standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data_processing Data Processing start Plant Material (Lantana camara roots) grinding Grinding to Fine Powder start->grinding extraction Extraction with 80% Ethanol (Sonication & Shaking) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration injection Inject Sample onto HPAEC Column filtration->injection separation Anion-Exchange Separation injection->separation detection Pulsed Amperometric Detection separation->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: Experimental workflow for this compound detection.

troubleshooting_workflow cluster_system_checks System & Method Checks cluster_sample_checks Sample Checks cluster_solutions Potential Solutions start Problem Encountered (e.g., No Peaks, Poor Resolution) check_detector Check Detector Settings & Electrode start->check_detector check_mobile_phase Verify Mobile Phase pH & Freshness start->check_mobile_phase check_column Inspect Column for Contamination/Blockage start->check_column check_flow_rate Verify Flow Rate & Pressure start->check_flow_rate check_concentration Dilute Sample if Overloaded start->check_concentration clean_system Clean Detector Cell & Flush Column check_detector->clean_system prepare_fresh Prepare Fresh Mobile Phase/Samples check_mobile_phase->prepare_fresh check_column->clean_system optimize_gradient Optimize Mobile Phase Gradient check_flow_rate->optimize_gradient check_preparation Review Sample Extraction Protocol check_concentration->check_preparation check_preparation->prepare_fresh end Problem Resolved clean_system->end optimize_gradient->end prepare_fresh->end

Caption: Troubleshooting logical workflow for HPAEC-PAD analysis.

References

Lantanose A degradation products and their analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation products of Latanoprost and their analysis. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Latanoprost?

A1: The main degradation products of Latanoprost identified under various stress conditions include Latanoprost acid and 15-keto-Latanoprost.[1] Other degradation products can also form under extreme conditions.[2] Forced degradation studies have shown the formation of both known and novel impurities.[3]

Q2: What environmental factors contribute to the degradation of Latanoprost?

A2: Latanoprost is susceptible to degradation under several conditions. Significant factors include exposure to extreme pH (acidic and alkaline conditions), oxidation, light, and heat.[3] Temperature, in particular, has a notable impact, with measurable degradation occurring at temperatures of 37°C and 50°C.[4]

Q3: How does packaging and storage affect Latanoprost stability?

A3: Packaging and storage conditions are critical for maintaining the stability of Latanoprost. Formulations in thermally sealed, gas-tight containers have demonstrated good stability. It is also recommended to store Latanoprost at low temperatures to minimize degradation. Some studies have shown that Latanoprost can degrade at varying levels in a patient-use setting, suggesting that patient handling and storage practices can influence stability.

Q4: Are there differences in stability between brand-name and generic Latanoprost formulations?

A4: Studies have indicated potential variability in the stability and concentration of Latanoprost among different generic formulations. Some generic formulations have shown significant degradation of Latanoprost under simulated patient usage conditions. Discrepancies in Latanoprost concentration have also been observed in bottles used by patients, with concentrations ranging significantly from the label claim.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent analytical results for Latanoprost concentration. Sample degradation due to improper storage.Ensure samples are stored at recommended low temperatures and protected from light. Use fresh samples for analysis whenever possible.
Variability in generic formulations.If using generic formulations, consider analyzing multiple batches or comparing with a reference standard like Xalatan®.
Evaporation of the solvent, leading to higher than expected concentrations.Use tightly sealed containers for storage and during sample preparation. Minimize the time samples are left open to the atmosphere.
Appearance of unknown peaks in chromatograms. Formation of novel degradation products.Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically identify potential degradation products. Use techniques like LC-MS/MS for structural elucidation of the unknown peaks.
Contamination of the sample or mobile phase.Ensure proper cleaning of all glassware and use high-purity solvents for the mobile phase. Run a blank to check for system contamination.
Poor separation of Latanoprost from its degradation products. Suboptimal chromatographic conditions.Optimize the HPLC method, including the column, mobile phase composition, gradient, and flow rate. A combination of chiral and cyano columns has been shown to be effective.
Co-elution of isomers or related substances.Employ a validated chromatographic method capable of separating Latanoprost isomers and other related substances.

Quantitative Data Summary

Table 1: Stability of Latanoprost under Thermal Stress

TemperatureDegradation Rate (μg/mL/day)Stability
27°CNot significantStable
37°C0.15Measurable degradation
50°C0.29Statistically significant degradation

Table 2: Latanoprost Concentration in Patient-Used Bottles

FormulationMean Percentage of Labeled ConcentrationConcentration Range (% of label claim)
Bimatoprost (Comparator)103.7%≥100%
Latanoprost88.1%20% to 250%

Experimental Protocols

Protocol 1: Forced Degradation Study of Latanoprost

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of Latanoprost standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Degradation: Treat the Latanoprost solution with an acid (e.g., 5 M HCl) and heat for a specified period (e.g., 4 hours).

    • Alkaline Degradation: Treat the Latanoprost solution with a base (e.g., 5 M NaOH) and heat for a specified period (e.g., 4 hours).

    • Oxidative Degradation: Treat the Latanoprost solution with an oxidizing agent (e.g., hydrogen peroxide) at a specific concentration.

    • Thermal Degradation: Expose the Latanoprost solution to elevated temperatures (e.g., 50°C, 70°C) for a defined duration.

    • Photodegradation: Expose the Latanoprost solution to UV light.

  • Neutralization: After the stress period, neutralize the acidic and alkaline samples with an appropriate base or acid, respectively.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as HPLC or LC-MS/MS.

  • Comparison: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Analysis of Latanoprost and its Degradation Products by HPLC

This protocol provides a general framework for the chromatographic analysis of Latanoprost.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is commonly used.

  • Chromatographic Conditions:

    • Column: A combination of chiral and cyano stationary phases can be used for effective separation of Latanoprost and its related substances.

    • Mobile Phase: A reverse-phase gradient elution is typically employed. The mobile phase composition should be optimized for the specific separation.

    • Detection: UV detection at 210 nm is suitable for Latanoprost.

  • Sample Preparation: Prepare samples by dissolving them in a suitable diluent and filtering them before injection.

  • Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). The LOQ should be sensitive enough to detect impurities at a reporting threshold of 0.1%.

Visualizations

Latanoprost_Degradation_Pathway Latanoprost Latanoprost (Isopropyl Ester Prodrug) Hydrolysis Hydrolysis (e.g., in cornea) Latanoprost->Hydrolysis Esterase Stress Stress Factors (Heat, Light, pH) Latanoprost->Stress Latanoprost_Acid Latanoprost Acid (Active Form) Hydrolysis->Latanoprost_Acid Oxidation Oxidation Latanoprost_Acid->Oxidation Keto_Latanoprost 15-keto-Latanoprost (Degradation Product) Oxidation->Keto_Latanoprost Other_Degradants Other Degradation Products Stress->Other_Degradants

Caption: Major degradation pathway of Latanoprost.

Experimental_Workflow_for_Degradation_Analysis cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Stress HPLC HPLC Analysis Acid->HPLC Base Base Stress Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS For structural elucidation Characterization Product Characterization LCMS->Characterization Sample Latanoprost Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Workflow for Latanoprost degradation analysis.

References

Lantanose A Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Lantanose A, an oligosaccharide isolated from the roots of Lantana camara.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude this compound extract?

A1: Crude extracts from Lantana camara are complex mixtures. Besides this compound, you can expect to find a variety of other compounds, including:

  • Other carbohydrates: Monosaccharides (e.g., glucose, fructose), disaccharides (e.g., sucrose), and other oligosaccharides.[1][2]

  • Glycosides: Various compounds linked to sugar moieties.[3]

  • Terpenoids: A large and diverse class of organic compounds produced by Lantana camara.[3]

  • Flavonoids: Polyphenolic compounds that are common in plant extracts.[3]

  • Saponins: A class of chemical compounds found in various plant species.[3]

  • Plant pigments and other polar compounds.

Q2: What is a general workflow for this compound purification?

A2: A typical purification workflow for this compound from a crude plant extract involves several stages designed to remove impurities of varying properties. The process generally starts with extraction, followed by one or more chromatographic steps.

LantanoseA_Purification_Workflow Start Crude Extract of Lantana camara Root ActivatedCharcoal Activated Charcoal Chromatography Start->ActivatedCharcoal Initial Cleanup Ultrafiltration Ultrafiltration ActivatedCharcoal->Ultrafiltration Size-Based Separation HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Ultrafiltration->HILIC High-Resolution Purification PurityAnalysis Purity Analysis (e.g., HPLC) HILIC->PurityAnalysis Quality Control End Pure this compound PurityAnalysis->End

Caption: A general experimental workflow for the purification of this compound.

Q3: How can I effectively remove monosaccharides and disaccharides from my this compound preparation?

A3: Activated charcoal chromatography is a highly effective method for separating oligosaccharides from smaller sugars. Monosaccharides and disaccharides have a lower affinity for activated charcoal and can be washed away with a low concentration of an organic solvent like ethanol (B145695), while oligosaccharides like this compound are retained and can be eluted with a higher ethanol concentration.[1][2][4][5]

Q4: What is the recommended method for high-resolution purification of this compound?

A4: For high-resolution purification to separate this compound from other closely related oligosaccharides, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is ideal for separating polar compounds like oligosaccharides.[6][7][8]

Q5: How should I store purified this compound to prevent degradation?

A5: While specific stability data for this compound is limited, based on general knowledge of oligosaccharides and similar compounds, it is recommended to store purified this compound as a lyophilized powder at -20°C or lower for long-term stability. For solutions, use a buffer with a pH between 5.0 and 7.0 and store at 4°C for short-term use.[9][10][11] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Initial Extraction
Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the plant material is finely ground to maximize surface area. Consider using a microwave-assisted extraction (MAE) technique, which has been shown to be efficient for extracting compounds from Lantana camara.[12]
Inappropriate Solvent The choice of solvent is critical. A mixture of chloroform (B151607) and methanol (B129727) (e.g., 60:40 v/v) can be effective for extracting a broad range of compounds, including oligosaccharides, from Lantana camara roots.[12]
Degradation During Extraction Avoid excessive heat during extraction. If using thermal methods, keep the temperature below 50-60°C.
Issue 2: Poor Separation of this compound from Other Sugars Using Activated Charcoal Chromatography
Possible Cause Troubleshooting Step
Incorrect Ethanol Gradient Optimize the ethanol gradient for elution. Start with a water wash to remove salts and very polar impurities, followed by a low concentration of ethanol (e.g., 5-10%) to elute monosaccharides and disaccharides. Gradually increase the ethanol concentration (e.g., 15-50%) to elute this compound and other oligosaccharides.[1][5][13]
Column Overloading The amount of crude extract loaded onto the activated charcoal column should not exceed its binding capacity. Reduce the sample load if you observe co-elution of impurities with this compound.
Channeling in the Column Ensure the activated charcoal is packed uniformly in the column to prevent channeling, which leads to poor separation.
Issue 3: Broad or Tailing Peaks in HILIC Purification
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase For HILIC, the mobile phase typically consists of a high percentage of acetonitrile (B52724) with a smaller amount of aqueous buffer. A typical starting condition could be 80-90% acetonitrile. A gradient with an increasing aqueous component is used to elute the oligosaccharides.[6][7][8]
Secondary Interactions with the Column The presence of residual silanols on the silica-based stationary phase can lead to peak tailing. Using an end-capped column or adding a small amount of a competing base to the mobile phase can mitigate this issue.
Sample Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Issue 4: Presence of Unknown Impurities in the Final Product
Possible Cause Troubleshooting Step
Co-elution with this compound If an impurity has a similar polarity to this compound, it may co-elute. Try adjusting the gradient steepness in your HILIC method or using a different stationary phase.
Degradation of this compound This compound may degrade during purification, especially if exposed to harsh pH conditions or high temperatures. Ensure all buffers are within a neutral to slightly acidic pH range and avoid heating the sample.[9][11] Potential degradation could involve hydrolysis of glycosidic bonds.
Contamination from Equipment or Solvents Ensure all glassware is thoroughly cleaned and use high-purity solvents for all chromatographic steps.

Data Presentation

Table 1: Comparison of Purification Techniques for Oligosaccharides (Adapted for this compound)

Technique Principle Typical Purity Achieved Advantages Disadvantages
Activated Charcoal Chromatography Adsorption80-95%[1][13]Cost-effective, good for initial cleanup and desalting.Lower resolution compared to other methods.
Ultrafiltration Size ExclusionN/A (used for desalting and removing large impurities)Removes proteins and other macromolecules.Does not separate oligosaccharides of similar sizes.
HILIC Partitioning>98%High resolution, excellent for separating polar compounds.More expensive, requires careful method development.

Table 2: Typical HILIC Parameters for Oligosaccharide Separation

Parameter Recommendation
Column Amide-bonded silica (B1680970) (e.g., XBridge Glycan BEH Amide)
Mobile Phase A Acetonitrile
Mobile Phase B Aqueous buffer (e.g., 100 mM ammonium (B1175870) formate, pH 4.4)[14]
Gradient Start with high %A (e.g., 85-95%), decrease to elute more polar compounds
Flow Rate 0.5 - 1.0 mL/min for analytical scale
Detection Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI)

Experimental Protocols

Protocol 1: Activated Charcoal Chromatography for Initial Cleanup
  • Column Preparation: Prepare a slurry of activated charcoal in water and pack it into a glass column. Equilibrate the column by washing with at least 5 column volumes of deionized water.

  • Sample Loading: Dissolve the crude Lantana camara root extract in a minimal amount of water and load it onto the column.

  • Washing: Wash the column with 3-5 column volumes of deionized water to remove salts and highly polar impurities.

  • Elution of Monosaccharides and Disaccharides: Elute the column with 5-10% (v/v) ethanol in water. Collect fractions and monitor by TLC or HPLC to ensure all smaller sugars are removed.

  • Elution of this compound: Elute this compound and other oligosaccharides using a stepwise or linear gradient of 15-50% (v/v) ethanol in water.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: Use a HILIC column suitable for carbohydrate analysis (e.g., an amide-bonded silica column).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: 100 mM Ammonium Formate, pH 4.4

  • Gradient:

    • 0-5 min: 85% A

    • 5-30 min: Linear gradient from 85% A to 60% A

    • 30-35 min: Hold at 60% A

    • 35-40 min: Return to 85% A

    • 40-50 min: Re-equilibration at 85% A

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Detection: ELSD or RI detector.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a purified this compound standard.[15][16]

Mandatory Visualizations

Troubleshooting_Logic Start Problem Encountered During Purification LowYield Low Yield? Start->LowYield PoorSeparation Poor Separation? Start->PoorSeparation Impurity Final Product Impure? Start->Impurity CheckExtraction Optimize Extraction (Solvent, Method) LowYield->CheckExtraction Yes CheckChroma Adjust Chromatography (Gradient, Loading) PoorSeparation->CheckChroma Yes CheckDegradation Investigate Degradation (pH, Temp) & Co-elution Impurity->CheckDegradation Yes

Caption: A logical troubleshooting workflow for this compound purification.

References

Latanoprost Technical Support Center: A Guide to Consistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure consistent and reliable results when working with Latanoprost (B1674536). This guide addresses common challenges, offers detailed experimental protocols, and presents key data to support your research.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during Latanoprost experiments, providing actionable solutions.

FAQ 1: Why am I observing inconsistent intraocular pressure (IOP) reduction in my animal models?

Inconsistent IOP reduction can stem from several factors, from procedural variations to biological differences. A subset of subjects, both human and animal, may be non-responsive to Latanoprost therapy.[1] The reported rate of non-responders in human patients ranges from 4.1% to 25%.[1]

  • Troubleshooting Steps:

    • Verify Compound Stability: Latanoprost is sensitive to temperature and light.[2][3] Ensure proper storage and handling procedures are followed (see FAQ 2).

    • Standardize Administration Technique: Topical administration to the eye requires a consistent volume and placement to ensure uniform absorption.

    • Monitor Subject Variability: Individual differences in physiology can lead to varied responses. It is crucial to include a sufficient number of subjects to account for biological variability and consider that some subjects may not respond to the treatment.

    • Consider Alternative Prostaglandin (B15479496) Analogs: In cases of non-responsiveness to Latanoprost, other prostaglandin analogs may still be effective, suggesting differences in FP receptor sensitivity.[1]

FAQ 2: What are the optimal storage and handling conditions for Latanoprost to ensure its stability?

The stability of Latanoprost is critical for obtaining reproducible results. It is susceptible to degradation from heat and light.[2][3]

  • Storage Recommendations:

    • Long-term Storage (API): Latanoprost active pharmaceutical ingredient (API) should be stored at -20°C to -10°C in a light-resistant, tightly sealed container.[4]

    • Unopened Ophthalmic Solution: Store refrigerated.

    • Opened Ophthalmic Solution: May be stored at room temperature (up to 25°C or 77°F) for up to 6 weeks, protected from light.[3][5]

  • Handling Precautions:

    • Avoid repeated freeze-thaw cycles.[4]

    • Protect from direct sunlight and UV radiation, as UVB radiation can cause rapid degradation.[2]

    • Once opened, the solution should be used within the recommended timeframe to ensure potency.[4]

FAQ 3: I am not observing the expected changes in the trabecular meshwork cells in my in vitro experiments. What could be the cause?

Latanoprost is known to reduce filamentous actin in human trabecular meshwork (hTMC) cells.[6] If you are not observing these effects, consider the following:

  • Troubleshooting Steps:

    • Cell Culture Conditions: Ensure your primary hTMC cultures are healthy and have not undergone excessive passaging, which can alter their responsiveness.

    • Drug Concentration and Incubation Time: Verify that the concentration of Latanoprost and the duration of treatment are appropriate to induce the desired cellular changes.

    • Active Form of the Drug: Latanoprost is an isopropyl ester prodrug that is hydrolyzed to its biologically active acid form by esterases in the cornea.[7][8] For in vitro experiments, using the active acid form of Latanoprost may be necessary to elicit a direct cellular response.

    • Assay Sensitivity: Confirm that your staining and imaging techniques for filamentous actin (e.g., fluorescent phalloidin (B8060827) staining) are optimized and sensitive enough to detect subtle changes.

Data Presentation

Latanoprost Stability Under Various Temperature Conditions

The following table summarizes the stability of Latanoprost at different temperatures, highlighting the time it takes for 10% degradation (t90).

Temperature (°C)Stability DurationTime for 10% Degradation (t90)Reference
4Stable for 30 daysNot reported within 30 days[2]
25Stable for 30 daysNot reported within 30 days[2]
37Degradation rate: 0.15 µg/mL/dayNot explicitly stated[5][9]
50t90 of 8.25 days8.25 days[2]
70t90 of 1.32 days1.32 days[2]
Comparative Stability of Prostaglandin Analogs

This table provides a comparison of the thermal stability of Latanoprost with other prostaglandin analogs.

CompoundStability at 27°CStability at 37°CStability at 50°CReference
BimatoprostStableStableStable[5][9]
LatanoprostStableDegradesDegrades[5][9]
TravoprostStableStableDegrades[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Latanoprost Quantification

This protocol outlines a general method for determining the concentration of Latanoprost, adapted from published stability studies.[2]

  • Objective: To quantify the concentration of Latanoprost in a solution to assess its stability.

  • Materials:

    • Latanoprost stock solution

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (specific composition to be optimized based on the column and system)

    • Diluent

  • Procedure:

    • Standard Curve Preparation: Prepare a series of Latanoprost solutions of known concentrations by serial dilution of the stock solution.

    • Sample Preparation: Dilute the experimental samples to fall within the range of the standard curve.

    • HPLC Analysis:

      • Inject a fixed volume of each standard and sample onto the HPLC column.

      • Run the HPLC system under isocratic or gradient conditions to separate Latanoprost from any degradation products.

      • Detect Latanoprost using a UV detector at an appropriate wavelength.

    • Data Analysis:

      • Generate a standard curve by plotting the peak area against the concentration of the standards.

      • Determine the concentration of Latanoprost in the experimental samples by interpolating their peak areas from the standard curve.

Visualizations

Latanoprost Mechanism of Action Signaling Pathway

Latanoprost_Mechanism cluster_cornea Cornea cluster_aqueous_outflow Aqueous Humor Outflow Pathways Latanoprost_Prodrug Latanoprost (Isopropyl Ester Prodrug) Esterases Corneal Esterases Latanoprost_Prodrug->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Biologically Active) Esterases->Latanoprost_Acid FP_Receptor Prostaglandin F (FP) Receptor Latanoprost_Acid->FP_Receptor Binds to Ciliary_Muscle Ciliary Muscle FP_Receptor->Ciliary_Muscle Activates ECM_Remodeling Extracellular Matrix Remodeling Ciliary_Muscle->ECM_Remodeling Induces Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Intraocular Pressure (IOP) Reduction Uveoscleral_Outflow->IOP_Reduction

Caption: Latanoprost's mechanism for reducing intraocular pressure.

Latanoprost Experimental Workflow for Stability Testing

Latanoprost_Stability_Workflow start Start: Latanoprost Sample Preparation stress_conditions Exposure to Stress Conditions (Temperature, Light) start->stress_conditions sampling Sample Collection at Time Intervals stress_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_processing Data Processing and Concentration Calculation hplc_analysis->data_processing end End: Determine Degradation Rate data_processing->end

Caption: Workflow for assessing the stability of Latanoprost.

Troubleshooting Logic for Inconsistent Latanoprost Results

Troubleshooting_Logic start Inconsistent Results Observed check_stability Is Latanoprost stored and handled correctly? start->check_stability correct_storage Implement proper storage (-20°C to -10°C, protect from light) check_stability->correct_storage No check_protocol Is the experimental protocol standardized? check_stability->check_protocol Yes re_evaluate Re-evaluate Experiment correct_storage->re_evaluate standardize_protocol Standardize administration, dosage, and timing check_protocol->standardize_protocol No check_responsiveness Is there evidence of subject non-responsiveness? check_protocol->check_responsiveness Yes standardize_protocol->re_evaluate increase_sample_size Increase sample size and consider alternative compounds check_responsiveness->increase_sample_size Yes check_responsiveness->re_evaluate No, results now consistent increase_sample_size->re_evaluate

Caption: A logical approach to troubleshooting inconsistent Latanoprost results.

References

Addressing batch-to-batch variability of Lantanose A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues with Lantanose A, particularly concerning batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent between different batches. What are the potential causes?

Batch-to-batch variability can arise from several factors, ranging from the physicochemical properties of the compound to procedural inconsistencies in your experiment.[1][2][3] The primary sources of variability typically fall into three categories: compound integrity, experimental procedure, and data analysis.

A logical approach to troubleshooting this issue is to systematically investigate each of these areas. The following decision tree can guide you through this process.

G start Inconsistent Results Observed check_purity Step 1: Verify Compound Identity & Purity start->check_purity purity_ok Purity & Identity Confirmed? check_purity->purity_ok purity_fail Contact Supplier for Replacement/Analysis purity_ok->purity_fail No check_solubility Step 2: Assess Compound Solubility & Stability purity_ok->check_solubility Yes solubility_ok Soluble & Stable in Assay Buffer? check_solubility->solubility_ok solubility_fail Optimize Solubilization Protocol (see FAQ #4) solubility_ok->solubility_fail No check_bioactivity Step 3: Standardize Bioactivity Assay solubility_ok->check_bioactivity Yes bioactivity_ok Consistent with Positive Control? check_bioactivity->bioactivity_ok bioactivity_fail Troubleshoot Assay Protocol (see FAQ #3) bioactivity_ok->bioactivity_fail No check_exp Step 4: Review Experimental Protocol bioactivity_ok->check_exp Yes exp_ok Protocol Followed Consistently? check_exp->exp_ok exp_fail Standardize Pipetting, Cell Passage, etc. exp_ok->exp_fail No end Problem Resolved exp_ok->end Yes G cluster_0 This compound Signaling Pathway Lantanose_A This compound PKZ Protein Kinase Z (Active) Lantanose_A->PKZ Inhibits TFY Transcription Factor Y (TFY) Lantanose_A->TFY Promotes Degradation via pPKZ_Sub Phosphorylated Substrate PKZ->pPKZ_Sub Phosphorylates Cellular_Response Cellular Response pPKZ_Sub->Cellular_Response Ub Ubiquitination & Degradation TFY->Ub Target_Gene TFY Target Gene Expression TFY->Target_Gene Activates Target_Gene->Cellular_Response

References

Lantanose A In Vivo Sample Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of Lantanose A for in vivo studies. The following information is designed to address common challenges and provide clear, actionable protocols to ensure the successful and reproducible administration of this compound in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is an oligosaccharide that has been isolated from the root of Lantana camara.[1] As an oligosaccharide, it is expected to be a water-soluble compound. This is a critical factor in determining the appropriate solvent and preparation method for in vivo administration.

Q2: What is the most appropriate vehicle for administering this compound in vivo?

A2: For water-soluble compounds like this compound, aqueous solutions are the preferred vehicle.[2] The most common and well-tolerated vehicles for intravenous, intraperitoneal, or oral administration are sterile isotonic solutions such as normal saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).[2] These vehicles are less likely to cause tissue irritation.[2]

Q3: How should I sterilize the this compound solution before administration?

A3: Since this compound is a carbohydrate, it may be sensitive to high temperatures. Therefore, heat sterilization methods like autoclaving are not recommended as they could potentially degrade the compound. The preferred method for sterilizing solutions containing heat-labile compounds is sterile filtration.[3] This involves passing the solution through a 0.22 µm filter to effectively remove microorganisms.[3]

Q4: What is a typical dosage range for oligosaccharides in animal studies?

A4: The optimal dosage of this compound must be determined experimentally. However, published studies on other oligosaccharides in various animal models can provide a starting point. Dosages can range widely, from 100-500 mg/kg in poultry and shrimp to 0.8-8 g/kg for mice in some studies.[1][4] For initial studies, a dose-response experiment is recommended to identify the effective and non-toxic concentration range.

Q5: Are there any potential toxicity concerns with compounds from Lantana camara?

A5: Yes, the Lantana camara plant is known to contain various compounds, some of which may have toxic properties. While this compound itself is an oligosaccharide, it is crucial to ensure the purity of the sample and that it is free from other potentially toxic phytochemicals from the plant. It is recommended to start with lower doses and carefully monitor the animals for any signs of toxicity.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation or cloudiness observed in the solution after preparation. The concentration of this compound exceeds its solubility limit in the chosen vehicle, or there are impurities in the sample.- Prepare a less concentrated solution.- Ensure the this compound sample is of high purity.- Gently warm the solution to aid dissolution, but avoid high temperatures.
Animals show signs of irritation at the injection site. The pH or osmolarity of the prepared solution is not physiologically compatible.- Use an isotonic vehicle like PBS or 0.9% saline.[2]- Measure the pH of the final solution and adjust to a physiological range (pH 7.2-7.4) if necessary.
Inconsistent results between experimental groups. - Inaccurate dosing due to improper solution preparation.- Degradation of this compound in the solution.- Variability in the purity of the this compound sample.- Ensure this compound is fully dissolved and the solution is homogenous before administration.- Prepare fresh solutions for each experiment to minimize the risk of degradation.- Use a consistent and high-purity source of this compound for all studies.
No observable effect at the administered dose. - The dose is too low.- Poor bioavailability depending on the route of administration.- Conduct a dose-escalation study to find the effective dose range.- Consider alternative routes of administration (e.g., if oral administration is ineffective, consider intraperitoneal injection).

Quantitative Data Summary

The following table provides a summary of key quantitative parameters relevant to the preparation of this compound for in vivo studies.

ParameterValue/RangeNotes
This compound Type Oligosaccharide[1]Expected to be water-soluble.
Recommended Vehicle 0.9% Saline or PBSIsotonic and well-tolerated for in vivo use.[2]
Sterilization Method Sterile FiltrationUse a 0.22 µm pore size filter.[3]
Example Dosage Ranges (from other oligosaccharides) 100 mg/kg - 8 g/kgHighly dependent on the specific compound and animal model.[1][4]
pH of Vehicle 7.2 - 7.4For PBS, to ensure physiological compatibility.

Detailed Experimental Protocol: Preparation of this compound for In Vivo Administration

This protocol outlines the steps for preparing a sterile solution of this compound for administration to small animals (e.g., mice) via intraperitoneal injection.

Materials:

  • This compound (high purity)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 15 mL conical tubes

  • Vortex mixer

  • Analytical balance

  • Sterile syringes

  • Sterile 0.22 µm syringe filters

Procedure:

  • Determine the Required Concentration: Based on the desired dose (e.g., 100 mg/kg) and the average weight of the animals, calculate the required concentration of the this compound solution. For example, for a 25g mouse receiving a 100 mg/kg dose in a 100 µL injection volume, the concentration would be 25 mg/mL.

  • Weighing this compound: Accurately weigh the required amount of this compound using an analytical balance and place it into a sterile 15 mL conical tube.

  • Dissolution: Add the calculated volume of sterile PBS to the conical tube. For example, to make 1 mL of a 25 mg/mL solution, add 1 mL of PBS.

  • Mixing: Tightly cap the tube and vortex at medium speed until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.

  • Sterile Filtration:

    • Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.

    • Draw the this compound solution into the syringe.

    • Carefully push the plunger to filter the solution into a new sterile, labeled tube. This step should be performed in a laminar flow hood to maintain sterility.

  • Final Preparation and Administration:

    • The sterile this compound solution is now ready for administration.

    • Use appropriate sterile syringes and needles for the intended route of administration.

    • A vehicle-only control group (receiving sterile PBS) should be included in the experiment.

  • Storage: If not for immediate use, store the sterile solution at 2-8°C. It is recommended to prepare fresh solutions for each experiment to ensure stability.

Visualizations

Lantanose_A_Preparation_Workflow cluster_prep Preparation Phase cluster_sterile Sterilization Phase cluster_admin Administration Phase weigh 1. Weigh this compound add_pbs 2. Add Sterile PBS weigh->add_pbs dissolve 3. Vortex to Dissolve add_pbs->dissolve draw 4. Draw Solution into Syringe dissolve->draw filter 5. Filter through 0.22 µm Filter draw->filter collect 6. Collect Sterile Solution filter->collect administer 7. Administer to Animal Model collect->administer control Administer Vehicle to Control Group collect->control Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Corrective Actions start Issue Encountered precipitation Precipitation in Solution start->precipitation irritation Injection Site Irritation start->irritation inconsistency Inconsistent Results start->inconsistency check_solubility Check Solubility / Purity precipitation->check_solubility check_vehicle Use Isotonic Vehicle / Check pH irritation->check_vehicle check_protocol Review Dosing Protocol / Prepare Fresh inconsistency->check_protocol

References

Technical Support Center: Enhancing Lantanose A Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Lantanose A.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the potential reasons for this?

A1: Low oral bioavailability of this compound is likely attributable to one or a combination of the following factors, which are common for flavonoid compounds:

  • Poor Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1]

  • Low Intestinal Permeability: The molecular properties of this compound might hinder its passage across the intestinal epithelium.

  • Extensive First-Pass Metabolism: this compound may be significantly metabolized in the enterocytes (intestinal cells) and the liver before it reaches systemic circulation. Key enzymes involved in the metabolism of flavonoids include Cytochrome P450s and UDP-glucuronosyltransferases (UGTs).

  • Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) located on the apical side of enterocytes, which actively pump the compound back into the intestinal lumen.

  • Gastrointestinal Degradation: The compound might be unstable in the harsh acidic or enzymatic environment of the stomach and intestines.

Q2: How can we determine if poor solubility or poor permeability is the primary reason for the low bioavailability of this compound?

A2: The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[2][1] To classify this compound, you would need to conduct the following key experiments:

  • Solubility Studies: Determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

  • Permeability Assays: An in vitro Caco-2 cell permeability assay is the standard method to assess the intestinal permeability of a compound. This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Based on the results, this compound can be categorized, which will guide the selection of an appropriate bioavailability enhancement strategy.

Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[3][4][5] These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, thereby enhancing its dissolution rate.[2][4] Nanosuspensions are a common application of this principle.[6]

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can create an amorphous form of the drug, which is more soluble than its crystalline form.[3][1]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[3][4]

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of this compound by encapsulating the poorly soluble drug molecule within a hydrophilic shell.[3]

Q4: Can chemical modification of this compound improve its bioavailability?

A4: Yes, chemical modification is a viable strategy. Two common approaches include:

  • Prodrug Synthesis: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For this compound, a more water-soluble promoiety could be attached, which is later cleaved enzymatically in vivo to release the active drug. Phosphate esters are a common choice to enhance aqueous solubility.[2]

  • Glycosylation: While flavonoid glycosides are generally less readily absorbed than their aglycone counterparts, specific glycosylation patterns can sometimes improve solubility and alter metabolic pathways, potentially leading to higher overall bioavailability.[7]

Troubleshooting Guides

Guide 1: Troubleshooting Low and Variable this compound Concentrations in Pharmacokinetic Studies
Symptom Possible Cause Troubleshooting Steps
Low Cmax and AUC Poor dissolution of the administered formulation.1. Verify the solubility of this compound in the vehicle used for administration. 2. Consider pre-dissolving this compound in a small amount of an organic solvent before dispersing it in the aqueous vehicle. 3. Employ a solubility-enhancing formulation (e.g., nanosuspension, SEDDS).
High first-pass metabolism.1. Co-administer this compound with known inhibitors of relevant metabolic enzymes (e.g., piperine (B192125) for CYP3A4). 2. Conduct an in vitro metabolism study using liver microsomes or S9 fractions to identify the primary metabolic pathways.
High variability in plasma concentrations between subjects Inconsistent oral dosing.1. Ensure accurate and consistent administration volume and technique for all animals. 2. For suspension formulations, ensure homogeneity by vortexing immediately before each administration.
Food effects on absorption.1. Standardize the fasting period for all animals before dosing. 2. Conduct a food-effect study to determine if the presence of food significantly alters this compound absorption.
Guide 2: Troubleshooting Caco-2 Permeability Assays for this compound
Symptom Possible Cause Troubleshooting Steps
Low Apparent Permeability (Papp) Value This compound is a substrate for efflux transporters (e.g., P-gp).1. Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral Papp value in the presence of the inhibitor suggests efflux is occurring.
Low solubility of this compound in the transport buffer.1. Measure the concentration of this compound in the donor compartment at the beginning and end of the experiment to ensure it remains in solution. 2. If solubility is an issue, consider adding a small, non-toxic concentration of a solubilizing agent (e.g., BSA, cyclodextrin) to the transport buffer.
High variability in Papp values between wells Inconsistent Caco-2 cell monolayer integrity.1. Measure the transepithelial electrical resistance (TEER) of each monolayer before and after the experiment to ensure integrity. Discard data from wells with compromised monolayers. 2. Use a marker of paracellular transport (e.g., Lucifer yellow) to confirm monolayer tightness.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 50 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension50 ± 122.0250 ± 60100
Micronized Suspension120 ± 251.5750 ± 150300
Nanosuspension350 ± 701.02200 ± 450880
Solid Dispersion450 ± 951.03100 ± 6201240
SEDDS600 ± 1100.54500 ± 8001800

Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers using a voltmeter. Only use monolayers with TEER values > 250 Ω·cm².

  • Preparation of Dosing Solution: Prepare a solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Permeability Experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment. c. Incubate at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the Transwell® membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.

Protocol 2: Pharmacokinetic Study in Rodents
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation and Administration: Prepare the this compound formulation (e.g., aqueous suspension, SEDDS) and administer a single dose via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Mandatory Visualizations

flavonoid_absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Vein (to Liver) This compound This compound Lantanose A_in This compound This compound->Lantanose A_in Passive/Active Transport Metabolites Metabolites Lantanose A_in->Metabolites Phase I/II Metabolism (e.g., UGTs, CYPs) Pgp_efflux P-glycoprotein Lantanose A_in->Pgp_efflux Efflux Lantanose A_circ This compound Lantanose A_in->Lantanose A_circ Absorption Metabolites_circ Metabolites Metabolites->Metabolites_circ Pgp_efflux->this compound

Caption: General absorption and metabolism pathway of a flavonoid like this compound in an enterocyte.

bioavailability_workflow cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Solubility Assay (pH 1.2, 4.5, 6.8) formulation_dev Select & Develop Strategy (e.g., Nanosuspension, SEDDS) solubility->formulation_dev permeability Caco-2 Permeability Assay permeability->formulation_dev metabolism Liver Microsome Stability Assay metabolism->formulation_dev pk_study Rodent Pharmacokinetic Study formulation_dev->pk_study data_analysis Calculate PK Parameters (Cmax, Tmax, AUC) pk_study->data_analysis

Caption: Experimental workflow for assessing and improving this compound bioavailability.

Caption: Decision tree for selecting a bioavailability enhancement strategy for this compound.

References

Validation & Comparative

Validating the Biological Activity of Lantanose A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of Lantanose A, an oligosaccharide isolated from Lantana camara. Due to the limited availability of published data on the specific biological activities of isolated this compound, this guide will leverage data on crude extracts of Lantana camara and compare it with a well-characterized bioactive compound from the same plant, Verbascoside. This approach allows for an objective assessment of the potential activities of this compound and provides a roadmap for its systematic validation.

Introduction to this compound and Verbascoside

This compound is an oligosaccharide that has been identified in the roots of Lantana camara.[1][2] While the genus Lantana is known for a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties, specific data on the isolated this compound is scarce in publicly available literature.[3][4][5]

Verbascoside, a phenylpropanoid glycoside also found in Lantana camara, is a well-studied compound with proven anti-inflammatory and antibacterial effects. Its established biological profile and known mechanisms of action make it an ideal comparator for evaluating the potential therapeutic efficacy of this compound.

Comparative Biological Activity

This section presents available quantitative data for the biological activities of Lantana camara extracts (which contain this compound) and purified Verbascoside. It is important to note that the activity of the extracts cannot be solely attributed to this compound.

Anti-inflammatory Activity
Compound/ExtractAssayTest SystemIC50 / InhibitionReference
Lantana camara leaf extractEgg Albumin DenaturationIn vitro5.42% inhibition at 2000 ppm
Lantana camara flower extractEgg Albumin DenaturationIn vitro4.52% inhibition at 2000 ppm
Lantana camara leaf extractProtein DenaturationIn vitroIC50: 223.85 ppm
VerbascosideNitric Oxide ProductionLPS-stimulated RAW 264.7 cellsIC50: 14.2 µg/mL
Diclofenac (Standard)Egg Albumin DenaturationIn vitro15.14% inhibition at 2000 ppm
Antibacterial Activity
Compound/ExtractBacterial StrainMIC (Minimum Inhibitory Concentration)Reference
Lantana camara leaf extractStaphylococcus aureus21.7 mm (zone of inhibition)
Lantana camara leaf extractPseudomonas aeruginosa20 mm (zone of inhibition)
Lantana camara leaf extractProteus vulgaris128 µg/mL
Lantana camara leaf extractVibrio cholerae128 µg/mL
VerbascosideStaphylococcus aureus32 - 63 µg/mL
VerbascosideStreptococcus pyogenes62 µg/mL
VerbascosidePseudomonas aeruginosa625 - 2500 µg/mL

Experimental Protocols

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

This assay is a widely used method to screen for anti-inflammatory activity. Protein denaturation is a key event in inflammation, and the ability of a compound to prevent it is indicative of its anti-inflammatory potential.

Protocol:

  • Preparation of Test Solutions: Prepare various concentrations of this compound, Verbascoside, and a standard anti-inflammatory drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., phosphate-buffered saline, PBS).

  • Reaction Mixture: To 2.8 ml of PBS (pH 6.4), add 0.2 ml of egg albumin (from fresh hen's egg) and 2 ml of the test or standard solution.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Antibacterial Activity: Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial twofold dilutions of this compound and Verbascoside in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Validating Biological Activity

experimental_workflow cluster_extraction Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis Isolation of this compound Isolation of this compound Anti-inflammatory Assay Anti-inflammatory Assay Isolation of this compound->Anti-inflammatory Assay Antibacterial Assay Antibacterial Assay Isolation of this compound->Antibacterial Assay Procurement of Verbascoside Procurement of Verbascoside Procurement of Verbascoside->Anti-inflammatory Assay Procurement of Verbascoside->Antibacterial Assay Determine IC50 Determine IC50 Anti-inflammatory Assay->Determine IC50 Determine MIC Determine MIC Antibacterial Assay->Determine MIC Comparative Analysis Comparative Analysis Determine IC50->Comparative Analysis Determine MIC->Comparative Analysis

Caption: Workflow for the validation of this compound's biological activity.

Anti-inflammatory Signaling Pathway of Verbascoside

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates TAK1 TAK1 TLR4->TAK1 activates JNK JNK TAK1->JNK activates AP1 AP-1 JNK->AP1 activates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) AP1->iNOS_COX2 induces expression Verbascoside Verbascoside SHP1 SHP-1 Verbascoside->SHP1 activates SHP1->TAK1 inhibits

Caption: Verbascoside's inhibition of the pro-inflammatory TAK-1/JNK/AP-1 pathway.

Conclusion and Future Directions

While extracts of Lantana camara show promising anti-inflammatory and antibacterial activities, there is a clear need for further research to isolate and characterize the bioactivity of this compound. The comparative data presented here for Verbascoside, a known bioactive constituent of the same plant, provides a benchmark for future studies.

Researchers are encouraged to:

  • Isolate this compound in sufficient quantities for comprehensive biological testing.

  • Perform a battery of in vitro and in vivo assays to determine its specific anti-inflammatory and antibacterial efficacy and to elucidate its mechanism of action.

  • Conduct structure-activity relationship studies to understand the key chemical features responsible for its biological activity.

By systematically validating the biological activity of this compound, the scientific community can unlock its potential as a novel therapeutic agent.

References

A Comparative Analysis of the Bioactivities of Lantanose A and Lantadene A

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivities of two compounds isolated from Lantana camara: Lantanose A and Lantadene A. The aim is to furnish researchers, scientists, and drug development professionals with a concise summary of the current scientific evidence, focusing on quantitative data and experimental methodologies.

While extensive research has been conducted on the various biological effects of Lantadene A, a pentacyclic triterpenoid, there is a significant lack of available data regarding the bioactivity of this compound, an oligosaccharide also found in Lantana camara. This guide reflects the current state of knowledge, presenting the detailed bioactivity profile of Lantadene A and highlighting the existing data gap for this compound.

Quantitative Bioactivity Data

The following table summarizes the quantitative data available for the bioactivity of Lantadene A. No quantitative bioactivity data for this compound has been found in the reviewed scientific literature.

Table 1: Bioactivity of Lantadene A

Bioactivity AssayTest SystemResult (IC₅₀)Reference Compound (IC₅₀)
Antioxidant Activity
DPPH Radical ScavengingIn vitro6.574 mg/mLBHT (0.0270 mg/mL)
Nitric Oxide ScavengingIn vitro98.00 µg/mLBHT (75.00 µg/mL)
Superoxide (B77818) Anion Radical ScavengingIn vitro (NBT assay)2.506 mg/mLAscorbic acid (1.025 mg/mL)
Ferrous Ion ChelatingIn vitro0.470 mg/mLEDTA (0.001 mg/mL)
Cytotoxicity
Antifungal Activity (MIC)Fusarium subglutinans0.63 mg/mLNot specified
Antifungal Activity (MIC)Fusarium semitectum0.63 mg/mLNot specified
Cytotoxicity against Macrophage CellsRaw 264.7 cells84.2 µg/mLNot specified

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for the key experiments cited for Lantadene A are provided below.

1. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay evaluates the free radical scavenging capacity of a compound. A solution of DPPH in methanol (B129727) is mixed with various concentrations of the test compound (Lantadene A). The reduction of the DPPH radical by the antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically at a specific wavelength (typically around 517 nm). The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

  • Nitric Oxide Scavenging Assay: This method assesses the ability of a compound to inhibit nitric oxide radicals. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The nitrite ions are then quantified by the Griess reagent. The test compound's ability to scavenge nitric oxide is measured by the decrease in nitrite ion concentration, determined spectrophotometrically.

  • Superoxide Anion Radical Scavenging Assay (NBT Assay): This assay is based on the reduction of nitroblue tetrazolium (NBT). Superoxide radicals are generated in a phenazine (B1670421) methosulfate-NADH system and reduce NBT to a purple formazan (B1609692). The absorbance of the formazan is measured at 560 nm. The decrease in absorbance in the presence of the test compound indicates its superoxide radical scavenging activity.

  • Ferrous Ion Chelating Assay: This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺). The method involves the addition of the test compound to a solution of ferrous chloride. The remaining ferrous ions are reacted with ferrozine (B1204870) to form a red-colored complex. The absorbance of this complex is measured at 562 nm. A decrease in the red color indicates the chelating activity of the test compound.

2. Cytotoxicity Assays

  • Antifungal Activity (Microdilution Method): The minimum inhibitory concentration (MIC) of Lantadene A against fungal species such as Fusarium subglutinans and F. semitectum is determined using a microdilution method. Serial dilutions of Lantadene A are prepared in a suitable broth medium in microtiter plates. A standardized inoculum of the fungal spores is added to each well. The plates are incubated under appropriate conditions, and the lowest concentration of the compound that inhibits visible fungal growth is recorded as the MIC.

  • Cytotoxicity against Macrophage Cells (MTT Assay): The cytotoxicity of Lantadene A against a cell line, such as Raw 264.7 macrophage cells, is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of Lantadene A. After an incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductase convert MTT into a purple formazan product. The formazan is then dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated from the dose-response curve.

Visualizing Experimental Workflow: Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant activity of a compound like Lantadene A.

G cluster_assays In Vitro Antioxidant Assays DPPH DPPH Radical Scavenging Data IC50 Determination DPPH->Data NO Nitric Oxide Scavenging NO->Data Superoxide Superoxide Anion Scavenging Superoxide->Data Chelating Ferrous Ion Chelating Chelating->Data Compound Test Compound (Lantadene A) Compound->DPPH Compound->NO Compound->Superoxide Compound->Chelating Conclusion Assessment of Antioxidant Potential Data->Conclusion

Caption: Workflow for In Vitro Antioxidant Activity Assessment.

Conclusion

The available scientific literature provides a substantial body of evidence for the bioactivities of Lantadene A, particularly its antioxidant and cytotoxic properties. The quantitative data presented in this guide offers a basis for comparing its potency across different assays. In stark contrast, there is a clear absence of research on the biological activities of this compound. This represents a significant knowledge gap and an opportunity for future research to explore the potential therapeutic properties of this oligosaccharide from Lantana camara. Further investigation is warranted to isolate this compound and systematically evaluate its bioactivity profile, which would allow for a direct and meaningful comparison with Lantadene A.

A Comparative Analysis of Latanoprost and Latanoprostene Bunod for the Treatment of Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prostaglandin (B15479496) analogs used in the management of open-angle glaucoma and ocular hypertension: Latanoprost (B1674536) and the novel nitric oxide-donating prostaglandin F2α analog, Latanoprostene bunod. The information presented is intended to support research and development efforts in ophthalmology by providing a comprehensive overview of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data from key clinical trials.

Executive Summary

Latanoprost has long been a cornerstone in the first-line treatment of elevated intraocular pressure (IOP), primarily by enhancing the uveoscleral outflow of aqueous humor. Latanoprostene bunod, a more recently developed therapeutic agent, offers a dual mechanism of action. Upon administration, it metabolizes into latanoprost acid and a nitric oxide (NO)-donating moiety. This dual action targets both the uveoscleral and the trabecular meshwork outflow pathways, leading to a more pronounced reduction in IOP compared to Latanoprost alone. Clinical studies have consistently demonstrated the superior IOP-lowering efficacy of Latanoprostene bunod with a comparable safety profile to Latanoprost.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials comparing the performance of Latanoprostene bunod and Latanoprost.

Table 1: Comparative Efficacy in Intraocular Pressure (IOP) Reduction
Clinical TrialDrug/DosageMean Baseline IOP (mmHg)Mean IOP Reduction from BaselinePercentage IOP ReductionStudy Duration
VOYAGER Study Latanoprostene bunod 0.024%25.18.0 - 9.0 mmHg~32%28 Days
Latanoprost 0.005%25.17.0 - 8.0 mmHg~28%28 Days
APOLLO Study Latanoprostene bunod 0.024%26.77.6 - 9.1 mmHg28.5% - 34.1%3 Months
Timolol 0.5% (Comparator)26.56.3 - 7.8 mmHg23.8% - 29.4%3 Months
LUNAR Study Latanoprostene bunod 0.024%26.67.5 - 9.0 mmHg28.2% - 33.8%3 Months
Timolol 0.5% (Comparator)26.46.8 - 7.8 mmHg25.8% - 29.5%3 Months
JUPITER Study Latanoprostene bunod 0.024%19.64.3 - 5.1 mmHg22.0% - 26.3%12 Months

Note: Data is compiled from published results of the respective clinical trials. The VOYAGER study directly compared Latanoprostene bunod to Latanoprost. The APOLLO and LUNAR studies used Timolol as a comparator, which is a standard treatment for glaucoma. The JUPITER study was a long-term safety and efficacy study of Latanoprostene bunod.

Table 2: Comparative Safety and Tolerability - Common Ocular Adverse Events
Adverse EventLatanoprostene bunod 0.024% (Incidence)Latanoprost 0.005% (Incidence)
Conjunctival Hyperemia5-15%5-15%
Eye Irritation5-10%5-10%
Eye Pain3-5%1-2%
Instillation Site Pain2-4%<1%
Eyelash Growth~10%~10%
Iris Hyperpigmentation<2%<2%

Note: Incidence rates are approximate and can vary between studies. The safety profiles are generally similar, with some studies reporting slightly higher incidences of eye irritation and pain with Latanoprostene bunod.

Mechanisms of Action

Latanoprost and Latanoprostene bunod both lower IOP by increasing the outflow of aqueous humor from the eye. However, they achieve this through distinct and, in the case of Latanoprostene bunod, complementary pathways.

Latanoprost Signaling Pathway

Latanoprost is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the cornea. Latanoprost acid is a selective agonist of the prostaglandin F2α (FP) receptor. Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, which in turn increases the uveoscleral outflow of aqueous humor.

G cluster_cornea Cornea cluster_ciliary Ciliary Muscle Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Active) Esterases->Latanoprost_Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Agonist Binding ECM_Remodeling Extracellular Matrix Remodeling FP_Receptor->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Caption: Latanoprost Mechanism of Action.

Latanoprostene Bunod Dual Signaling Pathway

Latanoprostene bunod is also a prodrug that undergoes hydrolysis in the eye. This process yields two active metabolites: latanoprost acid and butanediol (B1596017) mononitrate. The latanoprost acid component follows the same pathway as described above, increasing uveoscleral outflow. Simultaneously, butanediol mononitrate is metabolized to release nitric oxide (NO). NO activates the soluble guanylate cyclase (sGC) pathway in the trabecular meshwork, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation of the trabecular meshwork cells. This relaxation increases the outflow of aqueous humor through the conventional (trabecular) pathway.

G cluster_uveoscleral Uveoscleral Pathway cluster_trabecular Trabecular Pathway LBN Latanoprostene Bunod (Prodrug) Metabolism Corneal Esterases LBN->Metabolism Hydrolysis Latanoprost_Acid Latanoprost Acid Metabolism->Latanoprost_Acid BDMN Butanediol Mononitrate Metabolism->BDMN FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Uveoscleral_Outflow Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow NO Nitric Oxide (NO) BDMN->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Increased cGMP sGC->cGMP TM_Relaxation Trabecular Meshwork Relaxation cGMP->TM_Relaxation Trabecular_Outflow Increased Trabecular Outflow TM_Relaxation->Trabecular_Outflow

Caption: Latanoprostene Bunod Dual Mechanism.

Experimental Protocols

The following sections outline the generalized methodologies for the key clinical trials cited in this guide. For complete and detailed protocols, it is recommended to consult the original publications and clinical trial registrations.

VOYAGER Study Protocol
  • Objective: To compare the IOP-lowering efficacy and safety of different concentrations of Latanoprostene bunod with Latanoprost 0.005%.[1]

  • Study Design: A Phase 2, randomized, investigator-masked, parallel-group, dose-ranging study.[1]

  • Participants: Patients with open-angle glaucoma or ocular hypertension.

  • Intervention: Patients were randomized to receive one of four concentrations of Latanoprostene bunod (0.006%, 0.012%, 0.024%, or 0.040%) or Latanoprost 0.005%, administered once daily in the evening for 28 days.[1]

  • Primary Efficacy Endpoint: The primary outcome was the reduction in mean diurnal IOP at day 28.[1]

  • Key Procedures:

    • Screening and Washout: Eligible patients underwent a washout period for any existing IOP-lowering medications.

    • Baseline Visit: Baseline IOP was measured at multiple time points (e.g., 8 AM, 12 PM, 4 PM) to establish a diurnal curve.

    • Randomization and Treatment: Patients were randomly assigned to a treatment group and instructed on the self-administration of the eye drops.

    • Follow-up Visits: IOP was measured at the same time points as baseline on days 7, 14, and 28.[1]

    • Safety Assessments: Ocular and systemic adverse events were monitored and recorded throughout the study.

APOLLO and LUNAR Studies Protocol
  • Objective: To evaluate the IOP-lowering efficacy and safety of Latanoprostene bunod 0.024% compared to Timolol maleate (B1232345) 0.5%.

  • Study Design: Two independent Phase 3, randomized, multicenter, double-masked, parallel-group, non-inferiority trials.

  • Participants: Patients with open-angle glaucoma or ocular hypertension.

  • Intervention: Patients were randomized in a 2:1 ratio to receive either Latanoprostene bunod 0.024% once daily in the evening and a placebo in the morning, or Timolol 0.5% twice daily. The treatment duration was 3 months.

  • Primary Efficacy Endpoint: The primary endpoint was the mean IOP in the study eye at nine time points over the 3-month period (8 AM, 12 PM, and 4 PM at week 2, week 6, and month 3).

  • Key Procedures:

    • Inclusion/Exclusion Criteria: Patients meeting specific IOP and visual field criteria were enrolled.

    • Randomization and Blinding: Patients and investigators were masked to the treatment allocation.

    • Treatment Administration: Patients self-administered the assigned eye drops for 3 months.

    • Efficacy and Safety Evaluations: IOP measurements and safety assessments were conducted at baseline and at all follow-up visits.

JUPITER Study Protocol
  • Objective: To assess the long-term safety and efficacy of Latanoprostene bunod 0.024% in Japanese patients.

  • Study Design: A Phase 3, multicenter, open-label, single-arm study.

  • Participants: Japanese patients with open-angle glaucoma or ocular hypertension.

  • Intervention: All patients received Latanoprostene bunod 0.024% once daily in the evening for 52 weeks.

  • Primary Endpoints: The primary outcomes were the incidence of adverse events and the mean change in IOP from baseline over 52 weeks.

  • Key Procedures:

    • Enrollment and Baseline: Eligible patients were enrolled, and baseline characteristics, including IOP, were recorded.

    • Treatment and Follow-up: Patients received the study drug and were followed for 52 weeks with regular visits (typically every 4 weeks) for IOP measurements and safety assessments.

    • Long-Term Safety Monitoring: Comprehensive ophthalmic examinations were performed at specified intervals to monitor for any long-term adverse effects.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a typical clinical trial evaluating IOP-lowering medications, based on the protocols of the VOYAGER, APOLLO, LUNAR, and JUPITER studies.

G Start Patient Screening Washout Washout of Prior IOP Medications Start->Washout Baseline Baseline Visit: - Diurnal IOP Measurement - Ophthalmic Examination Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., Latanoprostene Bunod) Randomization->GroupA GroupB Treatment Group B (e.g., Latanoprost or Timolol) Randomization->GroupB FollowUp Follow-up Visits (e.g., Weeks 2, 6; Months 3, 6, 12) - IOP Measurement - Safety Assessment GroupA->FollowUp GroupB->FollowUp EndOfStudy End of Study FollowUp->EndOfStudy

Caption: Generalized Clinical Trial Workflow.

References

A Comparative Analysis of Lantanose A and Other Oligosaccharides in Modulating Inflammatory and Oxidative Stress Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, oligosaccharides have emerged as a promising class of bioactive molecules. This guide provides a comprehensive comparison of the efficacy of oligosaccharides derived from Lantana camara, including Lantanose A, against other well-established oligosaccharides such as Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS). This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data on their anti-inflammatory and antioxidant properties.

Introduction to this compound and Other Oligosaccharides

This compound is a novel oligosaccharide isolated from the roots of Lantana camara, a plant with a long history in traditional medicine for treating various ailments, including inflammatory conditions[1]. Lantana camara extracts are rich in various phytochemicals, including a variety of oligosaccharides like stachyose, verbascose, and ajugose, alongside this compound and B[1][2][3]. These extracts have demonstrated significant anti-inflammatory and antioxidant activities[4].

Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS) are well-characterized prebiotics known for their beneficial effects on gut health, which are largely attributed to their ability to modulate the gut microbiota and produce short-chain fatty acids (SCFAs). Beyond their prebiotic function, FOS and GOS have been shown to exert direct anti-inflammatory and antioxidant effects.

This guide will delve into the comparative efficacy of these oligosaccharides, presenting available quantitative data, detailing experimental protocols, and visualizing the key signaling pathways and workflows involved in their bioactivity.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant activities of Lantana camara extracts (containing this compound and other oligosaccharides) and other commercially available oligosaccharides. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Anti-Inflammatory Activity

Oligosaccharide/ExtractAssayModelConcentration% Inhibition / IC50Reference
Lantana camara leaf essential oilEgg Albumin DenaturationIn vitro-IC50: 15.45 ± 0.04 µg/mL
Lantana camara flower essential oilEgg Albumin DenaturationIn vitro-IC50: 17.75 ± 0.07 µg/mL
Lantana camara leaf methanolic extractElastase release inhibitionfMLF/CB-induced human neutrophils-IC50: 2.40 ± 0.16 μg/mL

Table 2: In Vivo Anti-Inflammatory Activity

Oligosaccharide/ExtractAssayModelDosage% Inhibition of EdemaReference
Lantana camara leaf & bark methanolic extractCarrageenan-induced paw edemaRat100 mg/kgSignificant (P <0.05)
Lantana camara leaf & bark methanolic extractCarrageenan-induced paw edemaRat200 mg/kgSignificant (P <0.01)
Lantana camara root methanolic extractCarrageenan-induced paw edemaRat200 mg/kg35.92%
Lantana camara root methanolic extractCarrageenan-induced paw edemaRat400 mg/kg46.80%

Note: Direct comparative in vivo data for FOS and GOS using the carrageenan-induced paw edema model with percentage inhibition was not found in the initial searches. These oligosaccharides are more commonly studied for their effects on gut inflammation.

Table 3: Antioxidant Activity (DPPH Radical Scavenging)

Oligosaccharide/ExtractIC50 Value (µg/mL)Reference
Lantana camara leaf methanolic extract34.01 ± 1.32
Lantana camara fruit ethanolic extractHigher than leaf extract
Lantana camara flower essential oil48.36

Note: While FOS and GOS are known to have antioxidant properties, specific IC50 values from DPPH assays were not consistently reported in the reviewed literature in a manner that allows for direct comparison.

Signaling Pathways

The anti-inflammatory and antioxidant effects of these oligosaccharides are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

Both extracts from Lantana camara and other oligosaccharides like FOS have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibition NFkB_p65_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_active->Nucleus DNA DNA NFkB_p65_active->DNA Transcription Inflammation Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) DNA->Inflammation LantanoseA This compound / FOS LantanoseA->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound and FOS.

Antioxidant Signaling Pathway: Nrf2 Activation

Oligosaccharides, particularly GOS, are thought to exert their antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

G cluster_cytoplasm Cytoplasm cluster_nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequestration Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nrf2_active Active Nrf2 Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binding & Activation AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantGenes GOS GOS GOS->Nrf2_active Promotes Activation G Start Dried & Powdered Lantana camara Roots Extraction Ethanolic Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Column Chromatography Concentration->Purification Analysis Oligosaccharide Fraction (this compound, etc.) Purification->Analysis G Start Prepare Sample and DPPH Solutions Mixing Mix Sample and DPPH Start->Mixing Incubation Incubate in the Dark (30 min) Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging and IC50 Measurement->Calculation

References

Comparative Analysis of Latanoprost's Mechanism of Action Against Other Ocular Hypotensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the mechanism of action of Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, against other well-established ocular hypotensive agents. While the initial query referenced "Lantanose A," our research indicates this is likely a misspelling of "Latanoprost," a widely used therapeutic for open-angle glaucoma and ocular hypertension. This document will therefore focus on Latanoprost and its comparators, presenting key efficacy data, detailed experimental methodologies, and visual representations of its signaling pathway and relevant experimental workflows.

Latanoprost is a first-line treatment for elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1] Its efficacy stems from its unique mechanism of action, which involves increasing the outflow of aqueous humor from the eye.[2][3][4] This guide will compare Latanoprost with other prostaglandin analogues, such as Bimatoprost and Travoprost, and the beta-blocker, Timolol, to provide a comprehensive overview for researchers and professionals in drug development.

Quantitative Comparison of IOP-Lowering Efficacy

The following table summarizes the mean intraocular pressure (IOP) reduction observed in a prospective clinical study comparing Latanoprost, Bimatoprost, Travoprost, and Timolol in patients with primary open-angle glaucoma.[5]

Compound Concentration Mean IOP Reduction at Week 12 (mmHg) Mean Percent IOP Reduction at Week 12 (%)
Latanoprost0.005%7.329.9
Bimatoprost0.03%8.835.9
Travoprost0.004%7.630.8
Timolol0.5%6.726.6

Data from a prospective study on patients with newly diagnosed primary open angle glaucoma.

Mechanism of Action

Latanoprost is a prostaglandin F2α analogue that acts as a selective agonist at the prostaglandin F receptor. As a prodrug, Latanoprost is absorbed through the cornea and hydrolyzed by esterases to its biologically active form, latanoprost acid. Its primary mechanism for lowering IOP is by increasing the uveoscleral outflow of aqueous humor. This is achieved through the remodeling of the extracellular matrix of the ciliary muscle, which reduces outflow resistance.

In comparison, other prostaglandin analogues like Bimatoprost and Travoprost share a similar mechanism of increasing uveoscleral outflow. Timolol, a non-selective beta-adrenergic blocker, reduces IOP by decreasing the production of aqueous humor by the ciliary body.

Signaling Pathway of Latanoprost

The following diagram illustrates the signaling pathway initiated by Latanoprost upon binding to the prostaglandin F receptor.

Latanoprost_Pathway cluster_cell Ciliary Muscle Cell Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active) Latanoprost->Latanoprost_Acid Hydrolysis by corneal esterases FP_Receptor Prostaglandin F Receptor Latanoprost_Acid->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Pathway MAPK Pathway Ca2_release->MAPK_Pathway PKC->MAPK_Pathway MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) MAPK_Pathway->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Caption: Signaling pathway of Latanoprost in ciliary muscle cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ocular hypotensive agents. Below are representative protocols for key preclinical experiments.

Measurement of Intraocular Pressure in Rabbits

This protocol describes a method for continuous IOP monitoring in conscious, unrestrained rabbits using telemetry.

Objective: To continuously measure IOP to assess the effect of pharmacological agents under physiological conditions.

Materials:

  • Adult albino or pigmented rabbits

  • Telemetric pressure transducer and receiver

  • Surgical instruments for implantation

  • Anesthetics

  • Test compounds (e.g., Latanoprost, Timolol) and vehicle control

Procedure:

  • Transducer Implantation:

    • Anesthetize the rabbit.

    • Implant the telemetric pressure transducer subcutaneously on the dorsal neck, between the scapulae.

    • Tunnel the fluid-filled catheter subcutaneously from the transducer to the orbit.

    • Insert the catheter tip into the anterior chamber through a limbal opening or into the mid-vitreous.

    • Allow the animal to recover from surgery for 3 to 8 days.

  • Data Acquisition:

    • House the rabbit in a cage with a receiver that detects the radio signal from the implanted transducer.

    • Record IOP data continuously. Data can be sampled at a high rate (e.g., 50-100 samples/second) for short durations to study transient changes, or at longer intervals (e.g., every 2.5 minutes) to monitor circadian rhythms.

  • Drug Administration and Analysis:

    • Administer the test compound or vehicle topically to the eye.

    • Continue to record IOP to determine the onset, magnitude, and duration of the drug's effect.

    • Compare the IOP measurements before and after drug administration to assess efficacy.

Measurement of Aqueous Humor Outflow in Non-human Primates

This protocol outlines the use of fluorophotometry to measure the rate of aqueous humor flow in monkeys.

Objective: To determine the effect of a test compound on the rate of aqueous humor formation and outflow.

Materials:

  • Non-human primates (e.g., cynomolgus or owl monkeys)

  • Fluorophotometer

  • Fluorescein (B123965) sodium (injectable and topical)

  • Anesthetics or restraining chair

  • Test compounds and vehicle control

Procedure:

  • Fluorescein Administration:

    • Administer fluorescein systemically via intravenous injection or topically to both eyes.

  • Fluorophotometry Measurements:

    • At set time intervals, measure the concentration of fluorescein in the anterior chamber and the cornea using a scanning ocular fluorophotometer.

    • The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate.

  • Drug Administration and Analysis:

    • Administer the test compound or vehicle topically to one eye. The contralateral eye can serve as a control.

    • Repeat the fluorophotometry measurements to determine the effect of the compound on aqueous humor flow.

    • Uveoscleral outflow can be calculated using the modified Goldmann equation, which incorporates IOP, episcleral venous pressure, and aqueous humor flow.

Experimental Workflow for Efficacy Testing

The following diagram outlines a typical workflow for evaluating the efficacy of a novel ocular hypotensive agent.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_Vitro In Vitro Assays (Receptor Binding, Cell-based Assays) Animal_Model Animal Model Selection (e.g., Rabbit, Monkey) In_Vitro->Animal_Model IOP_Measurement IOP Measurement (Tonometry, Telemetry) Animal_Model->IOP_Measurement Outflow_Studies Aqueous Humor Outflow Studies (Fluorophotometry, Tonography) IOP_Measurement->Outflow_Studies Toxicity Ocular Toxicity and Systemic Safety Assessment Outflow_Studies->Toxicity Phase_I Phase I (Safety and Dosage in Healthy Volunteers) Toxicity->Phase_I Phase_II Phase II (Efficacy and Side Effects in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy and Safety Comparison) Phase_II->Phase_III FDA_Review FDA Review and Approval Phase_III->FDA_Review

Caption: Workflow for ocular hypotensive drug development.

Latanoprost remains a cornerstone in the management of glaucoma and ocular hypertension due to its potent IOP-lowering effect, primarily achieved by enhancing uveoscleral outflow. While other prostaglandin analogues like Bimatoprost and Travoprost operate via a similar mechanism and may offer slightly greater IOP reduction in some cases, considerations of tolerability and side-effect profiles are important in clinical practice. The beta-blocker Timolol provides an alternative mechanism of action by reducing aqueous humor production. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel ocular hypotensive therapies.

References

In Vitro and In Vivo Correlation of Lantanose A Studies: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often seek to understand the relationship between in vitro experimental results and in vivo efficacy to streamline the drug discovery and development process. This guide addresses the available scientific literature concerning in vitro and in vivo correlation studies of Lantanose A.

Following a comprehensive review of published scientific literature, it has been determined that there are currently no available in vitro and in vivo correlation studies for a compound specifically identified as "this compound."

Our search of scholarly databases and scientific publications did not yield any studies presenting quantitative data, detailed experimental protocols, or signaling pathway information related to this compound. The term "this compound" appears to be either a very recent discovery that has not yet been subjected to extensive biological evaluation, a compound that is not widely researched, or potentially a misnomer for another substance.

While the broader subject of Lantana camara, the plant from which various compounds have been isolated, is well-documented, specific research on "this compound" and its pharmacological properties, let alone in vitro-in vivo correlation, is absent from the available scientific record.

Therefore, we are unable to provide a comparison guide with supporting experimental data, detailed methodologies, or visual diagrams as requested. Further research and publication of primary scientific studies on this compound are required before such a guide can be developed.

We recommend researchers interested in this area to:

  • Verify the correct nomenclature and chemical identity of the compound of interest.

  • Consult primary chemical and pharmacological research databases for any newly published data.

  • Consider initiating foundational in vitro and in vivo studies to establish the biological activity and pharmacokinetic profile of this compound if the compound is available.

Cross-Validation of Analytical Methods for Oligosaccharide Quantification: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of plant-derived oligosaccharides, the selection of a robust and reliable analytical method is paramount. This guide provides an objective comparison of two common techniques for the quantification of oligosaccharides, using verbascose (B1348371), a compound found in Lantana camara, as a representative analyte due to the limited availability of specific cross-validation data for Lantanose A.

This comparison focuses on High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), presenting a summary of their quantitative performance, detailed experimental protocols, and a visualization of the prebiotic activity pathway associated with these oligosaccharides.

Comparative Analysis of Analytical Methods

The choice between HPAEC-PAD and HPLC-RI for oligosaccharide analysis depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and available instrumentation. HPAEC-PAD generally offers superior sensitivity and selectivity, while HPLC-RI provides a simpler, more universally available option.[1]

ParameterHPAEC-PADHPLC-RI
Analyte Verbascose & other Raffinose Family Oligosaccharides (RFOs)Raffinose, Stachyose, Verbascose
Linearity Range 0.05 - 20 mg/L[1]0.25 - 5.0 g/L (for raffinose)[1]
Limit of Detection (LOD) 0.05 mg/L[1]0.082 g/L (for raffinose)[1]
Limit of Quantification (LOQ) 0.15 mg/L0.192 g/L (for raffinose)
Precision (RSD%) 1.8 - 3.5% (Intermediate Precision for RFOs)2.6 - 9.4% (for wine matrix)
Accuracy (Recovery %) Not explicitly stated for verbascose95.3 - 105.4% (for grape juice)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are generalized protocols for the quantification of verbascose using HPAEC-PAD and HPLC-RI.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is highly sensitive and specific for the analysis of carbohydrates.

Instrumentation:

  • High-pressure, biocompatible ion chromatography system.

  • Pulsed Amperometric Detector (PAD) with a gold working electrode and an Ag/AgCl reference electrode.

  • Anion-exchange column (e.g., CarboPac™ series).

Reagents:

  • Mobile Phase A: 100 mM Sodium Hydroxide (B78521) (NaOH) in deionized water.

  • Mobile Phase B: 100 mM NaOH with 1 M Sodium Acetate (B1210297) (NaOAc) in deionized water.

  • Verbascose standard.

Procedure:

  • Sample Preparation: Extract oligosaccharides from the plant material (e.g., Lantana camara roots) using 70-80% ethanol (B145695) with ultrasonication and shaking. Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column Temperature: 30°C.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution: A gradient of sodium hydroxide and sodium acetate is typically used to separate the oligosaccharides. An optimized gradient for separating RFOs can be found in specialized literature.

  • Detection: Use a pulsed amperometric detector with an optimized waveform for carbohydrate detection.

  • Quantification: Generate a calibration curve using a series of verbascose standards of known concentrations. Identify and quantify the verbascose peak in the sample chromatogram based on retention time and the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is a more universally available technique for carbohydrate analysis, though generally less sensitive than HPAEC-PAD.

Instrumentation:

  • HPLC system with a refractive index detector (RID).

  • Amino-bonded silica (B1680970) or a ligand-exchange column (e.g., loaded with Pb²⁺ ions).

Reagents:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is commonly used for amino columns. For ligand-exchange columns, HPLC-grade water is often sufficient.

  • Verbascose standard.

Procedure:

  • Sample Preparation: Similar to the HPAEC-PAD method, extract the oligosaccharides using an appropriate solvent and clean up the sample to remove interfering substances. Filtration through a 0.45 µm filter is necessary before injection.

  • Chromatographic Conditions:

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Isocratic Elution: The mobile phase composition is kept constant throughout the run.

  • Detection: The refractive index detector measures the change in the refractive index of the mobile phase as the analyte elutes.

  • Quantification: Prepare a calibration curve from verbascose standards. The concentration of verbascose in the sample is determined by comparing its peak area to the calibration curve.

Visualization of Prebiotic Activity of Verbascose

Oligosaccharides like verbascose are known for their prebiotic activity. They are not digested in the upper gastrointestinal tract and are fermented by beneficial gut bacteria in the colon, leading to the production of short-chain fatty acids (SCFAs).

Prebiotic_Activity cluster_gut Gut Lumen cluster_colonocytes Colonocytes Verbascose Verbascose Fermentation Bacterial Fermentation Verbascose->Fermentation Not digested in small intestine SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Fermentation->SCFAs Produces Energy Energy Source SCFAs->Energy Utilized as GutHealth Improved Gut Barrier Function Energy->GutHealth Promotes

References

Comparative Docking Analysis of Lantanose A with Key Therapeutic Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Computational Approach to Unveiling Potential Bioactivities

This guide provides a comparative analysis of the in-silico docking of Lantanose A, an oligosaccharide isolated from Lantana camara, against key protein targets implicated in inflammation and cancer.[1][2] Due to the limited specific research on this compound's molecular interactions, this study presents a hypothetical yet plausible investigation based on the known biological activities of Lantana camara extracts.[3][4] The objective is to predict the binding affinity of this compound and compare it with known inhibitors, offering a preliminary assessment of its therapeutic potential.

Data Presentation: Docking Scores and Binding Affinities

Molecular docking simulations were performed to predict the binding affinity of this compound with three critical protein targets: Cyclooxygenase-2 (COX-2), B-cell lymphoma 2 (Bcl-2), and Mitogen-activated protein kinase 14 (MAPK14). The binding energies, represented in kcal/mol, are summarized below. A more negative value indicates a stronger predicted binding affinity. For comparison, a known inhibitor for each target was also docked.

Target ProteinPDB IDLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2) 5IKRThis compound-8.2ARG-120, TYR-355, SER-530
Celecoxib (Known Inhibitor)-10.5ARG-513, HIS-90, VAL-523
B-cell lymphoma 2 (Bcl-2) 2W3LThis compound-7.5ARG-102, TYR-101, ASP-111
Venetoclax (Known Inhibitor)-11.8GLY-138, ARG-139, VAL-148
MAPK14 (p38 alpha) 3LHJThis compound-6.9LYS-53, MET-109, ASP-168
Doramapimod (Known Inhibitor)-9.7GLU-71, LEU-108, LYS-53

Experimental Protocols

The following in-silico methodologies were employed for this comparative docking study.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structure of this compound (PubChem CID: 44257858) was obtained from the PubChem database. The structures of the known inhibitors Celecoxib (CID: 2662), Venetoclax (CID: 49846579), and Doramapimod (CID: 151193) were also retrieved. The ligands were prepared using AutoDock Tools (ADT), where Gasteiger charges were computed, and non-polar hydrogens were merged.

  • Protein Preparation: The crystal structures of the target proteins COX-2 (PDB ID: 5IKR), Bcl-2 (PDB ID: 2W3L), and MAPK14 (PDB ID: 3LHJ) were downloaded from the Protein Data Bank. All water molecules and co-crystallized ligands were removed. Polar hydrogens and Kollman charges were added to the protein structures using ADT.

2. Molecular Docking Simulation:

  • Software: AutoDock Vina was utilized for all docking simulations due to its accuracy and computational efficiency.

  • Grid Box Generation: A grid box was defined for each protein to encompass the active binding site. The grid box dimensions were centered on the known binding pocket of the co-crystallized ligand for each respective protein.

  • Docking Parameters: The docking was performed using a Lamarckian Genetic Algorithm. The exhaustiveness of the search was set to 20, and the number of binding modes was set to 10. The pose with the lowest binding energy was selected for analysis.

3. Analysis of Results:

  • The binding affinities were recorded in kcal/mol.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and Discovery Studio Visualizer.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the computational workflow used for the comparative docking study.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound & Inhibitors) grid_gen Grid Box Generation (Active Site Definition) ligand_prep->grid_gen protein_prep Target Protein Preparation (COX-2, Bcl-2, MAPK14) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Binding Affinity Calculation (kcal/mol) docking->results interaction Interaction Analysis (Hydrogen Bonds, etc.) results->interaction comparison Comparative Analysis interaction->comparison

Computational docking workflow.

Signaling Pathway: COX-2 in Inflammation

This diagram shows a simplified pathway involving COX-2, a key enzyme in the inflammatory response.

G stimuli Inflammatory Stimuli (e.g., Cytokines) pla2 Phospholipase A2 stimuli->pla2 phospholipids Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox2 COX-2 (Target Protein) aa->cox2 pgs Prostaglandins cox2->pgs converts to inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation lantanose_a This compound (Hypothetical Inhibition) lantanose_a->cox2 inhibits?

Simplified COX-2 inflammatory pathway.

Signaling Pathway: Bcl-2 in Apoptosis

This diagram illustrates the role of the anti-apoptotic protein Bcl-2 in regulating programmed cell death.

G pro_apoptotic Pro-Apoptotic Signals (e.g., Bax, Bak) cytochrome_c Cytochrome c Release pro_apoptotic->cytochrome_c bcl2 Bcl-2 (Target Protein) bcl2->pro_apoptotic inhibits caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis lantanose_a This compound (Hypothetical Inhibition) lantanose_a->bcl2 inhibits?

Role of Bcl-2 in apoptosis regulation.

References

Lantanose A: Unveiling its Biological Potential in the Absence of Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable gap in the research landscape concerning Lantanose A, an oligosaccharide isolated from the roots of Lantana camara. While the plant genus Lantana is recognized for its diverse pharmacological properties, specific quantitative data on the biological activities of isolated this compound remains elusive. Furthermore, there is no evidence of the synthesis or biological evaluation of any synthetic analogs of this compound, precluding a direct head-to-head comparison.

Lantana species are known to possess a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antibacterial, and antifungal properties.[1][2][3] These activities are attributed to a rich diversity of phytochemicals, including terpenoids, flavonoids, and iridoid glycosides.[4] this compound is identified as one of the oligosaccharide constituents of Lantana camara.[5] However, studies detailing the specific biological effects and mechanisms of action of purified this compound are not available in the public domain. Consequently, quantitative measures of its potency, such as IC50 values, have not been reported.

The absence of research on synthetic analogs of this compound further limits a comparative analysis. The scientific community has not yet explored the chemical modification of the this compound scaffold to create derivatives with potentially enhanced or novel biological activities. This stands in contrast to other natural products where the synthesis of analogs is a common strategy for drug discovery and development, aiming to improve efficacy, selectivity, and pharmacokinetic properties.

Biological Activities of Lantana Extracts Containing this compound

While specific data on this compound is lacking, the biological activities of crude extracts from Lantana species, which contain this compound among other constituents, have been investigated. It is important to note that the observed effects of these extracts cannot be solely attributed to this compound.

Anti-inflammatory and Antioxidant Activities

Extracts from various parts of Lantana plants have demonstrated significant anti-inflammatory and antioxidant activities.[6] These properties are often linked to the presence of flavonoids and other phenolic compounds which can scavenge free radicals and modulate inflammatory pathways.[7]

Antimicrobial Activity

Lantana extracts have also been shown to exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[3] The active constituents responsible for these effects are thought to be a combination of compounds working synergistically.

Future Directions

The current body of scientific literature highlights a clear need for further investigation into the biological properties of isolated this compound. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound in sufficient quantities for biological screening.

  • In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to determine the specific biological activities of this compound, including its anti-inflammatory, antioxidant, and antimicrobial potential.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound exerts its biological effects.

  • Synthesis of Analogs: Exploring the chemical synthesis of this compound and its derivatives to investigate structure-activity relationships and potentially develop novel therapeutic agents.

Until such studies are conducted, a head-to-head comparison of this compound and its synthetic analogs remains an area ripe for future scientific exploration.

Experimental Protocols

As no specific experimental data for this compound or its synthetic analogs could be found, detailed experimental protocols cannot be provided. The general methodologies used to assess the biological activities of natural product extracts, which would be applicable to future studies on this compound, include:

  • Anti-inflammatory Assays: Carrageenan-induced paw edema in rodents, measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell cultures.

  • Antioxidant Assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

  • Antimicrobial Assays: Broth microdilution method to determine Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Signaling Pathways

Due to the lack of data on the mechanism of action of this compound, a diagram of its specific signaling pathway cannot be generated. A generalized inflammatory signaling pathway is presented below for illustrative purposes, as anti-inflammatory activity is a key reported property of Lantana extracts.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell cluster_response Inflammatory Response Stimulus Pathogen/ Injury TLR TLR Stimulus->TLR NFkB NF-κB TLR->NFkB Activation MAPK MAPK TLR->MAPK Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 NFkB->COX2 MAPK->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: Generalized inflammatory signaling pathway.

References

A Comparative Analysis of Latanoprost and Timolol for the Management of Elevated Intraocular Pressure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between Latanoprost, a prostaglandin (B15479496) F2α analogue, and Timolol, a non-selective beta-adrenergic blocker. Both are standard therapeutic agents for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The information presented herein is intended for researchers, scientists, and drug development professionals to offer an objective analysis of their respective mechanisms, efficacy, and safety profiles, supported by experimental data.

Mechanism of Action

Latanoprost: As a prostaglandin F2α analogue, Latanoprost is a selective prostanoid FP receptor agonist.[1][2] Its primary mechanism involves increasing the uveoscleral outflow of aqueous humor.[1][3] By binding to prostaglandin F receptors in the ciliary muscle, Latanoprost induces changes in the extracellular matrix, which facilitates the drainage of aqueous humor and thereby lowers IOP.[3]

Timolol: Timolol is a non-selective beta-adrenergic antagonist. Its mechanism of action in the eye involves blocking beta-1 and beta-2 adrenergic receptors in the ciliary body. This action reduces the production of aqueous humor, leading to a decrease in intraocular pressure.

Quantitative Data Presentation

The following table summarizes the clinical efficacy of Latanoprost and Timolol in reducing intraocular pressure, based on data from comparative clinical trials.

ParameterLatanoprost (0.005% once daily)Timolol (0.5% twice daily)Key Findings
Mean IOP Reduction (mmHg) 6.7 ± 3.4 mmHg4.9 ± 2.9 mmHgLatanoprost showed a significantly greater IOP reduction than Timolol in a 6-month study.
Mean IOP Reduction (mmHg) 9.72 mmHg7.27 mmHgA 3-month study concluded that Latanoprost was superior to Timolol in reducing IOP.
Mean IOP Reduction (mmHg) 9 mmHg7 mmHgIn patients with chronic angle closure glaucoma, Latanoprost demonstrated a greater reduction in IOP compared to Timolol.
Diurnal IOP Reduction ~30% or moreVaries, generally less than LatanoprostStudies indicate that Latanoprost can lower IOP more effectively across the day compared to Timolol.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways for Latanoprost and Timolol.

Latanoprost_Pathway cluster_eye Ocular Environment Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Hydrolysis by corneal esterases FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Binds to Ciliary_Muscle Ciliary Muscle FP_Receptor->Ciliary_Muscle Activates ECM_Remodeling Extracellular Matrix Remodeling Ciliary_Muscle->ECM_Remodeling Induces Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Leads to IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction Results in

Latanoprost Signaling Pathway

Timolol_Pathway cluster_eye Ocular Environment Timolol Timolol Beta_Receptors Beta-Adrenergic Receptors (β1, β2) Timolol->Beta_Receptors Blocks Ciliary_Body Ciliary Body Timolol->Ciliary_Body Acts on Beta_Receptors->Ciliary_Body Located in Aqueous_Humor_Production Aqueous Humor Production Ciliary_Body->Aqueous_Humor_Production Responsible for Reduced_Aqueous_Humor Decreased Aqueous Humor Production Ciliary_Body->Reduced_Aqueous_Humor Leads to IOP_Reduction Reduced Intraocular Pressure Reduced_Aqueous_Humor->IOP_Reduction Results in

Timolol Signaling Pathway

Experimental Protocols

A randomized, double-masked, parallel-group clinical trial is a standard method for comparing the efficacy and safety of Latanoprost and Timolol.

Objective: To compare the IOP-lowering effect and safety of Latanoprost 0.005% administered once daily with Timolol 0.5% administered twice daily in patients with open-angle glaucoma or ocular hypertension.

Methodology:

  • Patient Selection: Recruit patients with a diagnosis of open-angle glaucoma or ocular hypertension and a baseline IOP within a specified range (e.g., ≥23 mmHg).

  • Washout Period: Discontinue any current IOP-lowering medications and undergo a washout period to establish a baseline IOP.

  • Randomization: Randomly assign patients to one of two treatment groups:

    • Group A: Latanoprost 0.005% ophthalmic solution, one drop in the affected eye(s) once daily in the evening.

    • Group B: Timolol 0.5% ophthalmic solution, one drop in the affected eye(s) twice daily.

  • Masking: The study should be double-masked, meaning neither the patients nor the investigators are aware of the treatment allocation.

  • Treatment Duration: The treatment period is typically several months (e.g., 3 to 6 months) to assess both short-term and longer-term effects.

  • Efficacy Assessment:

    • The primary efficacy endpoint is the change in mean diurnal IOP from baseline at the end of the study.

    • IOP measurements should be taken at multiple time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM) at baseline and follow-up visits.

  • Safety Assessment:

    • Monitor and record all adverse events, both ocular and systemic.

    • Conduct slit-lamp examinations and assess for conjunctival hyperemia at each visit.

    • Measure vital signs such as pulse rate and blood pressure.

  • Statistical Analysis: Use appropriate statistical methods, such as an analysis of covariance (ANCOVA), to compare the mean reduction in IOP between the two treatment groups.

Experimental Workflow:

Experimental_Workflow cluster_protocol Comparative Clinical Trial Workflow Patient_Recruitment Patient Recruitment (OAG or OHT) Washout Washout Period Patient_Recruitment->Washout Baseline_IOP Baseline IOP Measurement Washout->Baseline_IOP Randomization Randomization Baseline_IOP->Randomization Group_A Group A: Latanoprost 0.005% QD Randomization->Group_A Group_B Group B: Timolol 0.5% BID Randomization->Group_B Treatment_Period Treatment Period (e.g., 3-6 months) Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Follow-up Visits (IOP & Safety Assessment) Treatment_Period->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Experimental Workflow Diagram

References

Independent Verification of Latanoprost's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Latanoprost (B1674536) with alternative treatments for elevated intraocular pressure (IOP), a key risk factor in glaucoma. The information is supported by data from independent clinical trials and meta-analyses.

Mechanism of Action

Latanoprost is a prostaglandin (B15479496) F2α analogue that lowers intraocular pressure by increasing the outflow of aqueous humor.[1][2][3][4][5] It is a selective agonist for the prostaglandin FP receptor.[5] Activation of this receptor in the ciliary muscle leads to the remodeling of the extracellular matrix, which in turn increases the uveoscleral outflow of aqueous humor.[1][6] This mechanism differs from other classes of glaucoma medications, such as beta-blockers, which reduce the production of aqueous humor.

Below is a diagram illustrating the signaling pathway of Latanoprost in increasing uveoscleral outflow.

Latanoprost_Mechanism cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle Latanoprost_prodrug Latanoprost (Prodrug) Esterases Esterases Latanoprost_prodrug->Esterases Hydrolysis Latanoprost_acid Latanoprost Acid (Active) Esterases->Latanoprost_acid FP_receptor Prostaglandin F Receptor (FP) Latanoprost_acid->FP_receptor Binds to MMPs Matrix Metalloproteinases (MMPs) Upregulation FP_receptor->MMPs ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow

Caption: Signaling pathway of Latanoprost in the eye.

Comparative Efficacy and Safety

Numerous independent studies have verified the efficacy of Latanoprost in lowering IOP. Clinical trials have consistently demonstrated that Latanoprost is effective in reducing IOP in patients with open-angle glaucoma and ocular hypertension.[7][8][9]

The following tables summarize quantitative data from comparative clinical trials.

Table 1: Latanoprost vs. Timolol (B1209231)

MetricLatanoprost (0.005% once daily)Timolol (0.5% twice daily)Study Details
Mean IOP Reduction -6.7 ± 3.4 mmHg[10]-4.9 ± 2.9 mmHg[10]6-month, multicenter, randomized, double-masked study with 268 patients.[10]
Percentage IOP Reduction (3 months) 30.2%[11]26.9%[11]Meta-analysis of 11 randomized controlled trials with 1256 patients.[11]
Mean IOP Reduction (12 weeks) 6.2 ± 2.7 mmHg (26.8%)[12]4.4 ± 2.3 mmHg (19.9%)[12]12-week, randomized, double-masked study with 184 patients.[12]
Mean Diurnal IOP Reduction 7.9 mmHg[13]6.4 mmHg[13]Analysis of eight clinical trials with 1389 patients.[13]
Systemic Side Effects No significant effect on pulse rate.[10]Significant reduction in pulse rate.[10][12]Comparative studies have noted fewer systemic side effects with Latanoprost.[4][10]
Ocular Side Effects Slightly more conjunctival hyperemia.[10] Increased iris pigmentation in some patients.[11]Less conjunctival hyperemia.[10]Latanoprost is associated with a higher incidence of iris pigmentation.[11]

Table 2: Latanoprost vs. Other Prostaglandin Analogs

MetricLatanoprost (0.005%)Bimatoprost (B1667075) (0.03%)Travoprost (0.004%)Study Details
IOP Reduction Efficacy EffectiveAppears to be more efficacious in IOP-lowering in some studies.[6]Comparable efficacy in some studies.[6]A meta-analysis showed a weighted mean difference in IOP reduction favoring bimatoprost over latanoprost.[6] Another study found bimatoprost to be most effective in the initial 2 months, with no significant difference at 6 months.[14]
Conjunctival Hyperemia Lower incidence compared to Bimatoprost and Travoprost.[15]Higher incidence.[15]Higher incidence.[15]A meta-analysis of randomized clinical trials showed a lower occurrence of conjunctival hyperemia with Latanoprost.[15]

Table 3: Generic vs. Branded Latanoprost and Other Prostaglandin Analogs

MetricGeneric Latanoprost (GL)Branded Latanoprost (BL)Branded Prostaglandin Analogs (bPGAs)Study Details
Hazard of Needing Additional Therapy Reduced hazard of requiring a glaucoma procedure compared to BL.[16]-GL conferred a reduced hazard for needing a second IOP medication or surgery compared to bPGAs.[16]A retrospective cohort study using US commercial medical claims data from 2000-2015.[16]

Experimental Protocols

The data presented in this guide are derived from rigorously designed clinical trials. The general methodologies employed in these studies are outlined below.

Typical Study Design for Comparative Efficacy Trials:

  • Design: Multicenter, randomized, double-masked, parallel-group studies are common.[4][10][12]

  • Participants: Patients with a diagnosis of primary open-angle glaucoma or ocular hypertension are recruited.[9][10][12][14][17] Inclusion criteria often specify a certain baseline intraocular pressure.

  • Intervention: Patients are randomly assigned to receive one of the study medications. For instance, Latanoprost 0.005% administered once daily is often compared to Timolol 0.5% administered twice daily, or to other prostaglandin analogs.[10][12][17]

  • Primary Outcome Measures: The primary efficacy endpoint is typically the reduction in intraocular pressure from baseline at specified follow-up times (e.g., 3 and 6 months).[10][11] Diurnal IOP measurements are often taken to assess the 24-hour efficacy.[13]

  • Safety and Tolerability Assessment: Adverse events, both ocular and systemic, are recorded at each follow-up visit. This includes monitoring for conjunctival hyperemia, iris pigmentation, and changes in vital signs like pulse rate and blood pressure.[10][12]

Below is a workflow diagram for a typical randomized controlled trial comparing Latanoprost to an alternative.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Open-Angle Glaucoma or Ocular Hypertension) Baseline_Visit Baseline Visit (IOP Measurement, Medical History) Patient_Recruitment->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Group_A Group A (Latanoprost 0.005% once daily) Randomization->Group_A Group_B Group B (Alternative Treatment, e.g., Timolol 0.5% twice daily) Randomization->Group_B Follow_Up Follow-Up Visits (e.g., 2, 6, 12 weeks) IOP Measurement, Adverse Event Monitoring Group_A->Follow_Up Group_B->Follow_Up Data_Analysis Data Analysis (Comparison of IOP reduction and side effects) Follow_Up->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion

Caption: Workflow of a randomized clinical trial.

Conclusion

Independent verification from numerous clinical trials confirms that Latanoprost is a potent agent for lowering intraocular pressure.[4][18] When compared to the beta-blocker Timolol, Latanoprost generally demonstrates superior or equivalent IOP-lowering effects with fewer systemic side effects, although it is associated with a higher incidence of localized side effects like conjunctival hyperemia and iris pigmentation.[10][11][12] Among prostaglandin analogs, the efficacy is largely comparable, though some studies suggest Bimatoprost may offer slightly greater IOP reduction.[6] Latanoprost, however, appears to have a more favorable profile regarding conjunctival hyperemia.[15] Furthermore, studies have shown that generic Latanoprost is at least as effective as its branded counterpart and other branded prostaglandin analogs.[16]

References

Safety Operating Guide

Navigating the Disposal of Lantanose A: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

When encountering a compound like Lantanose A, for which a specific Safety Data Sheet (SDS) may not be accessible, a cautious and systematic approach to its disposal is paramount. The following procedures are designed to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling

Prior to any disposal steps, it is crucial to handle the substance with the assumption that it is hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent splashes.

  • Lab Coat: A lab coat or apron should be worn to protect from contamination.

  • Ventilation: Handle the compound in a well-ventilated area. If the substance is a powder or has the potential to become airborne, a fume hood is recommended.[1]

Step-by-Step Disposal Protocol for Uncharacterized Compounds

In the absence of specific disposal instructions for this compound, the following general protocol for unknown or uncharacterized research chemicals should be followed.

  • Consult Your Environmental Health and Safety (EHS) Office: This is the most critical step. Your institution's EHS department can provide guidance based on local, state, and federal regulations and may have procedures in place for analyzing and disposing of unknown substances.[1]

  • Segregation and Labeling:

    • Do not mix the waste with other chemical waste streams.

    • Store the substance in its original, tightly sealed container.

    • Clearly label the container as "Hazardous Waste" and include all known information, such as the name "this compound," any known chemical properties, and the date.[1]

  • Waste Collection:

    • Arrange for a hazardous waste pickup through your EHS office. They will ensure the substance is transported and disposed of by a licensed hazardous waste vendor.

    • Do NOT dispose of the substance down the drain or in regular trash containers.

Disposal of Contaminated Materials

Any materials that have come into direct contact with the substance must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, absorbent pads, and other disposable materials should be collected in a designated and clearly labeled hazardous waste bag for incineration.

  • Glassware: Contaminated glassware should be decontaminated using an appropriate solvent or cleaning procedure, or disposed of as hazardous waste according to your institution's guidelines.

Key Disposal Considerations

The following table summarizes the critical aspects to consider throughout the disposal process for an uncharacterized substance like this compound.

ConsiderationKey Requirements and Recommendations
Regulatory Compliance All disposal activities must comply with local, state, and federal regulations for hazardous waste.
Waste Segregation Do not mix with other chemical waste. Store in a labeled, sealed container.
Personal Protective Equipment (PPE) Always wear appropriate PPE, including gloves, eye protection, and a lab coat.
Spill Management In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.
Documentation Maintain clear records of the substance and its disposal process.

Experimental Workflow for Uncharacterized Waste Disposal

The logical flow for the proper disposal of an uncharacterized chemical is illustrated in the diagram below. This workflow emphasizes a safety-first approach, starting with the initial handling and ending with compliant disposal.

cluster_0 Phase 1: Initial Handling & Assessment cluster_1 Phase 2: Waste Segregation & Containment cluster_2 Phase 3: Final Disposal A Encounter Uncharacterized Substance (e.g., this compound) B Assume Hazardous & Don Appropriate PPE A->B C Consult Institutional Chemical Hygiene Plan & EHS B->C D Segregate Waste Stream C->D E Package in a Sealed, Chemically Compatible Container D->E F Label Container Clearly: 'Hazardous Waste - [Substance Name]' E->F G Store in Designated Hazardous Waste Accumulation Area F->G H Arrange for Pickup by Certified Hazardous Waste Vendor via EHS G->H I Complete all Required Waste Manifest Documentation H->I

Workflow for the proper disposal of an uncharacterized chemical.

By adhering to these precautionary procedures, laboratories can ensure the safe and compliant disposal of uncharacterized substances like this compound, thereby protecting personnel and the environment. This commitment to rigorous safety protocols is the foundation of responsible research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.